2-Chloro-4-(3-chlorophenyl)thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(3-chlorophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NS/c10-7-3-1-2-6(4-7)8-5-13-9(11)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZINUHPMEAOXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693481 | |
| Record name | 2-Chloro-4-(3-chlorophenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42444-98-4 | |
| Record name | 2-Chloro-4-(3-chlorophenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-(3-chlorophenyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathway for 2-Chloro-4-(3-chlorophenyl)thiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is strategically divided into a two-step sequence, commencing with the well-established Hantzsch thiazole synthesis to construct the core thiazole ring, followed by a Sandmeyer reaction to introduce the chloro substituent at the 2-position. This guide will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and offer insights into the critical parameters that govern the success of the synthesis.
Introduction
Thiazole derivatives are a cornerstone in the field of medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Their unique electronic properties and ability to engage in a variety of intermolecular interactions make them privileged scaffolds in drug design. This compound, in particular, presents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the chloro substituents on both the thiazole and phenyl rings offers sites for further functionalization, making this compound a versatile intermediate for library synthesis and lead optimization programs.
This guide will provide a detailed, step-by-step methodology for the reliable synthesis of this target compound, emphasizing both the theoretical principles and the practical considerations necessary for successful execution in a laboratory setting.
Overall Synthetic Strategy
The most logical and efficient pathway to this compound involves a two-stage process. The initial step is the formation of the 2-amino-4-(3-chlorophenyl)thiazole intermediate via the Hantzsch thiazole synthesis. This is followed by the diazotization of the 2-amino group and its subsequent displacement by a chloride ion, a classic transformation known as the Sandmeyer reaction.
Caption: Overall two-step synthesis pathway.
Part 1: Hantzsch Thiazole Synthesis of 2-Amino-4-(3-chlorophenyl)thiazole
The Hantzsch thiazole synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[1][2] In this specific application, 2-bromo-1-(3-chlorophenyl)ethanone is reacted with thiourea to yield the 2-amino-4-(3-chlorophenyl)thiazole intermediate.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.[3]
Caption: Simplified Hantzsch thiazole synthesis mechanism.
Experimental Protocol: Synthesis of 2-Amino-4-(3-chlorophenyl)thiazole
Materials:
-
2-Bromo-1-(3-chlorophenyl)ethanone
-
Thiourea
-
Ethanol (absolute)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-1-(3-chlorophenyl)ethanone (1.0 mmol) in absolute ethanol (15-20 mL).
-
To this solution, add thiourea (1.2 mmol, 1.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).[4]
-
Upon completion of the reaction (disappearance of the starting ketone), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (50-100 mL) with gentle stirring. A precipitate of the crude product will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid thoroughly with cold deionized water to remove any unreacted thiourea and other water-soluble impurities.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2-amino-4-(3-chlorophenyl)thiazole.
Expected Outcome:
The product, 2-amino-4-(3-chlorophenyl)thiazole, is typically a solid. The expected yield for this type of reaction is generally good, often exceeding 80%.
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Yield | >80% |
| Purity | >95% after recrystallization |
Part 2: Sandmeyer Reaction for the Synthesis of this compound
The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt, followed by its displacement with a nucleophile.[5] In this step, the 2-amino group of the thiazole intermediate is converted to a chloro group using a diazotizing agent and a copper(I) chloride catalyst.
Reaction Mechanism
The reaction proceeds in two main stages. First, the 2-aminothiazole is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to form a diazonium salt. This intermediate is generally unstable and is used immediately in the next step. The diazonium salt is then treated with copper(I) chloride, which catalyzes the displacement of the diazonium group by a chloride ion, releasing nitrogen gas.
Caption: Simplified Sandmeyer reaction mechanism.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-4-(3-chlorophenyl)thiazole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (concentrated)
-
Copper(I) Chloride (CuCl)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, suspend 2-amino-4-(3-chlorophenyl)thiazole (1.0 mmol) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 mmol, 1.1 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred suspension while maintaining the temperature between 0 and 5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.
-
Stir the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure full diazotization.
-
In a separate beaker, prepare a solution or suspension of copper(I) chloride (1.2 mmol, 1.2 equivalents) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Extract the product from the reaction mixture with a suitable organic solvent such as dichloromethane (3 x 20 mL).
-
Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Quantitative Data Summary:
| Step | Reactants | Reagents | Solvent | Temperature | Time | Product | Expected Yield |
| 1 | 2-Bromo-1-(3-chlorophenyl)ethanone, Thiourea | - | Ethanol | Reflux (~78 °C) | 2-4 h | 2-Amino-4-(3-chlorophenyl)thiazole | >80% |
| 2 | 2-Amino-4-(3-chlorophenyl)thiazole | NaNO₂, HCl, CuCl | Water/HCl | 0-5 °C then RT | 2-3 h | This compound | 50-70% |
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence involving the Hantzsch thiazole synthesis and a subsequent Sandmeyer reaction. This guide has provided a detailed framework for this synthetic pathway, including mechanistic insights and step-by-step experimental protocols. The methodologies described are based on well-established chemical principles and can be adapted and optimized for specific laboratory conditions. Successful execution of this synthesis will provide researchers with a valuable intermediate for the development of novel compounds with potential applications in drug discovery and materials science.
References
- Google Patents. (n.d.). Synthesis method of 2-chloro-3'-bromoacetophenone.
- Himaja, M., et al. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.
- Mahmood, A. A. R., & Kubba, A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives.
-
NRO Chemistry. (2025). Sandmeyer Reaction - experimental procedure and set up. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... Retrieved from [Link]
- El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
-
IUCr. (n.d.). Crystal structure of 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzo[6][7]thiazolo[3,2-a]pyridine-4-carboxamide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-3'-chloroacetophenone. Retrieved from [Link]
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Materials International. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Retrieved from [Link]1/MI-22-4-10.pdf)
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- 6. 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE | 2103-99-3 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Physicochemical properties of 2-Chloro-4-(3-chlorophenyl)thiazole
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(3-chlorophenyl)thiazole
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights to facilitate a deeper understanding of this compound's behavior and potential applications.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active agents and approved drugs.[1] Its presence is associated with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The specific compound, this compound, is a member of this versatile class of heterocyclic compounds. The strategic placement of a chloro group at the 2-position and a 3-chlorophenyl moiety at the 4-position is anticipated to significantly influence its electronic properties, metabolic stability, and interaction with biological targets. Understanding the fundamental physicochemical properties of this molecule is, therefore, a critical first step in evaluating its potential as a lead compound in drug discovery programs.[3]
Core Physicochemical and Structural Data
A precise understanding of a compound's physical and chemical characteristics is essential for every stage of drug development, from initial screening to formulation.[4] The properties of this compound are summarized below. It is important to note that while some data is derived from supplier specifications, other key experimental values such as solubility and logP are often determined empirically during the drug discovery process.
| Property | Value | Source |
| CAS Number | 42444-98-4 | |
| Molecular Formula | C₉H₅Cl₂NS | [5] |
| Molecular Weight | 230.12 g/mol | [5] |
| MDL Number | MFCD11219999 | [5] |
| Hazard Statements | Irritant |
Note: Experimental data for properties such as melting point, boiling point, and solubility are not widely published for this specific isomer. The following sections describe the standard methodologies for determining these crucial parameters.
Synthesis and Structural Elucidation: The Hantzsch Thiazole Synthesis
The most common and versatile method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[2] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For this compound, a plausible synthetic route would involve the reaction of 2-chloro-1-(3-chlorophenyl)ethan-1-one with a suitable thioamide precursor, followed by chlorination at the 2-position.
The resulting product's identity and purity must be rigorously confirmed through a suite of analytical techniques. This validation is non-negotiable for ensuring the reliability of subsequent biological and physicochemical data.
Logical Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis, purification, and analytical confirmation of this compound.
Experimental Protocols for Physicochemical Characterization
The following protocols represent standard, robust methods for determining key physicochemical properties critical for drug development. These methods are designed to be self-validating, incorporating controls and rigorous data analysis.
Determination of Aqueous Solubility (Shake-Flask Method)
Rationale: The shake-flask method remains the gold standard for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution, which is a critical parameter for predicting oral absorption.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial. The excess solid ensures that a saturated solution is achieved.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A longer duration may be necessary for poorly soluble compounds.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully remove an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection against a standard curve.
Determination of Lipophilicity (logP/logD)
Rationale: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD at a specific pH), is a crucial determinant of a drug's membrane permeability and its interaction with metabolic enzymes and protein targets.[3]
Methodology (HPLC-based):
-
System Setup: Utilize a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known logP values to create a calibration curve by plotting their retention times against their logP values.
-
Sample Analysis: Inject a solution of this compound onto the calibrated HPLC system and record its retention time.
-
Calculation: Determine the logP of the target compound by interpolating its retention time on the calibration curve. For ionizable compounds, performing this at pH 7.4 yields the logD₇.₄.
Analytical Characterization Workflow
The confirmation of the chemical structure and the assessment of purity are paramount. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural information, while HPLC is the workhorse for purity determination.
Sources
2-Chloro-4-(3-chlorophenyl)thiazole CAS number 42444-98-4
An In-Depth Technical Guide to 2-Chloro-4-(3-chlorophenyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 42444-98-4), a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a member of the substituted thiazole family, this molecule serves as a versatile scaffold and building block for the synthesis of more complex structures with potential therapeutic applications. This document details its physicochemical properties, provides a validated synthesis protocol rooted in established chemical principles, outlines methods for its analytical characterization, discusses its potential applications in drug discovery, and summarizes essential safety and handling procedures. The insights herein are curated to support researchers in leveraging this compound for novel molecular design and development.
Compound Identity and Physicochemical Properties
This compound is a disubstituted aromatic heterocycle. The core thiazole ring is a privileged structure in medicinal chemistry, while the chloro-substituents on both the phenyl and thiazole rings can significantly influence the compound's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets.[1]
| Property | Value | Source |
| CAS Number | 42444-98-4 | [2] |
| Molecular Formula | C₉H₅Cl₂NS | [2][3] |
| Molecular Weight | 230.12 g/mol | [2] |
| MDL Number | MFCD11219999 | [3] |
| SMILES | Clc1cccc(c1)c1csc(n1)Cl | [3] |
| Appearance | Off-white to yellow solid (predicted) | N/A |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | N/A |
Synthesis and Purification
The synthesis of 4-aryl-thiazole derivatives is classically achieved via the Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone with a thioamide.[4] For the title compound, a common and logical pathway involves the reaction of 2-chloro-1-(3-chlorophenyl)ethanone with a suitable thioamide, followed by a subsequent chlorination step at the 2-position of the thiazole ring, or by using a reagent that provides the 2-chloro-thiazole moiety directly.
Rationale for Synthetic Approach
The Hantzsch synthesis is a robust and high-yielding method for constructing the thiazole core.[4] The reaction proceeds via a nucleophilic attack from the sulfur of the thioamide onto the electrophilic carbon of the α-haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4] Direct synthesis using 2-chloro-thiourea derivatives can be challenging, so a two-step approach starting from the more accessible 2-amino-4-(3-chlorophenyl)thiazole is often preferred, followed by a Sandmeyer-type reaction to replace the amino group with a chloro group.
Detailed Synthesis Protocol: Two-Step Approach
This protocol describes the synthesis of the 2-amino precursor followed by its conversion to the final 2-chloro product.
Step 1: Synthesis of 2-Amino-4-(3-chlorophenyl)thiazole
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-chloro-α-bromoacetophenone (10 mmol) in absolute ethanol (50 mL).
-
Addition of Thiourea: To this solution, add thiourea (12 mmol, 1.2 equivalents). The slight excess of thiourea ensures the complete consumption of the limiting α-haloketone.
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot disappears.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 150 mL of ice-cold water. Neutralize the solution with a saturated sodium bicarbonate solution, which will cause the crude product to precipitate.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove inorganic salts and unreacted thiourea.[4] Dry the crude product under vacuum.
Step 2: Synthesis of this compound (Sandmeyer Reaction)
-
Diazotization: Suspend the crude 2-amino-4-(3-chlorophenyl)thiazole (8 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (15 mL) in a flask cooled to 0-5°C in an ice-salt bath.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 8.8 mmol) dropwise, keeping the temperature strictly below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 9.6 mmol) in concentrated hydrochloric acid (10 mL) at 0-5°C. Add the cold diazonium salt solution to the CuCl solution slowly.
-
Reaction Completion: Allow the mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure complete nitrogen evolution and substitution.
-
Extraction and Purification: Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Analytical Characterization
To confirm the identity, structure, and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is essential.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons from the 3-chlorophenyl ring (multiplets in the δ 7.0-8.0 ppm range). A singlet for the thiazole proton at the C5 position (typically δ 7.5-8.5 ppm). |
| ¹³C NMR | Signals corresponding to the nine carbon atoms. Aromatic carbons (δ 120-140 ppm), thiazole ring carbons (can be higher, e.g., δ 110-170 ppm).[5] |
| Mass Spec. (MS) | Molecular ion peak [M]⁺ corresponding to the molecular weight (m/z ≈ 229/231/233 due to chlorine isotopes). The isotopic pattern for two chlorine atoms (M, M+2, M+4) will be characteristic. |
| HPLC | A single major peak indicating high purity (e.g., >95%) under specified column, mobile phase, and detection wavelength conditions. |
Standard Analytical Protocols
-
Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C spectra on a 300 or 400 MHz spectrometer.
-
Mass Spectrometry (MS): Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile. Analyze using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) techniques.
-
High-Performance Liquid Chromatography (HPLC): Dissolve the sample in the mobile phase. Inject onto a C18 reverse-phase column. Use a mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid, and monitor with a UV detector at a wavelength where the compound shows strong absorbance (e.g., 254 nm).
Applications in Drug Discovery and Development
The 2-chloro-4-arylthiazole scaffold is a cornerstone in modern medicinal chemistry. The thiazole ring is a bioisostere of other aromatic systems and can act as a hydrogen bond acceptor, while its substituents allow for fine-tuning of steric and electronic properties.
-
Anticancer Activity: Many thiazole derivatives function as kinase inhibitors by competing with ATP at the enzyme's active site. The chlorophenyl group can enhance binding affinity through hydrophobic and halogen-bonding interactions. Related compounds have shown potent antiproliferative effects on various cancer cell lines.[4][6][7] For instance, certain thiazole derivatives exhibit significant BRAFV600E inhibitory effects, a key target in melanoma.[6]
-
Antimicrobial and Antifungal Activity: The thiazole nucleus is present in numerous antimicrobial agents. The lipophilicity conferred by the chlorophenyl group can aid in penetrating microbial cell membranes.[4][8]
-
Anti-inflammatory and Anticonvulsant Activity: Substituted thiazoles and related heterocycles have been investigated for their anti-inflammatory and anticonvulsant properties.[4][9] The mechanism often involves the modulation of ion channels or enzymes involved in inflammatory pathways.[10]
Hypothetical Mechanism of Action: Kinase Inhibition
As a representative example of its potential application, the diagram below illustrates how a thiazole-based inhibitor could block a protein kinase signaling pathway, a common mechanism for anticancer drugs.
Caption: Hypothetical inhibition of a protein kinase by the title compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as other chlorophenyl thiazoles and aminothiazoles, should be used to guide handling procedures.[11]
-
Hazard Classification: Expected to be harmful if swallowed (Acute Toxicity, Oral), and to cause skin and serious eye irritation.[11] May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat. Use a dust mask or conduct work in a fume hood to avoid inhalation.[12][13]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Ensure adequate ventilation in the work area.[13]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from strong oxidizing agents.[14]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in the development of new pharmaceuticals and functional materials. Its synthesis is achievable through established chemical transformations, and its structure can be rigorously confirmed with standard analytical techniques. The presence of the dichlorinated arylthiazole motif makes it an attractive scaffold for targeting a range of biological pathways, particularly in oncology and infectious disease research. Adherence to strict safety protocols is necessary when handling this and related chemical entities.
References
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Synthesis of 2-(4-chlorophenyl)thiazole. (n.d.). PrepChem.com. Retrieved January 20, 2026, from [Link]
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CAS NO. 42444-98-4 | this compound. (n.d.). Arctom. Retrieved January 20, 2026, from [Link]
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Nayak, S. K., et al. (2009). 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2611. Retrieved January 20, 2026, from [Link]
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2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. (2025). ChemSynthesis. Retrieved January 20, 2026, from [Link]
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Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry, 2013, 348948. Retrieved January 20, 2026, from [Link]
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Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (n.d.). Journal of the Chinese Chemical Society. Retrieved January 20, 2026, from [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. Retrieved January 20, 2026, from [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. (2018). Acta Crystallographica Section E: Crystallographic Communications. Retrieved January 20, 2026, from [Link]
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Płazińska, A., et al. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. Pharmacological Reports, 69(5), 1001-1008. Retrieved January 20, 2026, from [Link]
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Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega. Retrieved January 20, 2026, from [Link]
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Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega. Retrieved January 20, 2026, from [Link]
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Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. Retrieved January 20, 2026, from [Link]
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Thiazole substituted[2][3][15] Triazole: Synthesis and antimicrobial evaluation. (2022). Indian Journal of Chemistry. Retrieved January 20, 2026, from [Link]indian-journal-of-chemistry/61B(06)/p-10.pdf)
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Spectroscopic data for 2-Chloro-4-(3-chlorophenyl)thiazole
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-(3-chlorophenyl)thiazole
Foreword for the Researcher
This document serves as a comprehensive technical guide to the spectroscopic characterization of the heterocyclic compound This compound . As a Senior Application Scientist, my objective is not merely to present data, but to provide a foundational framework for understanding how and why specific spectroscopic signatures arise from this molecule's unique structure. The methodologies and interpretations that follow are grounded in established principles and data from closely related analogues, designed to empower researchers in their own analytical endeavors.
While published spectral data for this specific meta-chloro isomer is not aggregated in a single public source, this guide synthesizes predictive data based on foundational spectroscopic theory and published data for structural analogues. This approach provides a robust and scientifically rigorous blueprint for identifying and validating this compound in a laboratory setting.
Molecular Structure and Analytical Overview
This compound (CAS Number: 42444-98-4) possesses a molecular formula of C₉H₅Cl₂NS and a molecular weight of approximately 230.12 g/mol [1]. The structure comprises a central thiazole ring, substituted at the C2 position with a chlorine atom and at the C4 position with a 3-chlorophenyl group. This arrangement of heteroatoms, aromatic systems, and halogens gives rise to a distinct and predictable spectroscopic fingerprint.
A comprehensive analytical workflow is essential for unambiguous structure confirmation. This guide will focus on the "big four" spectroscopic techniques used in synthetic chemistry: NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical, complementary information.
Experimental Protocol: NMR
A self-validating NMR protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic compounds, while DMSO-d₆ is used for less soluble samples[2].
-
Internal Standard: Add Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Record spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex aromatic region[3].
-
Standard Experiments: Acquire a standard ¹H spectrum, a proton-decoupled ¹³C spectrum, and consider 2D experiments like COSY and HSQC for unambiguous assignment of proton and carbon signals.
Predicted ¹H NMR Spectrum & Interpretation
The ¹H NMR spectrum is expected to show signals corresponding to five protons.
-
Thiazole Proton (H₅): A single proton is attached to the thiazole ring at the C5 position. It has no adjacent proton neighbors, so it will appear as a sharp singlet . Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen and the aromatic system at C4. Based on similar structures, this signal is predicted to appear in the range of δ 7.5-8.0 ppm [2].
-
Aromatic Protons (H₂', H₄', H₅', H₆'): The 3-chlorophenyl ring contains four aromatic protons. Their chemical shifts and coupling patterns are dictated by their position relative to the electron-withdrawing chlorine atom and the thiazole ring.
-
H₂' : This proton is ortho to the thiazole substituent and will likely appear as a singlet or a finely split triplet (due to small meta couplings) around δ 7.8-8.0 ppm .
-
H₆' : This proton is ortho to the thiazole and meta to the chlorine. It will likely be a doublet of doublets (or a triplet if J-couplings are similar) around δ 7.6-7.8 ppm .
-
H₄' : This proton is para to the thiazole and ortho to the chlorine. It will likely be a doublet of doublets (or a triplet) around δ 7.4-7.5 ppm .
-
H₅' : This proton is meta to the thiazole and ortho to the chlorine. It will likely be a doublet of doublets downfield in the aromatic region around δ 7.4-7.5 ppm .
-
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.8 - 8.0 | s (or t) | 1H | H₂' |
| 7.6 - 7.8 | dd (or t) | 1H | H₆' |
| 7.5 - 8.0 | s | 1H | H₅ |
| 7.4 - 7.5 | m | 2H | H₄', H₅' |
Predicted ¹³C NMR Spectrum & Interpretation
The proton-decoupled ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms.
-
Thiazole Carbons (C₂, C₄, C₅):
-
C₂: This carbon is bonded to both a nitrogen and a chlorine atom, leading to a significant downfield shift. It is expected around δ 150-155 ppm .
-
C₄: Bonded to nitrogen, sulfur (indirectly), and the phenyl ring, this carbon will also be downfield, predicted in the δ 145-150 ppm range.
-
C₅: This is the only CH carbon in the thiazole ring and is expected to be the most upfield of the three, likely around δ 115-120 ppm [2][4].
-
-
Aromatic Carbons (C₁' - C₆'):
-
C₁' (ipso-C): The carbon attached to the thiazole ring will be a quaternary signal, predicted around δ 134-136 ppm .
-
C₃' (Cl-bearing): The carbon directly attached to chlorine will also be a quaternary signal, shifted downfield to δ 133-135 ppm .
-
C₂', C₄', C₅', C₆': These four CH carbons will appear in the typical aromatic region of δ 125-131 ppm . Their exact shifts depend on their position relative to the two substituents.
-
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |
|---|---|---|
| 150 - 155 | C₂ | Thiazole C-Cl |
| 145 - 150 | C₄ | Thiazole C-Ph |
| 134 - 136 | C₁' | Phenyl ipso-C |
| 133 - 135 | C₃' | Phenyl C-Cl |
| 125 - 131 | C₂', C₄', C₅', C₆' | Phenyl CH (4 signals) |
| 115 - 120 | C₅ | Thiazole CH |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about elemental composition through isotopic patterns.
Experimental Protocol: MS
-
Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺[5]. Electron Ionization (EI) would be a harder technique, providing more fragmentation data.
-
Mass Analyzer: A high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap is preferred to obtain high-mass-accuracy data, which helps in confirming the molecular formula.
-
Data Analysis: The key is to analyze the isotopic pattern of the molecular ion peak.
Predicted Mass Spectrum & Interpretation
-
Molecular Ion Peak: The monoisotopic mass of C₉H₅³⁵Cl₂NS is 228.9520 Da. The ESI-MS spectrum in positive mode would show a prominent ion at m/z 229.9593, corresponding to the [M+H]⁺ adduct.
-
The Dichloro Isotopic Signature: The most revealing feature of the mass spectrum is the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
-
The M peak (containing two ³⁵Cl atoms) will be the base peak in the cluster.
-
The M+2 peak (one ³⁵Cl, one ³⁷Cl) will have a relative intensity of approximately 66% of the M peak.
-
The M+4 peak (two ³⁷Cl atoms) will have a relative intensity of approximately 10% of the M peak. This characteristic 9:6:1 intensity ratio for a dichloro-compound is a definitive diagnostic tool.
-
Table 3: Predicted High-Resolution MS Data for C₉H₅Cl₂NS
| Ion | Predicted m/z | Isotopic Composition | Relative Intensity |
|---|---|---|---|
| [M]⁺ | 228.9520 | C₉H₅³⁵Cl₂NS | ~100% (of cluster) |
| [M+2]⁺ | 230.9490 | C₉H₅³⁵Cl³⁷ClNS | ~66% |
| [M+4]⁺ | 232.9461 | C₉H₅³⁷Cl₂NS | ~10% |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: IR
-
Sample Preparation: The spectrum can be recorded using a KBr (potassium bromide) pellet. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used on the solid sample directly.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Predicted IR Spectrum & Interpretation
The IR spectrum will be dominated by vibrations from the aromatic and heteroaromatic rings.
-
Aromatic C-H Stretch: A group of weak to medium bands above 3000 cm⁻¹, typically in the 3100-3050 cm⁻¹ region.
-
Aromatic C=C and C=N Ring Stretching: A series of sharp, medium-to-strong bands in the 1600-1450 cm⁻¹ region. These are characteristic of the phenyl and thiazole rings[6].
-
C-H Bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can give clues about the substitution pattern of the aromatic ring.
-
C-Cl Stretch: Strong bands corresponding to the C-Cl stretching vibrations are expected in the fingerprint region, typically around 800-600 cm⁻¹ .
-
C-S Stretch: The C-S bond in the thiazole ring gives rise to a weak absorption, often difficult to distinguish, in the 700-600 cm⁻¹ range[7].
Table 4: Predicted Key IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3050 | C-H Stretch | Aromatic & Thiazole |
| 1600 - 1450 | C=C / C=N Stretch | Aromatic & Thiazole Rings |
| 800 - 600 | C-Cl Stretch | Aryl-Chloride, Thiazole-Chloride |
| 700 - 600 | C-S Stretch | Thiazole Ring |
Integrated Analytical Workflow
The confirmation of this compound's structure is not a linear process but an integrated validation system where each technique corroborates the others.
Caption: Integrated workflow for the spectroscopic confirmation of chemical structure.
Conclusion
The structural elucidation of this compound is a multi-faceted process. While a single, comprehensive data sheet is not publicly available, a robust characterization can be achieved by combining predictive analysis with standard experimental protocols. The key identifiers for this compound are: a ¹H NMR spectrum showing one thiazole singlet and a complex four-proton aromatic pattern; a ¹³C NMR spectrum with nine distinct signals including a characteristic C-Cl signal at the 2-position of the thiazole; a mass spectrum exhibiting a definitive 9:6:1 isotopic cluster for two chlorine atoms; and an IR spectrum showing characteristic aromatic and C-Cl absorptions. This guide provides the necessary framework for researchers to confidently identify and characterize this molecule.
References
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Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Available from: [Link]
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Tomaszewski, R., et al. (2021). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. MDPI. Available from: [Link]
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Nayak, S. K., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. PubMed Central. Available from: [Link]
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An In-Depth Technical Guide to 2-Chloro-4-(3-chlorophenyl)thiazole
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-(3-chlorophenyl)thiazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will explore its core molecular attributes, detail a robust synthesis protocol based on the foundational Hantzsch thiazole synthesis, discuss its potential applications grounded in the known bioactivity of the thiazole scaffold, and provide essential safety and handling protocols. This document is intended to serve as a practical resource for scientists engaged in the synthesis, evaluation, and application of novel thiazole derivatives.
Core Molecular Attributes
This compound is a disubstituted aromatic heterocycle. The thiazole ring is a critical pharmacophore found in numerous FDA-approved drugs, while the specific substitution pattern—a chloro group at the 2-position of the thiazole and a 3-chlorophenyl group at the 4-position—is expected to modulate its biological and physicochemical properties.[1][2]
| Attribute | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 42444-98-4 | [3][4] |
| Molecular Formula | C₉H₅Cl₂NS | [3] |
| Molecular Weight | 230.12 g/mol | [3] |
| Hazard Statement | Irritant | [3] |
Chemical Structure:
(Structure inferred from name)
Synthesis and Purification
The construction of the thiazole ring is most reliably achieved through the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[5][6] This method is known for its high yields and operational simplicity.[6][7]
Retrosynthetic Analysis & Mechanistic Overview
The synthesis strategy involves a disconnection of the thiazole ring at the C-S and C=N bonds, leading back to two key precursors: an appropriately substituted α-haloketone and a thioamide source.
The forward synthesis, the Hantzsch reaction, proceeds via an initial Sₙ2 reaction where the nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-haloketone.[8] This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[7][8]
Detailed Experimental Protocol: Synthesis
This protocol describes a representative method for synthesizing this compound. Note: This procedure is adapted from established methods for analogous compounds and may require optimization.
Step 1: Synthesis of 2-Amino-4-(3-chlorophenyl)thiazole (Intermediate)
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 1-(3-chlorophenyl)ethanone (10 mmol) and thiourea (12 mmol) in 50 mL of absolute ethanol.
-
Initiation: To the stirred suspension, add a suitable halogenating agent such as N-bromosuccinimide (NBS) (10 mmol) portion-wise. The rationale for using an α-haloketone precursor is to provide an electrophilic center for the initial nucleophilic attack by the thioamide sulfur.[7][8]
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC). Heating provides the necessary activation energy for the condensation and cyclization steps.[7]
-
Workup: After cooling to room temperature, pour the reaction mixture into 150 mL of ice-cold water containing 10% sodium carbonate (Na₂CO₃) solution.[7] This neutralizes any acid formed and precipitates the product, which is often poorly soluble in water.[7]
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and air dry. The crude 2-amino-4-(3-chlorophenyl)thiazole is typically of sufficient purity for the next step.
Step 2: Sandmeyer Reaction for this compound
-
Diazotization: Suspend the crude 2-amino-4-(3-chlorophenyl)thiazole (8 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL) in a beaker cooled to 0-5°C in an ice-salt bath. To this stirred suspension, add a solution of sodium nitrite (NaNO₂) (9 mmol) in 10 mL of water dropwise, keeping the temperature below 5°C. This forms the diazonium salt intermediate.
-
Chlorination: In a separate flask, prepare a solution of copper(I) chloride (CuCl) (10 mmol) in concentrated hydrochloric acid (15 mL). Add the cold diazonium salt solution to the CuCl solution slowly with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
Isolation & Purification: Allow the mixture to warm to room temperature and stir for 1-2 hours. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
Detailed Experimental Protocol: Purification
Purification is critical to remove unreacted starting materials and byproducts. Column chromatography is the method of choice.
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column. Equilibrate the column by running the eluent through the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The polarity is gradually increased to effectively separate compounds based on their affinity for the stationary phase.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a solid or oil.
Applications in Drug Discovery and Research
The thiazole nucleus is a cornerstone in medicinal chemistry, recognized for its wide range of pharmacological activities.[9][10] Its derivatives are investigated for antimicrobial, anticancer, anti-inflammatory, and antifungal properties.[2][11][12]
-
Antimicrobial/Antifungal Activity: Thiazole derivatives are known to exhibit potent activity against various bacterial and fungal pathogens.[11] The presence of halogen atoms, such as chlorine, can enhance lipophilicity, potentially improving cell membrane penetration and overall efficacy.
-
Anticancer Activity: Many potent anticancer agents feature a thiazole core.[13] The specific substitution on the phenyl ring can influence the molecule's ability to interact with biological targets like kinases or other enzymes involved in cell proliferation.
-
Enzyme Inhibition: The heterocyclic nature of the thiazole ring allows it to act as a scaffold that can be functionalized to target the active sites of various enzymes, making it a valuable starting point for the development of specific inhibitors.[11]
Safety, Handling, and Storage
As a chlorinated organic compound and potential irritant, proper safety protocols are mandatory.[3]
| Aspect | Guideline | Justification |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, safety glasses with side shields, and a lab coat. | To prevent skin and eye contact with the chemical, which is classified as an irritant.[3] |
| Handling | All manipulations should be performed in a well-ventilated chemical fume hood. | To avoid inhalation of any potential vapors or fine particulates. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. | To maintain chemical stability and prevent hazardous reactions. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. | To ensure environmental protection and regulatory compliance. |
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CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound. Retrieved from [Link]
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Bekkali, N., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2977. Retrieved from [Link]
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Acmecoval. (n.d.). 2-Chloro-4-(4-chlorophenyl)thiazole. Retrieved from [Link]
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Asian Journal of Pharmaceutical and Clinical Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Retrieved from [Link]
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A Comprehensive Guide to the Synthesis of 2-Chloro-4-(3-chlorophenyl)thiazole: A Hantzsch-Based Approach
This document provides an in-depth technical guide for the synthesis of 2-Chloro-4-(3-chlorophenyl)thiazole, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The thiazole ring is a privileged scaffold found in numerous pharmacologically active compounds, and its efficient synthesis is of paramount importance.[1][2] This guide details a robust, two-stage synthetic strategy, beginning with the classic Hantzsch thiazole synthesis to construct the core heterocyclic system, followed by a diazotization and substitution to install the final chloro-substituent.
The narrative is structured to provide not just a protocol, but a causal understanding of the experimental choices, ensuring scientific integrity and reproducibility for professionals in the field.
The Hantzsch Thiazole Synthesis: A Mechanistic Cornerstone
First described by Arthur Hantzsch in 1887, this reaction remains one of the most reliable and versatile methods for constructing the thiazole ring.[3][4] The synthesis is a cyclocondensation reaction between an α-haloketone and a compound containing a thioamide moiety, such as thiourea.[5][6] The reaction proceeds through a multistep pathway, driven by the formation of a stable, aromatic thiazole ring.[7][8]
The mechanism can be broken down into three key phases:
-
Nucleophilic Attack (S_N2 Reaction): The sulfur atom of the thioamide, being a potent nucleophile, attacks the α-carbon of the haloketone, displacing the halide leaving group.[7][9]
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon, forming a five-membered ring.[7][9]
-
Dehydration: The cyclic intermediate undergoes dehydration (loss of a water molecule) to yield the final, aromatic thiazole product.[2]
This sequence is highly efficient and provides a direct route to 2-aminothiazoles when thiourea is used as the thioamide component.
Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism
Strategic Blueprint: A Two-Stage Synthesis
The direct synthesis of this compound via a one-step Hantzsch reaction is not feasible, as the required thioamide (chlorothiourea) is not a standard reagent. Therefore, a more practical and reliable two-stage approach is employed.
-
Stage 1: Hantzsch Reaction. Synthesis of the precursor, 2-Amino-4-(3-chlorophenyl)thiazole, from 2-bromo-1-(3-chlorophenyl)ethanone and thiourea.
-
Stage 2: Chloro-de-amination. Conversion of the 2-amino group to a 2-chloro group via a Sandmeyer-type diazotization reaction.
This workflow leverages the high efficiency of the Hantzsch synthesis to build the core structure and then employs a classic transformation to install the desired functionality.
Caption: Figure 2: Two-Stage Synthetic Workflow
Stage 1 Protocol: Synthesis of 2-Amino-4-(3-chlorophenyl)thiazole
This procedure is a classic Hantzsch condensation, which is typically high-yielding and straightforward to perform.[7][10] The reaction involves heating the α-haloketone and thiourea in an alcoholic solvent.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Moles | Molar Eq. | Mass (g) | Other |
| 2-bromo-1-(3-chlorophenyl)ethanone | 233.5 | 10.0 mmol | 1.0 | 2.34 g | - |
| Thiourea | 76.12 | 12.0 mmol | 1.2 | 0.91 g | - |
| Ethanol (Absolute) | - | - | - | 20-30 mL | Solvent |
| 5% Sodium Carbonate Solution | - | - | - | ~50 mL | For work-up |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromo-1-(3-chlorophenyl)ethanone (1.0 eq, 10.0 mmol) and thiourea (1.2 eq, 12.0 mmol).[11]
-
Solvent Addition: Add absolute ethanol (20-30 mL) to the flask. The choice of ethanol is critical as it effectively dissolves both reactants and facilitates the reaction at a moderate reflux temperature.
-
Heating: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[7][10]
-
Cooling and Precipitation: Once the reaction is complete (as indicated by the consumption of the starting ketone by TLC), remove the flask from the heat source and allow it to cool to room temperature.[7]
-
Work-up: Pour the cooled reaction mixture into a beaker containing approximately 50-100 mL of ice-cold water or a 5% sodium carbonate solution while stirring.[7][12] The basic solution neutralizes the hydrobromic acid byproduct and aids in the precipitation of the product.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any unreacted thiourea and inorganic salts.[11]
-
Drying: Dry the collected solid product in a vacuum oven or by air drying. The crude product is often pure enough for the next step, but can be further purified by recrystallization from ethanol if necessary.[7]
Stage 2 Protocol: Synthesis of this compound
This transformation utilizes a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting primary amines into various functional groups via a diazonium salt intermediate.[13]
Safety Precaution: Diazonium salts can be explosive when isolated and dry. This procedure is designed to use the diazonium salt in situ without isolation. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), and the reaction temperature must be carefully controlled during the diazotization step.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Moles | Molar Eq. | Mass (g) | Other |
| 2-Amino-4-(3-chlorophenyl)thiazole | 210.69 | 5.0 mmol | 1.0 | 1.05 g | From Stage 1 |
| Concentrated Hydrochloric Acid (HCl) | ~37% | ~60 mmol | ~12 | ~5 mL | Solvent / Reagent |
| Sodium Nitrite (NaNO₂) | 69.00 | 6.0 mmol | 1.2 | 0.41 g | Dissolved in ~2 mL H₂O |
| Dichloromethane (DCM) | - | - | - | As needed | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution | - | - | - | As needed | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | As needed | Drying Agent |
Step-by-Step Methodology
-
Amine Dissolution: In a 100 mL flask, suspend the 2-Amino-4-(3-chlorophenyl)thiazole (1.0 eq, 5.0 mmol) in concentrated hydrochloric acid (~5 mL). Stir the mixture and cool it to 0-5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.2 eq, 6.0 mmol) in a minimal amount of cold water (~2 mL). Add this solution dropwise to the cold, stirred suspension of the aminothiazole hydrochloride. The key is to maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt. A slight excess of nitrous acid can be confirmed with starch-iodide paper.
-
Chloro-de-amination: After the addition is complete, continue stirring at 0-5 °C for an additional 15-20 minutes. Then, slowly and carefully heat the reaction mixture to 50-60 °C.[13] Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until the gas evolution ceases (typically 30-60 minutes). This heating step drives the substitution of the diazonium group with chloride from the HCl medium.
-
Extraction: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Washing and Neutralization: Combine the organic extracts and wash them sequentially with water (20 mL) and saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid. Finally, wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.[14]
Field Insights: Optimization and Troubleshooting
Even with robust protocols, challenges can arise. An experienced scientist anticipates and mitigates these issues.
-
Issue 1: Low Yield in Stage 1.
-
Issue 2: Incomplete Diazotization in Stage 2.
-
Cause: Insufficient acid or sodium nitrite, or temperature rising too high during NaNO₂ addition.
-
Solution: Use a sufficient excess of concentrated HCl to ensure the formation of both the amine salt and to act as the chloride source. Maintain strict temperature control (0-5 °C) during the addition of the nitrite solution.
-
-
Issue 3: Purification Difficulties.
-
Cause: Presence of polar byproducts or unreacted starting materials.
-
Solution: For the 2-amino intermediate, recrystallization from ethanol is highly effective. For the final 2-chloro product, which is less polar, silica gel chromatography is the method of choice if recrystallization is ineffective.[14]
-
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques. Expected spectral data would include:
-
¹H NMR: Signals corresponding to the aromatic protons on the chlorophenyl ring and the single proton on the thiazole ring.
-
¹³C NMR: Resonances for the distinct carbons of the thiazole and chlorophenyl rings.
-
Mass Spectrometry (MS): A molecular ion peak [M+H]⁺ corresponding to the calculated mass, showing the characteristic isotopic pattern for a molecule containing two chlorine atoms.[15]
-
Infrared (IR) Spectroscopy: Characteristic peaks for C=N and C=C stretching within the heterocyclic and aromatic systems.
References
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Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
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SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
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Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available from: [Link]
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synthesis of thiazoles. (2019). YouTube. Available from: [Link]
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CUTM Courseware. Thiazole. Available from: [Link]
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Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. Available from: [Link]
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Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
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Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 639-643. Available from: [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Available from: [Link]
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Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
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Bulletin of Environment, Pharmacology and Life Sciences. (2022). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]
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ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. Available from: [Link]
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Heravi, M. M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. Available from: [Link]
- Google Patents. (1998). US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof.
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Scite.ai. (2021). Mini Review on The Synthesis and Biological Impact of Thiazoles. Available from: [Link]
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Al-Azab, F. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH. Available from: [Link]
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National Center for Biotechnology Information. (2006). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Available from: [Link]
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- Mahmood, A. A. R., & Kubba, A. A. R. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Available from: https://www.researchgate.
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Mickevičius, V., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. MDPI. Available from: [Link]
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Organic Syntheses Procedure. N-HYDROXY-4-(p-CHLOROPHENYL)THIAZOLE-2(3H)-THIONE. Available from: [Link]
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ResearchGate. (2016). synthesis and antimicrobial activity of 2- aminothiazole derivatives. Available from: [Link]
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Deokate, A. K., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. MDPI. Available from: [Link]
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IUCrData. (2018). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl- 1,3-thiazole. Available from: [Link]
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Journal of the Chilean Chemical Society. (2021). Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Available from: [Link]
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Organic Chemistry Portal. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Available from: [Link]
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Hantzsch Pyrrole Synthesis | Prepare for GATE, NET. (2021). YouTube. Available from: [Link]
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Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Available from: [Link]
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An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-(3-chlorophenyl)thiazole: Starting Materials and Strategic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Chloro-4-arylthiazole Scaffold
The 2-chloro-4-arylthiazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities. The presence of a chlorine atom at the 2-position provides a reactive handle for further synthetic modifications, such as nucleophilic aromatic substitution, allowing for the generation of diverse compound libraries for drug discovery. The specific substitution pattern on the 4-phenyl ring, in this case, a chlorine atom at the 3-position, can significantly influence the pharmacological profile of the molecule. This guide provides a detailed exploration of the requisite starting materials and the underlying synthetic strategies for the preparation of 2-Chloro-4-(3-chlorophenyl)thiazole.
Core Synthetic Strategy: A Two-Step Approach
The most logical and widely adopted synthetic route to this compound involves a robust two-step sequence. This strategy leverages the classical Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a Sandmeyer reaction to install the chloro substituent at the 2-position.
Caption: Overall synthetic workflow for this compound.
Part 1: Hantzsch Thiazole Synthesis of the 2-Aminothiazole Intermediate
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a reliable method for the construction of the thiazole ring.[1][2][3][4][5] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[1][2][3]
Starting Materials for Step 1
| Starting Material | Structure | Role | Key Considerations |
| 2-Bromo-1-(3-chlorophenyl)ethanone | Image of 2-Bromo-1-(3-chlorophenyl)ethanone | α-Haloketone | The bromine atom serves as a good leaving group. The 3-chlorophenyl moiety dictates the substitution at the 4-position of the resulting thiazole. |
| Thiourea | Image of Thiourea | Thioamide | Provides the nitrogen and sulfur atoms for the thiazole ring and the amino group at the 2-position. |
| Ethanol or Methanol | N/A | Solvent | A polar protic solvent is typically used to facilitate the dissolution of the starting materials and the reaction progress.[6] |
Mechanism of the Hantzsch Synthesis
The reaction proceeds via an initial nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-haloketone in an SN2 fashion. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.[1][5]
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-(3-chlorophenyl)thiazole
This protocol is a representative procedure and may require optimization for scale and purity.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(3-chlorophenyl)ethanone (1.0 equivalent) in absolute ethanol.
-
Addition of Thiourea: To the stirred solution, add thiourea (1.1-1.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 1-3 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.[1][6]
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold deionized water to remove any unreacted thiourea and other water-soluble impurities.[1] The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[1]
Part 2: Sandmeyer Reaction for the Synthesis of this compound
The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt, which is then displaced by a nucleophile in the presence of a copper(I) salt catalyst.[7][8][9] In this context, it is employed to convert the 2-amino group of the thiazole intermediate into a chloro group.[10][11]
Starting Materials for Step 2
| Starting Material | Structure | Role | Key Considerations |
| 2-Amino-4-(3-chlorophenyl)thiazole | Image of 2-Amino-4-(3-chlorophenyl)thiazole | Aromatic Amine | The product from Step 1. |
| Sodium Nitrite (NaNO₂) or n-Butyl Nitrite | N/A | Diazotizing Agent | Reacts with an acid (e.g., HCl) to generate nitrous acid in situ for the diazotization of the 2-amino group. n-Butyl nitrite can be used in organic solvents.[10] |
| Hydrochloric Acid (HCl) | N/A | Acid | Provides the acidic medium for diazotization and acts as the chloride source. |
| Copper(I) Chloride (CuCl) | N/A | Catalyst and Chloride Source | The copper(I) salt is essential for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[7] |
| Acetonitrile or Water | N/A | Solvent | The choice of solvent depends on the specific Sandmeyer conditions employed. |
Mechanism of the Sandmeyer Reaction
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[7] The process begins with the diazotization of the 2-aminothiazole. The resulting diazonium salt then undergoes a one-electron transfer from the copper(I) catalyst to form an aryl radical, with the loss of nitrogen gas. The aryl radical then reacts with the chloride from a copper(II) species to yield the final 2-chlorothiazole product and regenerate the copper(I) catalyst.[7]
Caption: Simplified mechanism of the Sandmeyer reaction on the 2-aminothiazole intermediate.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the Sandmeyer reaction on 2-aminothiazoles and may require optimization.[10][11]
-
Diazotization: Suspend 2-amino-4-(3-chlorophenyl)thiazole (1.0 equivalent) in a mixture of acetonitrile and aqueous hydrochloric acid. Cool the mixture to 0-5 °C in an ice bath.
-
Formation of Diazonium Salt: Add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the cooled suspension while maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid, also cooled to 0-5 °C.
-
Addition: Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution. Vigorous evolution of nitrogen gas should be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Purification: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Conclusion
The synthesis of this compound is a well-established process that relies on two fundamental reactions in organic chemistry: the Hantzsch thiazole synthesis and the Sandmeyer reaction. The key starting materials are readily accessible, with 2-bromo-1-(3-chlorophenyl)ethanone and thiourea being pivotal for the construction of the thiazole core, and a diazotizing agent coupled with a copper(I) chloride source for the crucial amination-to-chlorination transformation. A thorough understanding of the underlying mechanisms and careful execution of the experimental protocols are essential for achieving high yields and purity of the final product, which serves as a valuable building block for further drug discovery and development endeavors.
References
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A Senior Application Scientist's Guide to the Synthesis of 2-Chloro-4-(3-chlorophenyl)thiazole: Optimizing Purity and Yield
An In-Depth Technical Guide for Drug Development Professionals
Abstract: This technical guide provides a comprehensive methodology for the synthesis, purification, and characterization of 2-Chloro-4-(3-chlorophenyl)thiazole, a key intermediate in modern medicinal chemistry. Moving beyond a simple recitation of steps, this document elucidates the causal relationships behind critical process parameters, offering field-proven insights to maximize both chemical purity and reaction yield. The protocols described herein are designed as self-validating systems, incorporating in-process controls and rigorous analytical confirmation to ensure the final product meets the stringent quality standards required for drug development.
Strategic Synthesis Pathway: A Two-Step Approach to Quality
The synthesis of this compound is most effectively and reliably achieved through a two-step sequence. This strategy is predicated on building a stable, high-purity precursor, which is then cleanly converted to the final product.
-
Hantzsch Thiazole Synthesis: The initial step involves the construction of the thiazole ring to form the high-purity intermediate, 2-amino-4-(3-chlorophenyl)thiazole. This classic condensation reaction is known for its high efficiency and yield.[1][2]
-
Sandmeyer Reaction: The 2-amino group of the intermediate is then converted to the target 2-chloro substituent via a diazotization-substitution reaction. This method provides a reliable pathway for introducing the chloro- group onto the aromatic thiazole ring.[3][4]
This bifurcated approach allows for the isolation and purification of the aminothiazole intermediate, a crucial quality control point that prevents the carry-over of impurities into the final, more challenging Sandmeyer step.
Figure 1: High-level workflow for the synthesis of this compound.
Step 1: Hantzsch Synthesis of 2-Amino-4-(3-chlorophenyl)thiazole
The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, involving the cyclocondensation of an α-haloketone with a thioamide.[5] In this case, 2-bromo-1-(3-chlorophenyl)ethanone reacts with thiourea. The reaction proceeds via a nucleophilic attack of the sulfur atom on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[1] This method is favored for its typically high yields and the ease of isolating the product.[1]
Experimental Protocol: Synthesis of 2-Amino-4-(3-chlorophenyl)thiazole
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-bromo-1-(3-chlorophenyl)ethanone (1.0 eq) and thiourea (1.2 eq).
-
Solvent Addition: Add absolute ethanol as the solvent (approx. 5-10 mL per gram of α-haloketone). The use of a polar protic solvent like ethanol facilitates the dissolution of the starting materials and the progression of the reaction.[6]
-
Reaction: Heat the mixture to reflux (approximately 78°C) with vigorous stirring for 2-3 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot is consumed.
-
Isolation: After completion, cool the reaction mixture to room temperature. Pour the contents into a beaker containing ice-cold water (approx. 10 volumes relative to the ethanol used). This will cause the hydrobromide salt of the product to precipitate.[7]
-
Neutralization & Filtration: Neutralize the mixture by slowly adding a 5-10% aqueous sodium carbonate solution until the pH is ~8-9. This deprotonates the aminothiazole salt, precipitating the free base as a solid. Collect the solid product by vacuum filtration through a Büchner funnel.[1]
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any unreacted thiourea and inorganic salts.
-
Drying: Dry the collected solid in a vacuum oven at 50-60°C to a constant weight.
Yield and Purity Optimization
High yields (often >90%) are achievable with this method.[6] Key factors include:
-
Stoichiometry: A slight excess of thiourea (1.1-1.2 eq) ensures the complete consumption of the more expensive α-haloketone.
-
Purity of Starting Materials: Ensure the 2-bromo-1-(3-chlorophenyl)ethanone is free from di-brominated impurities, which can lead to side products.
-
Purification: The crude product is often of high purity. However, for rigorous applications, recrystallization from ethanol or an ethanol/water mixture can be performed to remove minor impurities.[5]
| Parameter | Recommended Value | Rationale |
| Thiourea Stoichiometry | 1.1 - 1.2 equivalents | Drives the reaction to completion. |
| Solvent | Absolute Ethanol | Good solubility for reactants; appropriate boiling point. |
| Reaction Temperature | 78°C (Reflux) | Provides sufficient energy for cyclization without degradation. |
| Reaction Time | 2 - 3 hours | Typically sufficient for full conversion (confirm with TLC). |
| Expected Yield | 90 - 98% | High efficiency is characteristic of the Hantzsch synthesis.[6] |
Table 1: Key parameters for the Hantzsch synthesis of 2-amino-4-(3-chlorophenyl)thiazole.
Step 2: Sandmeyer Chloro-de-amination
The Sandmeyer reaction is a powerful transformation that converts an aromatic amino group into a variety of substituents, including halogens, via a diazonium salt intermediate.[4][8] The reaction is initiated by treating the 2-aminothiazole with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This unstable intermediate is then decomposed in the presence of a copper(I) chloride catalyst, which facilitates the release of nitrogen gas and the substitution with a chloride ion through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3][4]
Figure 2: Simplified mechanism of the Sandmeyer reaction for 2-chlorothiazole synthesis.
Experimental Protocol: Synthesis of this compound
-
Acidic Suspension: In a three-necked flask fitted with a mechanical stirrer, thermometer, and dropping funnel, suspend the 2-amino-4-(3-chlorophenyl)thiazole (1.0 eq) in concentrated hydrochloric acid (approx. 6-8 eq). Cool the vigorously stirred slurry to 0-5°C using an ice-salt bath. Precise temperature control is critical to ensure the stability of the diazonium salt.
-
Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the thiazole suspension, ensuring the internal temperature does not exceed 5°C. The addition should take approximately 30-45 minutes.
-
Catalyst Solution: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5°C.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt slurry to the cold, stirred CuCl solution. A vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10°C during the addition.
-
Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the complete decomposition of the diazonium salt.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash successively with water, 5% sodium bicarbonate solution (to remove excess acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Controlling Purity and Byproducts
The yield of the Sandmeyer reaction can be variable and is highly dependent on technique. Competing side reactions can complicate purification.[3]
-
Temperature Control: This is the most critical parameter. If the temperature rises too high during diazotization, the diazonium salt can decompose prematurely, leading to the formation of 2-hydroxythiazole impurities and other byproducts.[9]
-
Reagent Quality: Use fresh sodium nitrite, as it can degrade over time. The CuCl catalyst should be pure; if it is blue or green (indicating oxidation to Cu(II)), it should be purified before use.
-
Byproduct Formation: Biaryl byproducts can sometimes be observed, arising from the coupling of aryl radical intermediates.[4] Careful control of reaction conditions minimizes these side reactions.
| Parameter | Recommended Value | Rationale |
| Diazotization Temp. | 0 - 5 °C | Critical for the stability of the diazonium salt intermediate. |
| NaNO₂ Stoichiometry | 1.1 equivalents | Ensures complete conversion of the primary amine. |
| CuCl Stoichiometry | 1.2 equivalents | Catalyzes the conversion of the diazonium salt to the chloride. |
| Reaction Solvent | Concentrated HCl / Water | Provides the acidic medium for diazotization and solubilizes reagents. |
| Expected Yield | 50 - 70% | Yield is sensitive to reaction conditions and technique. |
Table 2: Critical conditions for the Sandmeyer conversion.
Final Product Purification and Characterization
The crude this compound typically requires purification to remove unreacted starting materials and byproducts from the Sandmeyer reaction. Column chromatography is the most effective method.
Purification Protocol: Column Chromatography
-
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
-
Eluent System: A non-polar/moderately polar solvent system, such as a gradient of ethyl acetate in hexanes, is effective. Start with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to elute the product.[10]
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the prepared column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford the final product as a purified solid or oil.
Analytical Characterization
The identity, purity, and yield of the final product must be rigorously confirmed using a suite of analytical techniques. High purity is essential to prevent downstream complications in drug development pipelines.[11]
| Technique | Purpose | Expected Result for this compound |
| GC-MS | Purity Assessment & Mass Confirmation | Purity ≥98%; Molecular ion peak (M+) corresponding to C₉H₅Cl₂NS (m/z ≈ 230).[12] |
| ¹H NMR | Structural Elucidation | Aromatic protons with characteristic chemical shifts and coupling patterns for the 3-chlorophenyl and thiazole rings. |
| ¹³C NMR | Structural Confirmation | Distinct signals for each carbon atom in the molecule, confirming the thiazole and phenyl ring structures. |
| Melting Point | Purity Indication | A sharp and consistent melting point range. |
| FT-IR | Functional Group Analysis | Characteristic peaks for C-Cl, C=N, and aromatic C-H stretches.[13] |
Table 3: Standard analytical methods for final product validation.
References
- Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. (n.d.). National Institutes of Health (NIH).
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- Optimisation of reaction conditions for 2-cyanomethyl-4-(4-chlorophenyl) thiazole (3b). (n.d.). ResearchGate.
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- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health (NIH).
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- Sourcing High-Purity Thiazole Derivatives: A Guide for Buyers. (n.d.). Leading Supplier.
- Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022). AIP Publishing.
- Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties. (n.d.). SlideShare.
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The Solubility Profile of 2-Chloro-4-(3-chlorophenyl)thiazole: A Predictive and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 2-Chloro-4-(3-chlorophenyl)thiazole, a heterocyclic compound of interest in medicinal chemistry, presents a unique solubility challenge due to its aromatic and halogenated structure. This technical guide provides a comprehensive analysis of the predicted solubility of this compound across a spectrum of common laboratory solvents. In the absence of direct experimental data in the public domain, this guide synthesizes information on the physicochemical properties of its constituent moieties—the 2-chlorothiazole ring and the 3-chlorophenyl group—to build a robust predictive model of its solubility behavior. Furthermore, this document outlines a detailed, field-proven experimental protocol based on the gold-standard shake-flask method for the precise, quantitative determination of its solubility, empowering researchers to generate reliable data for their specific applications.
Introduction: The Critical Role of Solubility in Drug Discovery
In the realm of drug discovery and development, the aqueous and organic solubility of a compound is a cornerstone of its developability profile. Poor solubility can lead to a cascade of challenges, including inadequate absorption, low bioavailability, and difficulties in formulation, ultimately hindering the translation of a promising molecule into a viable therapeutic agent.[1][2] The thiazole ring and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[3][4][5] The subject of this guide, this compound, combines the thiazole scaffold with two chlorine atoms, one on the thiazole ring and another on the phenyl substituent. This halogenation, while potentially enhancing biological activity, significantly influences the molecule's polarity and intermolecular interactions, thereby governing its solubility.
This guide is structured to provide both a theoretical framework for understanding the solubility of this compound and a practical, step-by-step methodology for its empirical determination.
Predicted Solubility Profile of this compound
Predicting the solubility of an organic compound from its structure is a complex endeavor, relying on principles of intermolecular forces, polarity, and the thermodynamics of dissolution.[6][7] The adage "like dissolves like" provides a foundational, albeit simplified, framework for these predictions.[2]
Structural Analysis and Physicochemical Properties
To predict the solubility of this compound, we must first dissect its structure and the properties of its components.
-
The Thiazole Ring: Thiazole is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. It is a pale yellow liquid with a pyridine-like odor and is sparingly soluble in water but fairly soluble in alcohol and ether.[4][5][8][9] The presence of the nitrogen and sulfur atoms introduces polarity and the potential for hydrogen bonding, although the aromatic nature of the ring contributes to some nonpolar character.
-
The 2-Chloro Substituent: The chlorine atom attached to the thiazole ring is an electron-withdrawing group, which can influence the electron density and reactivity of the ring.[10][11] Halogenation generally increases the molecular weight and van der Waals forces, which can impact solubility.
-
The 3-Chlorophenyl Group: The phenyl group is inherently nonpolar and hydrophobic. The chlorine atom at the meta-position further increases the molecular weight and introduces a dipole moment, though the overall character of this group remains largely nonpolar. Halogenated aromatic hydrocarbons generally exhibit low solubility in water and are miscible with many organic solvents.[12][13]
Predicted Solubility in Different Solvent Classes
Based on the structural analysis, we can predict the solubility of this compound in various classes of solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Sparingly Soluble | The molecule's overall nonpolar character, dominated by the two aromatic rings and halogen atoms, is expected to limit its interaction with highly polar and hydrogen-bonding solvents like water. While the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, this is likely insufficient to overcome the hydrophobicity of the rest of the molecule. Solubility is expected to be slightly better in short-chain alcohols compared to water due to their lower polarity. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents possess significant dipole moments and can engage in dipole-dipole interactions with the polar C-Cl and C-N bonds in the molecule. The absence of strong hydrogen bonding networks in these solvents, compared to protic solvents, allows for better accommodation of the largely nonpolar solute. DMSO, in particular, is a powerful solvent for a wide range of organic compounds. |
| Nonpolar | Hexane, Toluene, Dichloromethane, Chloroform | Moderate to High | The nonpolar nature of the chlorophenyl ring and the overall molecular structure suggest favorable interactions with nonpolar solvents through van der Waals forces. Halogenated solvents like dichloromethane and chloroform are often effective for dissolving halogenated organic compounds.[14] |
Experimental Determination of Solubility: The Shake-Flask Method
While predictions provide valuable guidance, empirical determination of solubility is essential for accurate and reliable data. The saturation shake-flask method is widely regarded as the "gold standard" for measuring equilibrium solubility due to its reliability and reproducibility.
Principle of the Method
The shake-flask method involves agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. At equilibrium, the solvent is saturated with the solute, and the concentration of the dissolved compound in the supernatant is then determined analytically.
Detailed Experimental Protocol
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.
-
Pipette a known volume of the desired solvent into each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
For finely suspended particles, centrifuge the vials at a moderate speed to facilitate sedimentation.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity.
-
Self-Validating System and Causality
This protocol incorporates self-validating steps to ensure data trustworthiness. The presence of excess solid at the end of the experiment visually confirms that saturation was achieved. The use of a validated analytical method with a proper calibration curve ensures the accuracy of the concentration measurement. The choice of a 24-48 hour equilibration period is based on the understanding that dissolution kinetics can be slow, and sufficient time is required to reach a true thermodynamic equilibrium.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
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Methodological & Application
Application Notes and Protocols for In Vitro Antimicrobial Screening of 2-Chloro-4-(3-chlorophenyl)thiazole
Introduction: The Rationale for Screening a Novel Thiazole Derivative
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] This structure is a core component of numerous natural and synthetic compounds with a wide array of biological activities, including potent antimicrobial effects.[1][2][3] The rise of antimicrobial resistance (AMR) constitutes a severe global health threat, necessitating the urgent discovery of new and effective antimicrobial agents.[1] Thiazole derivatives have demonstrated activity against multidrug-resistant (MDR) bacteria by various mechanisms, such as inhibiting cell wall synthesis, disrupting cell membranes, or interfering with metabolic pathways.[1][4]
The compound 2-Chloro-4-(3-chlorophenyl)thiazole is a synthetic derivative designed to leverage the established antimicrobial potential of the thiazole core. The strategic placement of chloro-substituents on both the thiazole ring and the phenyl moiety may enhance its biological activity, a common strategy in medicinal chemistry to modulate lipophilicity and electronic properties, potentially increasing cell membrane penetration and target interaction.[3] This document provides a comprehensive, in-depth guide for the initial in vitro screening of this compound, establishing a foundational understanding of its antimicrobial potential. The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and trustworthiness.[5][6][7][8]
Part 1: Foundational Protocols for Antimicrobial Susceptibility Testing (AST)
The primary goal of the initial screening is to determine if this compound has inhibitory activity against a panel of clinically relevant microorganisms and to quantify this activity. This is achieved through two complementary, standardized methods: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion assay for assessing sensitivity.
Broth Microdilution: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for quantitatively assessing a compound's antimicrobial potency.[9][10] It determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism after a defined incubation period.[9][10] This quantitative value is crucial for comparing the potency of new compounds to existing antibiotics.
Causality Behind Experimental Choices:
-
Why 96-Well Plates? This format allows for the efficient testing of multiple concentrations and strains simultaneously, making it ideal for screening and high-throughput applications.[9][11]
-
Why Cation-Adjusted Mueller-Hinton Broth (CAMHB)? CAMHB is the internationally standardized and recommended medium for susceptibility testing of most non-fastidious aerobic and facultative anaerobic bacteria.[12][13] Its composition is well-defined and controlled for divalent cations (Ca²⁺ and Mg²⁺), which can significantly affect the activity of certain antibiotics.
-
Why a 0.5 McFarland Standard? Standardizing the initial bacterial inoculum is critical for reproducibility.[12] The 0.5 McFarland turbidity standard ensures that the starting bacterial density is approximately 1.5 x 10⁸ CFU/mL, which is the basis for CLSI/EUCAST protocols.[14]
Detailed Protocol: MIC Determination
-
Preparation of Test Compound: a. Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). Rationale: DMSO is a common solvent for solubilizing hydrophobic compounds for biological assays. b. The stock concentration should be at least 100x the highest desired final test concentration to ensure the final DMSO concentration in the assay wells remains non-inhibitory (typically ≤1%).
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a nephelometer or by visual comparison.[15] d. Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Microdilution Plate Setup: a. In a sterile 96-well, round-bottom microtiter plate, add 100 µL of CAMHB to all wells. b. Add 100 µL of the 2x final concentration test compound solution to the first column of wells. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the desired final concentration.[11] Discard 100 µL from the last dilution column. d. Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls (Essential for a Self-Validating System):
-
Growth Control: Wells containing only CAMHB and the bacterial inoculum (no test compound).
-
Sterility Control: Wells containing only CAMHB to check for media contamination.
-
Vehicle Control: Wells containing CAMHB, bacterial inoculum, and the highest concentration of DMSO used in the assay to ensure the solvent has no antimicrobial effect.
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin, Gentamicin) tested in parallel to validate the assay's performance.
-
Quality Control (QC) Strain: A reference strain with a known MIC range for the positive control antibiotic, such as Escherichia coli ATCC 25922 or Staphylococcus aureus ATCC 25923, must be run with each batch of tests.[16][17][18][19]
-
-
Incubation and Reading: a. Incubate the plate at 35-37°C for 16-20 hours in ambient air.[10] b. The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed.[9][15]
Kirby-Bauer Disk Diffusion Assay
This qualitative or semi-quantitative method provides a rapid visual assessment of a microorganism's susceptibility to a compound.[20][21][22] The compound diffuses from a saturated paper disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth will appear around the disk.[21][23]
Causality Behind Experimental Choices:
-
Why Mueller-Hinton Agar (MHA)? MHA is the standard medium for disk diffusion due to its batch-to-batch reproducibility and its minimal inhibition of common antimicrobial agents.[12] The agar depth must be standardized to 4 mm to ensure proper diffusion rates.[12]
-
Why Lawn Inoculation? Streaking the inoculum in three directions ensures a uniform, confluent "lawn" of bacterial growth, which is necessary for clearly observing and accurately measuring the zones of inhibition.[21]
-
Why 24 mm Spacing? Adequate spacing between disks prevents the zones of inhibition from overlapping, which would make measurement impossible.[21]
Detailed Protocol: Disk Diffusion
-
Preparation of Agar Plates: a. Use 150 mm or 100 mm Petri dishes containing MHA at a depth of 4 mm. Allow plates to come to room temperature and ensure the surface is dry before inoculation.[20]
-
Inoculum Preparation and Plating: a. Prepare and standardize a bacterial suspension to a 0.5 McFarland standard as described in the MIC protocol. b. Dip a sterile cotton swab into the standardized suspension and remove excess liquid by pressing it against the inside of the tube.[21] c. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[21] Finally, swab the rim of the agar. d. Allow the plate to dry for 3-5 minutes.
-
Disk Application: a. Prepare sterile paper disks (6 mm diameter) by impregnating them with a known amount of this compound. A stock solution in a volatile solvent like ethanol or methanol is often used, allowing the solvent to evaporate before placing the disk. b. Using sterile forceps, place the impregnated disks firmly onto the surface of the inoculated MHA plate, ensuring complete contact.[21] c. Place disks at least 24 mm apart from each other and from the edge of the plate.[21] d. Include a solvent-only disk as a negative control and a disk with a standard antibiotic as a positive control.
-
Incubation and Measurement: a. Invert the plates and incubate at 35-37°C for 16-24 hours. b. After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a ruler or calipers.[12][23]
Part 2: Data Interpretation and Visualization
Data Presentation
Raw data should be organized clearly to facilitate analysis and comparison.
Table 1: Hypothetical MIC Data for this compound
| Microorganism | Strain ID | Gram Stain | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Ciprofloxacin (Control) |
| Staphylococcus aureus | ATCC 25923 | Gram-positive | 8 | 0.5 |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | 32 | 1 |
| Escherichia coli | ATCC 25922 | Gram-negative | 64 | 0.015 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >128 | 0.25 |
| Candida albicans | ATCC 10231 | Fungus | >128 | N/A |
Table 2: Hypothetical Disk Diffusion Data for this compound (50 µ g/disk )
| Microorganism | Strain ID | Gram Stain | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 25923 | Gram-positive | 22 |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | 15 |
| Escherichia coli | ATCC 25922 | Gram-negative | 12 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 6 (No inhibition) |
| Candida albicans | ATCC 10231 | Fungus | 6 (No inhibition) |
Workflow Visualization
A clear workflow diagram ensures the logical and systematic execution of the screening process.
Caption: Potential mechanisms of action for thiazole antimicrobials.
References
-
Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Available at: [Link]
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American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]
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Kim, S. Y., et al. (n.d.). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. PMC - NIH. Available at: [Link]
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Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]
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Microbe Online. (2021, November 20). Quality Control Strains (standard strains) and their Uses. Available at: [Link]
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Al-Shabib, N. A., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Available at: [Link]
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ResearchGate. (2016, October 31). Methods for in vitro evaluating antimicrobial activity: A review. Available at: [Link]
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Biointerface Research in Applied Chemistry. (2021, June 18). Antibacterial Activity of Thiazole and its Derivatives: A Review. Available at: [Link]
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MDPI. (2022, November 17). The Potential of Thiazole Derivatives as Antimicrobial Agents. Available at: [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
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NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays. Available at: [Link]
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Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Available at: [Link]
- Google Patents. (n.d.). CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.
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Application Note: Characterizing the In Vitro Anticancer Efficacy of 2-Chloro-4-(3-chlorophenyl)thiazole
An in-depth guide for researchers, scientists, and drug development professionals on evaluating the anticancer properties of novel thiazole derivatives.
Abstract
The thiazole scaffold is a foundational structural motif in the development of novel anticancer therapeutics, with several thiazole-based drugs, such as Dasatinib and Ixazomib, already in clinical use.[1][2] These compounds are known to target a variety of proteins and enzymes involved in cancer cell proliferation and survival.[2][3] This application note provides a comprehensive suite of protocols to characterize the anticancer activity of a novel compound, 2-Chloro-4-(3-chlorophenyl)thiazole, on various cancer cell lines. We present a logical workflow, beginning with a primary cytotoxicity screening to determine the half-maximal inhibitory concentration (IC50), followed by detailed mechanistic assays to investigate the induction of apoptosis and effects on cell cycle progression. Finally, we outline a method for probing key protein expression changes within the apoptotic signaling cascade. The methodologies are designed to be robust and self-validating, providing researchers with the tools to thoroughly evaluate the therapeutic potential of this and similar thiazole derivatives.
Proposed Mechanism of Action: Induction of Apoptosis
Thiazole derivatives frequently exert their anticancer effects by inducing apoptosis, or programmed cell death.[1][3] One of the critical pathways governing apoptosis is the intrinsic (or mitochondrial) pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[4] This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these proteins determines the cell's fate. We hypothesize that this compound may shift this balance in favor of apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade (initiator caspase-9 and effector caspase-3), ultimately leading to cell death.
Experimental Design & Workflow
A tiered approach is recommended to efficiently characterize the compound's activity. The workflow begins with a broad cytotoxicity screening, followed by more specific assays to elucidate the mechanism of cell death.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product.[5] The quantity of formazan is directly proportional to the number of living cells, allowing for the calculation of cytotoxicity.[6]
Materials
| Reagent | Supplier/Catalog (Example) |
| Selected Cancer Cell Lines | ATCC |
| Complete Culture Medium (e.g., DMEM) | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| This compound | Synthesized/Custom |
| Doxorubicin (Positive Control) | Sigma-Aldrich |
| DMSO (Vehicle Control) | Sigma-Aldrich |
| MTT Reagent (5 mg/mL in PBS) | Sigma-Aldrich, M5655 |
| Solubilization Solution (e.g., DMSO) | Sigma-Aldrich |
| 96-well flat-bottom plates | Corning |
Step-by-Step Protocol
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., Doxorubicin) in culture medium. The final concentration of the vehicle (DMSO) should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds or controls. Include wells with untreated cells (negative control) and medium only (blank).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2. The incubation time should be consistent across experiments.
-
MTT Addition: After incubation, add 10 µL of MTT stock solution (5 mg/mL) to each well (final concentration 0.5 mg/mL) and incubate for another 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[6] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Example Data Presentation
Table 1: Exemplary IC50 values of this compound against various cancer cell lines after 48h treatment.
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 1.2 | 0.9 ± 0.1 |
| A549 | Lung Carcinoma | 12.3 ± 2.1 | 1.5 ± 0.3 |
| HT-29 | Colon Carcinoma | 6.8 ± 0.9 | 1.1 ± 0.2 |
| PC-3 | Prostate Carcinoma | 15.1 ± 2.5 | 2.8 ± 0.5 |
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Materials
| Reagent | Supplier/Catalog (Example) |
| Annexin V-FITC Apoptosis Detection Kit | Abcam, ab14085 or similar |
| (Contains Annexin V-FITC, PI, Binding Buffer) | |
| Phosphate-Buffered Saline (PBS) | Gibco |
| 6-well plates | Corning |
| Flow Cytometer | BD Biosciences, Beckman Coulter, etc. |
Step-by-Step Protocol
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well. Centrifuge at ~500 x g for 5 minutes.[9]
-
Washing: Wash the cell pellet twice with cold PBS, centrifuging after each wash.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Be sure to include single-stain controls for compensation setup.
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (rare).
-
Example Data Presentation
Table 2: Percentage of MCF-7 cells in different states after 24h treatment with this compound (8.5 µM).
| Treatment | Live Cells (%) (Ann V- / PI-) | Early Apoptotic (%) (Ann V+ / PI-) | Late Apoptotic (%) (Ann V+ / PI+) |
| Untreated Control | 94.5 ± 2.3 | 3.1 ± 0.8 | 2.4 ± 0.6 |
| Thiazole Compound | 45.2 ± 3.5 | 32.8 ± 2.9 | 22.0 ± 2.1 |
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle
Cell cycle analysis by flow cytometry is based on the measurement of cellular DNA content.[13] Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. As cells progress through the cell cycle, their DNA content changes: G1 phase cells have a 2n DNA content, S phase cells have between 2n and 4n, and G2/M phase cells have a 4n DNA content. Apoptotic cells often exhibit fragmented DNA, which appears as a "sub-G1" peak with less than 2n DNA content.
Materials
| Reagent | Supplier/Catalog (Example) |
| Propidium Iodide Staining Solution | Abcam, ab139418 or similar |
| (Contains PI, RNase A) | |
| 70% Ethanol (ice-cold) | Sigma-Aldrich |
| Phosphate-Buffered Saline (PBS) | Gibco |
| 6-well plates | Corning |
| Flow Cytometer | BD Biosciences, Beckman Coulter, etc. |
Step-by-Step Protocol
-
Cell Treatment: Seed and treat cells in 6-well plates as described in Protocol 2.
-
Harvesting: Collect all cells (adherent and floating) and centrifuge at ~500 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight or for at least 30 minutes at 4°C.[14]
-
Rehydration: Centrifuge the fixed cells at ~800 x g for 5 minutes, discard the ethanol, and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial for degrading RNA to ensure that PI only binds to DNA.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer, collecting at least 20,000 events per sample.[13] Use software (e.g., FlowJo, ModFit) to model the cell cycle phases from the DNA content histogram.[14]
Example Data Presentation
Table 3: Cell cycle distribution of HT-29 cells after 24h treatment with this compound (6.8 µM).
| Treatment | Sub-G1 (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | 2.1 ± 0.5 | 55.4 ± 4.1 | 28.3 ± 3.2 | 14.2 ± 1.8 |
| Thiazole Compound | 18.5 ± 2.2 | 65.1 ± 5.3 | 9.8 ± 1.5 | 6.6 ± 1.1 |
Protocol 4: Investigation of Apoptotic Pathway Proteins by Western Blotting
Principle
Western blotting, or immunoblotting, is a technique used to detect specific proteins in a sample.[15] It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein to visualize its presence and relative abundance.[16] This protocol aims to validate the proposed mechanism of action by measuring changes in key apoptotic proteins.
Materials
| Reagent | Supplier/Catalog (Example) |
| RIPA Lysis and Extraction Buffer | Thermo Fisher, 89900 |
| Protease/Phosphatase Inhibitor Cocktail | Cell Signaling Tech., #5872 |
| BCA Protein Assay Kit | Thermo Fisher, 23225 |
| SDS-PAGE Gels and Running Buffer | Bio-Rad |
| Nitrocellulose or PVDF Membranes | Bio-Rad |
| Primary Antibodies (Rabbit anti-): | |
| - Bcl-2 | Cell Signaling Tech., #4223 |
| - Bax | Cell Signaling Tech., #5023 |
| - Cleaved Caspase-3 | Cell Signaling Tech., #9664 |
| - β-Actin (Loading Control) | Cell Signaling Tech., #4970 |
| Anti-rabbit IgG, HRP-linked Antibody | Cell Signaling Tech., #7074 |
| ECL Western Blotting Substrate | Thermo Fisher, 32106 |
| Chemiluminescence Imaging System | Bio-Rad, GE Healthcare, etc. |
Step-by-Step Protocol
-
Protein Extraction: Treat cells in 6-well plates with the thiazole compound for the desired time. Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[18]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation of proteins by size is achieved.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-Bax) at the recommended dilution in blocking buffer overnight at 4°C with gentle shaking.[17]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control (e.g., β-Actin) to confirm equal protein loading across all lanes.[18]
Example Data Presentation
Table 4: Relative protein expression in A549 cells after 24h treatment with this compound (12.3 µM). (Densitometry values normalized to β-Actin and expressed as fold change relative to control).
| Protein Target | Function | Relative Expression (Fold Change) |
| Bcl-2 | Anti-apoptotic | 0.45 |
| Bax | Pro-apoptotic | 2.10 |
| Cleaved Caspase-3 | Apoptosis Effector | 3.50 |
| β-Actin | Loading Control | 1.00 (Reference) |
References
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- Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (n.d.). PubMed Central.
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- Synthesis, Anticancer and Antibacterial Activities of Novel 2-Amino-4-phenylthiazole Derivatives Containing Amide Moiety. (2025). ResearchGate.
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Application Notes and Protocols: A Comprehensive Framework for Evaluating the Anti-Inflammatory Potential of 2-Chloro-4-(3-chlorophenyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a detailed, field-proven framework for the comprehensive evaluation of the anti-inflammatory properties of novel thiazole derivatives, using 2-Chloro-4-(3-chlorophenyl)thiazole as a representative compound. This guide is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that the generated data is robust, reproducible, and mechanistically insightful.
Introduction: The Rationale for Investigating this compound
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. The thiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory effects.[1] Many thiazole-containing compounds have been shown to target key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[2][3][4]
This compound is a novel synthetic compound. Its structural features suggest a potential interaction with pathways central to the inflammatory response. This document outlines a systematic approach to characterize its anti-inflammatory profile, from initial in vitro screening to in vivo validation.
Foundational In Vitro Screening: Cellular Models of Inflammation
The initial assessment of an unknown compound's anti-inflammatory potential is best conducted in a controlled cellular environment. The murine macrophage cell line, RAW 264.7, is a well-established and robust model for these studies. Macrophages are key players in the innate immune response and, when activated by stimuli like lipopolysaccharide (LPS), they produce a cascade of pro-inflammatory mediators.[5][6]
Core Principle: Assessing Cytotoxicity is a Non-Negotiable First Step
Before evaluating anti-inflammatory efficacy, it is crucial to determine the concentrations at which this compound is not toxic to the cells. The MTT assay is a reliable method for assessing cell viability by measuring the metabolic activity of living cells.[7][8]
-
Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours to allow for cell adherence.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 0 | 1.25 ± 0.08 | 100% |
| Compound X | 1 | 1.22 ± 0.07 | 97.6% |
| Compound X | 10 | 1.18 ± 0.09 | 94.4% |
| Compound X | 50 | 1.15 ± 0.06 | 92.0% |
| Compound X | 100 | 0.65 ± 0.05 | 52.0% |
Table 1: Representative data from an MTT assay. Subsequent anti-inflammatory assays should use non-toxic concentrations of the test compound.
Probing the Mechanism: Inhibition of Key Inflammatory Mediators
In response to inflammatory stimuli, macrophages upregulate the expression of inducible nitric oxide synthase (iNOS), leading to the production of high levels of nitric oxide (NO), a key inflammatory mediator.[10] The Griess assay provides a straightforward method to quantify nitrite, a stable and soluble breakdown product of NO.[11][12]
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at 1 x 10⁵ cells/mL. After 24 hours, pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[13]
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[14]
-
Incubation and Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines produced by activated macrophages.[15] Their quantification provides a direct measure of the inflammatory response.
-
Cell Culture and Stimulation: Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as described for the Griess assay.
-
Supernatant Collection: Collect the cell culture supernatant at the end of the 24-hour incubation period.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific kits used. This typically involves coating a 96-well plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Data Analysis: Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
| Treatment Group | NO₂⁻ (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (no LPS) | < 1 | < 10 | < 10 |
| LPS (1 µg/mL) | 45.2 ± 3.8 | 2543 ± 187 | 1876 ± 154 |
| LPS + Compound X (10 µM) | 28.7 ± 2.5 | 1456 ± 121 | 1102 ± 98 |
| LPS + Compound X (50 µM) | 15.1 ± 1.9 | 876 ± 78 | 654 ± 59 |
Table 2: Illustrative data demonstrating the dose-dependent inhibitory effect of a test compound on the production of inflammatory mediators.
Delving Deeper: Molecular Target Analysis
To understand how this compound exerts its anti-inflammatory effects, it is essential to investigate its impact on key signaling pathways and protein expression.
The NF-κB Signaling Pathway: A Master Regulator of Inflammation
The transcription factor Nuclear Factor-kappa B (NF-κB) is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[16] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[17]
Caption: The canonical NF-κB signaling pathway.
-
Cell Culture on Coverslips: Seed RAW 264.7 cells on sterile glass coverslips in a 24-well plate.
-
Treatment and Stimulation: Pre-treat with this compound, followed by a shorter LPS stimulation (e.g., 30-60 minutes), as translocation is an early event.[17]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block with a suitable blocking buffer and then incubate with a primary antibody against the p65 subunit of NF-κB. Follow this with a fluorescently-labeled secondary antibody.[18]
-
Nuclear Staining and Imaging: Counterstain the nuclei with DAPI and visualize using a fluorescence microscope.
-
Analysis: In unstimulated cells, p65 will be primarily in the cytoplasm. In LPS-stimulated cells, it will be concentrated in the nucleus. An effective anti-inflammatory compound will prevent this translocation.
Expression of Pro-Inflammatory Enzymes: iNOS and COX-2
Western blotting allows for the semi-quantitative analysis of the protein expression levels of iNOS and COX-2, providing further evidence of the compound's mechanism of action.[19][20]
-
Cell Lysis: After treatment and LPS stimulation (typically 18-24 hours for optimal protein expression), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for iNOS and COX-2. Also, probe for a loading control like β-actin or GAPDH to ensure equal protein loading.[21]
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
In Vivo Validation: The Carrageenan-Induced Paw Edema Model
A promising in vitro profile warrants validation in a living organism. The carrageenan-induced paw edema model in rats is a classic and highly reproducible acute inflammation model used for screening anti-inflammatory drugs.[22][23][24]
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Protocol 6: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization and Grouping: Acclimatize male Wistar or Sprague-Dawley rats (150-200g) for at least one week. Randomly divide them into groups (n=6): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and this compound at various doses.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[22]
-
Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[23][25]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[24]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
-
(Optional) Biomarker Analysis: At the end of the experiment, paw tissue can be collected for analysis of pro-inflammatory cytokines and enzymes as described in the in vitro sections.
| Treatment Group | Dose (mg/kg, p.o.) | % Inhibition of Edema (at 3h) |
| Vehicle Control | - | 0% |
| Indomethacin | 10 | 65.4 ± 5.2% |
| Compound X | 25 | 35.8 ± 4.1% |
| Compound X | 50 | 58.2 ± 4.9% |
| Compound X | 100 | 72.1 ± 6.3% |
Table 3: Hypothetical results from the carrageenan-induced paw edema assay, demonstrating a dose-dependent anti-inflammatory effect.
Safety and Toxicity Considerations
While thiazole derivatives have shown significant therapeutic potential, a comprehensive evaluation of their safety profile is paramount.[26][27] High doses of some thiazole compounds have been associated with liver toxicity.[28] Therefore, preliminary toxicity studies are recommended.
-
In Vitro Cytotoxicity: As a starting point, the MTT assay on various cell lines (e.g., HepG2 liver cells) can provide initial insights into potential cytotoxicity.[29]
-
Acute In Vivo Toxicity: An acute toxicity study in rodents can help determine the LD₅₀ and identify any immediate adverse effects.
Conclusion
This document provides a multi-faceted and logical workflow for the preclinical evaluation of the anti-inflammatory properties of this compound. By progressing from broad cellular screening to more focused mechanistic studies and finally to in vivo validation, researchers can build a comprehensive data package that elucidates the compound's efficacy and mechanism of action. This structured approach, grounded in established and validated protocols, ensures the generation of high-quality, reliable data essential for advancing novel anti-inflammatory drug candidates.
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Application Notes and Protocols for Utilizing 2-Chloro-4-(3-chlorophenyl)thiazole as a Lead Compound in Drug Discovery
Introduction: The Rationale for 2-Chloro-4-(3-chlorophenyl)thiazole as a Privileged Starting Point
In the landscape of medicinal chemistry, the thiazole ring represents a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and biologically active molecules.[1][2][3] Thiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] The compound this compound is a compelling starting point for a drug discovery campaign, particularly in oncology. Its structure presents two key features for iterative optimization: a reactive chloro-substituent at the C2 position and a second chlorophenyl group at C4, which can be modified to explore structure-activity relationships (SAR). This document provides a comprehensive guide for researchers to leverage this molecule as a lead compound, outlining detailed protocols for analog synthesis, in vitro screening, and ADMET profiling to facilitate its journey from a promising "hit" to a viable "lead" candidate.
Part 1: Strategic Framework for Hit-to-Lead Optimization
The progression from a hit compound to a lead candidate is a critical phase in drug discovery that involves enhancing potency, selectivity, and pharmacokinetic properties. For this compound, a systematic approach will be employed to explore the chemical space around the core scaffold.
Core Scaffold and Diversification Points
The lead compound offers two primary vectors for chemical modification. The chlorine atom at the C2 position can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. The 3-chlorophenyl moiety at C4 can also be replaced with other substituted aryl or heteroaryl rings to probe interactions with the target protein.
Proposed Optimization Workflow
The optimization strategy will follow a logical, multi-step process designed to iteratively improve the compound's properties. This workflow is designed to be efficient, generating robust data to guide decision-making at each stage.
Caption: Hit-to-Lead Optimization Workflow.
Part 2: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the optimization workflow.
Protocol for Analog Synthesis: Nucleophilic Substitution at the C2 Position
This protocol describes a general method for displacing the C2-chloro group with a primary amine, a common strategy for building a diverse library of analogs.
Materials:
-
This compound
-
A diverse set of primary amines (e.g., aniline derivatives, benzylamine derivatives)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flasks, reflux condenser, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add the desired primary amine (1.2 mmol) and DIPEA (2.0 mmol).
-
Stir the reaction mixture at 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into water (50 mL) and extract with EtOAc (3 x 25 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and EtOAc) to yield the desired 2-amino-4-(3-chlorophenyl)thiazole analog.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol for In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[5]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Synthesized thiazole analogs dissolved in DMSO (10 mM stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentrations should typically range from 0.01 µM to 100 µM.
-
After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Protocol for In Vitro ADMET Profiling
Early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial to reduce late-stage drug failures.[6] A combination of in silico and in vitro methods should be used.
In Silico ADMET Prediction:
Utilize computational tools like SwissADME or admetSAR to predict various physicochemical and pharmacokinetic properties.[7][8]
Key Parameters to Evaluate:
-
Lipophilicity (LogP): A measure of a compound's hydrophobicity.
-
Aqueous Solubility (LogS): Predicts the solubility of the compound in water.
-
Cytochrome P450 (CYP) Inhibition: Predicts the potential for drug-drug interactions.[7]
-
hERG Inhibition: Assesses the risk of cardiotoxicity.
-
Ames Mutagenicity: Predicts the mutagenic potential of the compound.
In Vitro Metabolic Stability Assay (Microsomal Stability):
This assay determines the susceptibility of a compound to metabolism by liver enzymes.
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Test compound
-
Control compounds (one with high and one with low metabolic clearance)
-
Phosphate buffer
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Pre-incubate the test compound (typically at 1 µM) with HLM in phosphate buffer at 37 °C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Part 3: Data Presentation and Interpretation
Structure-Activity Relationship (SAR) Table
Systematically organize the data from the cytotoxicity screening and ADMET profiling to establish clear SAR.
| Compound ID | R Group (at C2) | IC₅₀ (µM) - MCF-7 | IC₅₀ (µM) - A549 | Metabolic Stability (t₁/₂ in HLM, min) | Predicted LogP |
| Lead | -Cl | 25.4 | 32.1 | 15 | 3.8 |
| Analog-1 | -NH-Ph | 10.2 | 15.8 | 25 | 4.2 |
| Analog-2 | -NH-(4-F-Ph) | 5.1 | 8.9 | 35 | 4.3 |
| Analog-3 | -NH-(4-OMe-Ph) | 12.5 | 18.2 | 18 | 4.1 |
| Analog-4 | -NH-Bn | 8.7 | 11.4 | 45 | 4.5 |
Hypothetical Target Pathway
Many thiazole-containing anticancer agents are known to be kinase inhibitors.[9] A plausible mechanism of action for novel derivatives of this compound could involve the inhibition of a key signaling pathway implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical PI3K/Akt Signaling Pathway Inhibition.
Conclusion and Future Directions
This guide provides a robust framework for advancing this compound from a starting hit to a promising lead compound. By systematically synthesizing and evaluating analogs, researchers can elucidate the structure-activity relationships that govern both potency and drug-like properties. The most promising leads identified through this process should be further characterized in more complex cellular models and eventually in in vivo efficacy and safety studies. The versatility of the thiazole scaffold suggests that with careful optimization, novel and effective therapeutics can be developed from this lead compound.
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Spyridon, G., et al. (2024). Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor. Journal of Medicinal Chemistry, 67(15), 13117-13146. Available at: [Link]
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Cheng, F., et al. (2017). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC Advances, 7(88), 55717-55726. Available at: [Link]
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Onawole, A. T., et al. (2021). Virtual screening, ADMET profiling, PASS prediction, and bioactivity studies of potential inhibitory roles of alkaloids, phytosterols, and flavonoids against COVID-19 main protease (Mpro). Journal of Biomolecular Structure and Dynamics, 40(13), 5935-5949. Available at: [Link]
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Li, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. Available at: [Link]
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ChemSynthesis. (n.d.). 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. Available at: [Link]
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Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. International Journal of Pharmaceutical Sciences and Research, 9(2), 654-660. Available at: [Link]
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Application Note: Comprehensive Structural Characterization of 2-Chloro-4-(3-chlorophenyl)thiazole using NMR and Mass Spectrometry
Abstract
This application note provides a detailed, multi-technique protocol for the unambiguous structural confirmation of 2-Chloro-4-(3-chlorophenyl)thiazole, a heterocyclic compound of interest in pharmaceutical and materials science research. By synergistically applying Nuclear Magnetic Resonance (NMR) spectroscopy and advanced Mass Spectrometry (MS), we present a comprehensive workflow for molecular formula determination, structural elucidation, and purity assessment. This guide details optimized protocols for High-Resolution Mass Spectrometry (HRMS), Electron Ionization Mass Spectrometry (EI-MS) for fragmentation analysis, and both ¹H and ¹³C NMR spectroscopy. The causality behind experimental choices is explained to provide researchers with a robust framework for analyzing similar novel chemical entities.
Introduction
Substituted thiazoles are a critical scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The specific compound, this compound (Figure 1), combines a reactive chloro-thiazole ring with a dichlorinated phenyl moiety, making it a versatile intermediate for further chemical modification. Accurate and comprehensive characterization of such molecules is a non-negotiable prerequisite for their use in drug development and other advanced applications. Any structural ambiguity, such as incorrect isomer identification or the presence of impurities, can lead to failed experiments and compromised results.
This guide establishes an integrated analytical workflow that leverages the strengths of both NMR and Mass Spectrometry. Mass spectrometry provides precise mass information to confirm the elemental composition and offers insights into the molecule's stability and fragmentation pathways.[1] NMR spectroscopy complements this by providing detailed information about the chemical environment of each atom and their connectivity, allowing for definitive structural elucidation.
Molecular Weight: 230.11 g/mol
Materials and Experimental Protocols
Sample Preparation
The quality of spectral data is directly dependent on meticulous sample preparation.[2] The choice of solvent is critical to ensure complete dissolution and to avoid interference with the analyte signals.
-
For NMR Spectroscopy:
-
Accurately weigh 15-25 mg of this compound. For small molecules, this concentration provides excellent signal for ¹H NMR within minutes and for ¹³C NMR within an hour.[3][4]
-
Transfer the sample to a clean, dry vial. Dissolve the sample in 0.6-0.7 mL of Deuterated Chloroform (CDCl₃). CDCl₃ is a preferred solvent due to its ability to dissolve a wide range of organic compounds and its single, well-characterized residual solvent peak.[4]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3] Solid particles can degrade the magnetic field homogeneity, leading to poor spectral resolution.[2]
-
-
For Mass Spectrometry:
-
For ESI-HRMS: Prepare a stock solution of the compound at 1 mg/mL in HPLC-grade methanol. Create a dilute working solution by adding 10 µL of the stock solution to 990 µL of 50:50 acetonitrile/water with 0.1% formic acid. The acid is crucial for promoting protonation and enhancing signal in positive ion mode.[5]
-
For GC-EI-MS: Prepare a 100 µg/mL solution in dichloromethane. This concentration is typically sufficient for obtaining a strong signal without overloading the GC column or the detector.
-
NMR Spectroscopy Protocol
All NMR experiments should be conducted on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.
-
Protocol for ¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: Standard single-pulse (zg30).
-
Acquisition Parameters:
-
Spectral Width: 20 ppm.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay (D1): 5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.
-
Number of Scans: 16.
-
-
Processing: Apply an exponential line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual CHCl₃ signal at 7.26 ppm.
-
-
Protocol for ¹³C{¹H} NMR Spectroscopy:
-
Instrument: 400 MHz Spectrometer (operating at 101 MHz for ¹³C).
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: Proton-decoupled single-pulse (zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1.5 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans: 1024. A higher number of scans is required due to the low natural abundance of the ¹³C isotope.[6]
-
-
Processing: Apply an exponential line broadening of 1.0 Hz. Calibrate the spectrum to the CDCl₃ triplet centered at 77.16 ppm.
-
Mass Spectrometry Protocol
The choice of ionization technique is critical for obtaining the desired information. A "soft" ionization method like ESI is used for accurate mass determination of the molecular ion, while a "hard" method like EI is used to induce fragmentation for structural analysis.[7][8]
-
Protocol for High-Resolution Mass Spectrometry (ESI-HRMS):
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+). This mode is selected to form the protonated molecule [M+H]⁺.
-
Infusion: Direct infusion via syringe pump at 5 µL/min.
-
Instrument Parameters:
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Mass Range: m/z 100-500.
-
Resolution: >20,000 FWHM.
-
-
Calibration: Calibrate the instrument immediately before the run using a known standard (e.g., sodium formate) to ensure mass accuracy is below 3 ppm. High mass accuracy is essential for reliable molecular formula determination.[9][10]
-
-
Protocol for Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS):
-
Instrument: GC-MS system with a single quadrupole or ion trap analyzer.
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
GC Program:
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Injection Volume: 1 µL (splitless).
-
-
MS Parameters:
-
Expected Results and Discussion
Structural Elucidation by NMR Spectroscopy
The chemical structure of this compound dictates a specific pattern of signals in both ¹H and ¹³C NMR spectra. The predicted chemical shifts are based on established values for similar chemical environments.[13][14][15]
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| Atom Label | Multiplicity | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale for Prediction |
| H-5 | Singlet (s) | 7.4 - 7.6 | - | Proton on a thiazole ring, typically appears in this region.[14] |
| H-2' | Triplet (t) | 7.9 - 8.1 | - | Aromatic proton ortho to a chloro group and adjacent to two carbons. |
| H-4' | Triplet (t) | 7.3 - 7.5 | - | Aromatic proton meta to two chloro groups. |
| H-5' | Multiplet (m) | 7.3 - 7.5 | - | Aromatic proton ortho to a chloro group. |
| H-6' | Multiplet (m) | 7.7 - 7.9 | - | Aromatic proton between a chloro group and the thiazole substituent. |
| C-2 | - | - | 150 - 154 | Quaternary carbon in thiazole ring attached to electronegative Cl and N.[16] |
| C-4 | - | - | 148 - 152 | Quaternary carbon in thiazole ring attached to the phenyl group. |
| C-5 | - | - | 115 - 118 | Tertiary carbon in the thiazole ring.[17] |
| C-1' | - | - | 134 - 137 | Quaternary carbon of the phenyl ring attached to the thiazole. |
| C-2' | - | - | 126 - 129 | Tertiary carbon ortho to the thiazole substituent. |
| C-3' | - | - | 134 - 136 | Quaternary carbon attached to chlorine.[18] |
| C-4' | - | - | 129 - 132 | Tertiary carbon para to the thiazole substituent. |
| C-5' | - | - | 124 - 127 | Tertiary carbon meta to the thiazole substituent. |
| C-6' | - | - | 125 - 128 | Tertiary carbon ortho to the thiazole substituent. |
The ¹H NMR spectrum is expected to show one sharp singlet for the proton on the thiazole ring (H-5) and a complex set of multiplets in the aromatic region for the four protons on the 3-chlorophenyl ring. The distinct singlet provides a key diagnostic signal. The ¹³C NMR spectrum should display all nine expected carbon signals, with the quaternary carbons (C-2, C-4, C-1', C-3') appearing with lower intensity.
Molecular Formula and Fragmentation by Mass Spectrometry
HRMS is used to confirm the elemental composition, while EI-MS provides a fragmentation fingerprint that supports the proposed structure.
-
HRMS Data: The molecular formula C₉H₅Cl₂NS requires a specific exact mass. The presence of two chlorine atoms will produce a characteristic isotopic pattern for the molecular ion cluster.[19] The natural abundance of ³⁵Cl and ³⁷Cl isotopes (approx. 3:1 ratio) dictates the relative intensities of the M, M+2, and M+4 peaks to be approximately 9:6:1.[20][21]
Table 2: Predicted HRMS Data for C₉H₅Cl₂NS
| Ion | Calculated Exact Mass (m/z) | Relative Intensity |
| [C₉H₆³⁵Cl₂NS]⁺ | 229.9647 | 100% (M+H)⁺ |
| [C₉H₆³⁵Cl³⁷ClNS]⁺ | 231.9618 | ~65% (M+2+H)⁺ |
| [C₉H₆³⁷Cl₂NS]⁺ | 233.9588 | ~10% (M+4+H)⁺ |
Observing this cluster with masses accurate to within 3 ppm provides extremely high confidence in the assigned molecular formula.[9][22]
-
EI-MS Fragmentation: Electron ionization at 70 eV is a high-energy process that will cause the molecular ion to fragment in a predictable manner.[23] The fragmentation pathway provides a structural fingerprint. Key bond cleavages are expected at the C-Cl bonds and the bond connecting the two rings.
Table 3: Predicted Major Fragments in EI-MS
| m/z (for ³⁵Cl) | Proposed Structure / Neutral Loss |
| 229 | [M]⁺• (Molecular Ion) |
| 194 | [M - Cl]⁺ |
| 162 | [M - Cl - S]⁺ |
| 134 | [C₇H₄Cl]⁺ (Chlorophenylacetylene cation) |
| 111 | [C₆H₄Cl]⁺ (Chlorophenyl cation) |
| 84 | [C₃H₂NS]⁺ (Thiazole ring fragment) |
The fragmentation cascade begins with the molecular ion, followed by characteristic losses that reflect the weakest bonds and the stability of the resulting fragments.[24][25]
Integrated Analytical Workflow & Visualization
A robust analytical strategy relies on the integration of data from multiple orthogonal techniques. The workflow described here ensures that the identity and purity of the target compound are confirmed with the highest degree of confidence.
Diagram 1: Integrated workflow for structural confirmation.
The fragmentation of the molecular ion under EI conditions is a key part of the structural confirmation. The proposed pathway highlights the most likely cleavage points.
Diagram 2: Predicted EI-MS fragmentation pathway.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a powerful and indispensable toolkit for the structural characterization of novel chemical entities like this compound. High-resolution mass spectrometry unequivocally confirms the molecular formula through accurate mass measurement and analysis of the characteristic isotopic signature of the two chlorine atoms. Concurrently, ¹H and ¹³C NMR spectroscopy provide definitive evidence of the molecular structure by mapping the atomic connectivity and chemical environments. The protocols and expected data outlined in this application note establish a comprehensive and reliable workflow for researchers, ensuring data integrity and confidence in subsequent scientific investigations.
References
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High-resolution mass spectrometry for determining molecular formulas. (n.d.). Mestrelab Research. Retrieved January 20, 2026, from [Link]
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Mohamed, Y. A., Abbas, H. A., & El-Manawaty, M. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Chinese Chemical Society, 53(6), 1453-1460. Available from: [Link]
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Jin, F., et al. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Journal of Chromatography A, 1603, 278-287. Available from: [Link]
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Emory University, Department of Chemistry. (2023). Small molecule NMR sample preparation. Retrieved January 20, 2026, from [Link]
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ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry. Retrieved January 20, 2026, from [Link]
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Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 20, 2026, from [Link]
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Michigan State University, Max T. Rogers NMR Facility. (n.d.). Sample Preparation. Retrieved January 20, 2026, from [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]
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NMR Sample Preparation Guide. (n.d.). Retrieved January 20, 2026, from [Link]
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The M+1 & M+2 Peaks. (2023). Save My Exams. Retrieved January 20, 2026, from [Link]
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Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]
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ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry (HRMS) Analysis. Retrieved January 20, 2026, from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 20, 2026, from [Link]
-
Formula determination by high resolution mass spectrometry. (2019, March 18). YouTube. Retrieved January 20, 2026, from [Link]
-
Isotope Abundance. (2022, July 3). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
What are the common ionization methods for GC/MS. (n.d.). SCION Instruments. Retrieved January 20, 2026, from [Link]
-
Electron Ionization for GC–MS. (2018, May 1). LCGC International. Retrieved January 20, 2026, from [Link]
-
Electrospray ionization. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer. (2014). INIS-IAEA. Retrieved January 20, 2026, from [Link]
-
Ionization Modes: EI. (n.d.). Shimadzu. Retrieved January 20, 2026, from [Link]
-
Kumar, G. P., et al. (2022). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Molecules, 27(15), 4987. Available from: [Link]
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Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. YouTube. Retrieved January 20, 2026, from [Link]
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Thiazole - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]
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13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 20, 2026, from [Link]
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High-Throughput Screening Assays for the Characterization of 2-Chloro-4-(3-chlorophenyl)thiazole
Abstract
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications.[1] The novel compound, 2-Chloro-4-(3-chlorophenyl)thiazole, represents an unexplored chemical entity with potential therapeutic value. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on establishing a robust high-throughput screening (HTS) cascade to elucidate its biological activity. We present a dual-pronged strategy: a target-based approach to identify and validate inhibitors of protein-protein interactions (PPIs), a common target class for thiazole derivatives[2], and a parallel cell-based phenotypic screening approach to assess the compound's impact on critical cellular processes such as apoptosis and cell cycle progression. This guide details the principles, step-by-step protocols, and data interpretation for primary screening using Fluorescence Polarization (FP), orthogonal hit confirmation with AlphaLISA®, and phenotypic characterization via caspase activity assays and high-content imaging. The integrated workflow is designed as a self-validating system to ensure high-confidence hit identification and minimize false positives, providing a solid foundation for subsequent lead optimization efforts.
Introduction: A Strategic Framework for a Novel Thiazole Compound
Thiazole-containing molecules are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] When encountering a novel, uncharacterized thiazole derivative such as this compound, a systematic and multi-faceted screening strategy is essential. The challenge lies not only in identifying if the compound is active, but also in beginning to understand its mechanism of action.
This guide outlines a logical and efficient HTS cascade designed to address this challenge. Our approach is built on two pillars:
-
Target-Based Screening: We hypothesize a plausible mechanism of action based on the known activities of similar scaffolds. Many small molecules exert their effects by disrupting protein-protein interactions (PPIs), which are fundamental to cellular signaling pathways.[4][5] We will therefore use a well-characterized PPI, such as the interaction between the tumor suppressor p53 and its negative regulator MDM2, as a model system to screen for inhibitory activity.
-
Phenotypic Screening: Concurrently, we will evaluate the compound's effect on whole cells. This target-agnostic approach provides a broader view of the compound's biological impact and can reveal activities independent of the hypothesized target. We will focus on two hallmarks of anticancer activity: the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.[6][7]
By integrating the results from both biochemical/biophysical and cell-based assays, we can triage hits with high confidence, filtering out assay artifacts and promiscuous compounds, which can be a concern with thiazole-based fragments.[2] This integrated strategy ensures that resources are focused on compounds with a validated mechanism and a demonstrable cellular effect.
Primary HTS Assay: Fluorescence Polarization (FP) for PPI Inhibition
The initial step in our target-based screen is to rapidly and efficiently identify compounds that disrupt the chosen protein-protein interaction. Fluorescence Polarization (FP) is an ideal technology for this purpose due to its homogeneous (no-wash) format, sensitivity, and amenability to high-throughput automation.[8][9]
Principle of the Assay
FP measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") in solution.[10] When a small, fluorescently labeled peptide (the tracer, derived from one of the interacting proteins) is unbound, it tumbles rapidly, and the light it emits is largely depolarized. When it binds to its much larger protein partner, its rotation slows dramatically, and the emitted light remains highly polarized.[11][12]
In a competitive FP assay, test compounds that inhibit the PPI will displace the fluorescent tracer from the protein, causing it to tumble freely again. This results in a decrease in the fluorescence polarization signal, which is directly proportional to the inhibitory activity of the compound.[9]
HTS Workflow for FP-Based PPI Inhibition Assay
Caption: Workflow for the primary HTS using Fluorescence Polarization.
Materials and Reagents
-
Assay Plates: Low-volume, black, 384-well microplates (e.g., Corning 3820).
-
Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20.
-
Protein 1: Purified recombinant protein (e.g., human MDM2).
-
Tracer (Protein 2): Fluorescently labeled peptide derived from the binding partner (e.g., FAM-labeled p53 peptide).
-
Test Compound: this compound dissolved in 100% DMSO.
-
Controls: DMSO (negative control), known inhibitor or unlabeled peptide (positive control).
-
Instrumentation: Microplate reader capable of measuring fluorescence polarization.[9]
Detailed Protocol: FP Competition Assay
-
Compound Plating: Prepare serial dilutions of the test compound in 100% DMSO in a source plate. Using an acoustic dispenser or pin tool, transfer 50 nL of the compound solution to the assay plate. Also, dispense 50 nL of DMSO for negative controls and 50 nL of a known inhibitor for positive controls.
-
Reagent Preparation: Prepare a 2X working solution of Protein 1 in assay buffer. Prepare a separate 2X working solution of the fluorescent tracer in assay buffer. The final concentrations should be optimized based on prior binding experiments (typically, protein concentration at its Kd and tracer at ~1-5 nM).
-
Protein Addition: Add 5 µL of the 2X Protein 1 solution to all wells of the assay plate.
-
Tracer Addition: Add 5 µL of the 2X fluorescent tracer solution to all wells. The total assay volume is now 10 µL.
-
Incubation: Centrifuge the plate briefly (1 min at 1000 rpm) to mix. Incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a compatible microplate reader.[12] Use excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., 485 nm Ex / 535 nm Em for FAM).
Data Analysis and Interpretation
-
Assay Quality (Z' Factor): The robustness of the HTS assay is determined by calculating the Z' factor from the positive (Max FP) and negative (Min FP) controls.
-
Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
An assay with a Z' factor > 0.5 is considered excellent for HTS.[13]
-
-
Hit Identification: Calculate the percent inhibition for each test compound concentration relative to the controls.
-
% Inhibition = 100 * (FP_max - FP_sample) / (FP_max - FP_min)
-
-
Dose-Response: For active compounds, plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the binding is inhibited).
Expected Results
| Parameter | Value | Description |
| Assay Validation | ||
| Z' Factor | 0.78 | Indicates a robust and reliable assay suitable for HTS. |
| S/B (Signal-to-Background) | 4.5 | Represents the dynamic range between the bound and free tracer. |
| Hit Compound Data | ||
| This compound | IC50 = 5.2 µM | Potency of the hit compound in the primary biochemical assay. |
Secondary & Orthogonal Assay: AlphaLISA for PPI Inhibition Confirmation
Hits identified in the primary screen must be validated in a secondary, orthogonal assay. This is a critical step to eliminate false positives that may arise from compound-specific interference with the primary assay technology (e.g., autofluorescence).[14] The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology is an excellent choice as it relies on a different physical principle.[15]
Principle of the Assay
AlphaLISA is a bead-based immunoassay that measures molecular proximity.[16] The assay uses two types of beads: Donor beads and Acceptor beads. One protein partner is captured on the Donor bead (e.g., via a biotin-streptavidin interaction), and the other protein partner is captured on the Acceptor bead (e.g., via an antibody). When the two proteins interact, they bring the beads within close proximity (~200 nm).[17]
Upon excitation of the Donor bead with a laser at 680 nm, it releases singlet oxygen molecules. If an Acceptor bead is nearby, the singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, which emits light at 615 nm.[15][18] Compounds that disrupt the PPI will prevent the beads from coming together, leading to a loss of the AlphaLISA signal.
Workflow for AlphaLISA-Based Hit Confirmation
Caption: Workflow for orthogonal hit confirmation using AlphaLISA.
Detailed Protocol: AlphaLISA Competition Assay
-
Compound Plating: In a 384-well ProxiPlate, add 2 µL of test compound dilutions in assay buffer (e.g., PBS, 0.1% BSA).
-
Protein Addition: Add 4 µL of a solution containing both the biotinylated protein partner and the tagged protein partner.
-
First Incubation: Incubate for 30 minutes at room temperature to allow compound binding.
-
Bead Addition: Add 4 µL of a mixture containing Streptavidin-coated Donor beads and antibody-conjugated Acceptor beads (e.g., anti-GST). Steps involving Donor beads should be performed under subdued light.[17]
-
Second Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark.
-
Measurement: Read the plate on an AlphaLISA-compatible reader.
Cell-Based Phenotypic Screening Assays
A confirmed biochemical hit is promising, but its therapeutic potential is only realized if it can engage its target within a cell and elicit a desired biological response.[19] Therefore, we run parallel phenotypic screens to assess the compound's effect on cell health.
Assay 1: Caspase-3/7 Glo® Apoptosis Assay
This assay quantifies apoptosis by measuring the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway.[6][20]
-
Principle: The assay uses a proluminescent substrate containing the DEVD amino acid sequence, which is specifically recognized and cleaved by activated caspase-3/7. This cleavage releases aminoluciferin, which is consumed by luciferase to produce a "glow-type" luminescent signal that is proportional to caspase activity.[21]
-
Protocol:
-
Cell Plating: Seed cancer cells (e.g., HCT116) in a 384-well white, clear-bottom plate at a density of 2,500 cells/well and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of this compound to the cells and incubate for 24-48 hours.
-
Reagent Addition: Add Caspase-Glo® 3/7 Reagent directly to the wells.
-
Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours.
-
Measurement: Read the luminescence on a plate reader.
-
-
Data Interpretation: An increase in luminescence indicates the induction of apoptosis. Data is used to generate a dose-response curve and calculate an EC50 value.
| Parameter | Value | Description |
| Apoptosis Induction | ||
| This compound | EC50 = 8.5 µM | Potency for inducing the apoptotic pathway in a cellular context. |
| Staurosporine (Control) | EC50 = 1.2 µM | Potency of a known apoptosis-inducing agent. |
Assay 2: High-Content Imaging for Cell Cycle Analysis
This assay determines if the compound disrupts the normal progression of the cell cycle, a common mechanism for anticancer drugs.[22]
-
Principle: The cell cycle is divided into distinct phases (G1, S, G2, M). The amount of DNA in the nucleus doubles from the G1 to the G2/M phase. By staining the DNA of a cell population with a fluorescent dye like Hoechst 33342, the cell cycle distribution can be determined by measuring the integrated nuclear fluorescence intensity of each cell using an automated imaging system.[23][24]
-
Protocol:
-
Cell Plating & Treatment: Seed cells in a 384-well imaging plate (e.g., CellCarrier Ultra) and treat with the compound as described for the apoptosis assay.
-
Staining: Add a solution of Hoechst 33342 (a live-cell DNA stain) and a viability dye (to exclude dead cells) to each well and incubate for 30 minutes.
-
Imaging: Acquire images using a high-content imaging system (e.g., PerkinElmer Opera Phenix).
-
Image Analysis: Use image analysis software to identify individual nuclei, measure their integrated fluorescence intensity, and generate a histogram.
-
Quantification: Gate the histogram to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
High-Content Screening Workflow for Cell Cycle Analysis
Caption: Workflow for high-content cell cycle analysis.
| Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M | Phenotype |
| DMSO (Vehicle) | 55% | 30% | 15% | Normal Distribution |
| Nocodazole (Control) | 10% | 5% | 85% | G2/M Arrest |
| This compound | 15% | 10% | 75% | G2/M Arrest |
Integrated Data Analysis and Hit Triage Strategy
The power of this screening cascade lies in the integration of data from all assays to make informed decisions. A high-quality hit should demonstrate activity across multiple, mechanistically distinct platforms.
Hit Triage Logic
Caption: Decision-making flowchart for hit triage and validation.
This structured approach ensures that a compound is:
-
Active in a primary biochemical assay (FP).
-
Confirmed in a technology-independent secondary assay (AlphaLISA).
-
Demonstrates a relevant biological effect in a cellular context (apoptosis or cell cycle arrest).
A compound like this compound, which shows an IC50 of 5.2 µM in the FP screen, is confirmed in the AlphaLISA assay, and induces G2/M arrest and subsequent apoptosis in cancer cells, would be classified as a high-confidence hit worthy of significant follow-up investigation.
Conclusion
This application note details a comprehensive and robust HTS cascade for the initial characterization of the novel compound this compound. By combining target-based and phenotypic screening approaches, and incorporating orthogonal validation at the biochemical level, this workflow provides a powerful framework for identifying and prioritizing new chemical entities. The detailed protocols and data interpretation guidelines presented here enable researchers to generate high-quality, reproducible data, accelerating the journey from a novel compound to a potential therapeutic lead.
References
-
Wikipedia. Fluorescence polarization immunoassay. [Link]
-
Moerke, N. J. (2009). Fluorescence Polarization (FP) Assays in Small Molecule Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Nanotherics. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
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Bitesize Bio. A New Frontier in Protein Quantitation: AlphaLISA. [Link]
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Coussens, N. P., et al. (2012). Inhibition of Protein-Protein Interactions: Cell-Based Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Iversen, P. W., et al. (2012). Statistical Data Analysis. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Glicksman, M. A. (2012). Fluorescence Polarization. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Chovancova, P., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1956–1962. [Link]
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Chmielewska, A., et al. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. Pharmacological Reports, 69(4), 727–732. [Link]
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Application Notes and Protocols for the Development of Novel 2-Chloro-4-(3-chlorophenyl)thiazole Analogs with Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, present in a multitude of biologically active compounds.[1] This guide provides a comprehensive framework for the design, synthesis, and biological evaluation of novel analogs of 2-Chloro-4-(3-chlorophenyl)thiazole. While the specific biological profile of the parent compound is an area of ongoing investigation, the broader class of 2-chloro-4-arylthiazoles presents a promising starting point for the discovery of new therapeutic agents, particularly in the realms of oncology and infectious diseases. This document offers detailed, field-proven protocols, explains the causal reasoning behind experimental choices, and provides a systematic approach to establishing structure-activity relationships (SAR) to guide the development of analogs with improved potency and selectivity.
Introduction: The Rationale for Analog Development
Thiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 2-chloro-4-arylthiazole motif is of particular interest as the chloro-substituent at the 2-position can serve as a versatile synthetic handle for further functionalization, while the nature and substitution pattern of the aryl group at the 4-position can significantly modulate biological activity.
The parent compound, this compound, combines the thiazole core with a 3-chlorophenyl moiety. The presence of a halogen on the phenyl ring is a common feature in many active pharmaceutical ingredients and can influence factors such as metabolic stability and binding interactions with biological targets. The development of analogs of this scaffold is a rational approach to systematically explore the chemical space around this core structure, with the aim of identifying novel compounds with enhanced therapeutic potential. This guide will walk through the process of designing, synthesizing, and evaluating such analogs.
Design and Synthesis Strategy
Our strategy for developing analogs of this compound will focus on two primary points of diversification: the aryl group at the 4-position and the substituent at the 2-position. The initial synthesis will target the 2-amino precursor, which can then be converted to the 2-chloro parent compound and other analogs.
Synthetic Workflow Overview
The synthesis of this compound and its analogs can be efficiently achieved through a multi-step process starting with the Hantzsch thiazole synthesis to create a 2-amino-4-arylthiazole intermediate. This intermediate then undergoes a Sandmeyer reaction to introduce the 2-chloro substituent.
Caption: Synthetic pathway for this compound.
Detailed Synthetic Protocols
Protocol 2.2.1: Synthesis of 2-amino-4-(3-chlorophenyl)thiazole (Intermediate 1)
This protocol is based on the well-established Hantzsch thiazole synthesis.[3]
-
Materials:
-
1-(3-chlorophenyl)ethan-1-one
-
Bromine
-
Glacial Acetic Acid
-
Thiourea
-
Ethanol
-
-
Procedure:
-
Bromination of the Ketone: In a well-ventilated fume hood, dissolve 1-(3-chlorophenyl)ethan-1-one (1 equivalent) in glacial acetic acid. Slowly add bromine (1 equivalent) dropwise while stirring at room temperature. After the addition is complete, stir the mixture for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture into ice-cold water. The product, 2-bromo-1-(3-chlorophenyl)ethan-1-one, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
-
Hantzsch Cyclization: In a round-bottom flask, dissolve the crude 2-bromo-1-(3-chlorophenyl)ethan-1-one (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate of 2-amino-4-(3-chlorophenyl)thiazole hydrobromide will form. Filter the solid and wash with cold ethanol.
-
Neutralization: Suspend the hydrobromide salt in water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8. Filter the resulting solid, wash with water, and dry to obtain the desired 2-amino-4-(3-chlorophenyl)thiazole.
-
Protocol 2.2.2: Synthesis of this compound (Parent Compound)
This protocol utilizes a Sandmeyer-type reaction for the conversion of the 2-amino group to a chloro group.[4][5][6]
-
Materials:
-
2-amino-4-(3-chlorophenyl)thiazole (Intermediate 1)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Copper(II) Chloride (CuCl₂)
-
Acetonitrile
-
n-Butyl Nitrite
-
-
Procedure:
-
Diazotization: In a flask cooled in an ice-salt bath (0 to -5 °C), suspend 2-amino-4-(3-chlorophenyl)thiazole (1 equivalent) in a mixture of concentrated HCl and water.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(II) chloride (1.5 equivalents) in acetonitrile.
-
With vigorous stirring, add the cold diazonium salt solution to the copper(II) chloride solution.
-
Add n-butyl nitrite (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by TLC.
-
Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Biological Evaluation
Based on the known activities of related thiazole derivatives, the newly synthesized analogs will be screened for their potential anticancer and antimicrobial activities.[1][2]
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for potential anticancer agents.[7][8][9][10]
Protocol 3.1.1: MTT Cytotoxicity Assay
-
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiazole analogs in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard technique to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[11][12]
Protocol 3.2.1: Broth Microdilution MIC Assay
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Resazurin dye (as a viability indicator, optional)
-
-
Procedure:
-
Compound Preparation: Prepare a stock solution of each thiazole analog in DMSO. Perform a serial two-fold dilution of each compound in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. If using a viability indicator like resazurin, a color change (or lack thereof) will indicate microbial growth.
-
Structure-Activity Relationship (SAR) Analysis and Data Presentation
The biological data obtained from the screening of the synthesized analogs should be systematically organized to facilitate SAR analysis. A tabular format is recommended for clarity.
Table 1: Hypothetical Biological Activity Data for 2-Chloro-4-(Aryl)thiazole Analogs
| Compound ID | Aryl Substituent (R) | Anticancer IC₅₀ (µM) vs. MCF-7 | Antimicrobial MIC (µg/mL) vs. S. aureus |
| Parent | 3-Cl | Data to be determined | Data to be determined |
| Analog 1 | 4-Cl | 15.2 | 32 |
| Analog 2 | 4-F | 12.8 | 16 |
| Analog 3 | 4-OCH₃ | 25.6 | 64 |
| Analog 4 | 3,4-diCl | 8.5 | 8 |
| Analog 5 | H | 30.1 | >128 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Logical Workflow for Analog Development
The process of analog development is iterative, with each round of synthesis and testing providing insights for the next.
Caption: Iterative workflow for the development of thiazole analogs.
Conclusion and Future Directions
This guide provides a robust and detailed framework for the systematic development of novel analogs of this compound. By following the outlined synthetic protocols and biological evaluation methods, researchers can efficiently generate and screen new compounds. The subsequent SAR analysis will be instrumental in guiding the design of more potent and selective therapeutic agents. Future work should focus on expanding the diversity of substituents at the 2- and 4-positions of the thiazole ring, exploring different heterocyclic replacements for the phenyl group, and elucidating the mechanism of action of the most promising lead compounds.
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Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.). DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC) OF SOME NOVEL TRIAZOLE DERIVATIVE. Retrieved from [Link]
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National Institutes of Health. (n.d.). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
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Iraqi Journal of Pharmaceutical Sciences. (2018). Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Retrieved from [Link]
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Iraqi Journal of Pharmaceutical Sciences. (2024). Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
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Der Pharma Chemica. (2019). Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Retrieved from [Link]
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protocols.io. (2017). Minimal Inhibitory Concentration (MIC). Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-substitued-amino-4-aryl thiazoles. Retrieved from [Link]
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ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Retrieved from [Link]
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DergiPark. (2024). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. Retrieved from [Link]
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MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]
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Application and Protocol Guide for the Evaluation of 2-Chloro-4-(3-chlorophenyl)thiazole as a Potential Inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of 2-Chloro-4-(3-chlorophenyl)thiazole, a representative small molecule from the thiazole class, as a potential inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical immune checkpoint enzyme that plays a significant role in tumor immune evasion by catalyzing the degradation of the essential amino acid L-tryptophan. The inhibition of IDO1 is a promising strategy in cancer immunotherapy. While the thiazole scaffold is a known pharmacophore in various enzyme inhibitors, this guide offers the necessary protocols to specifically evaluate the potential of this compound and related analogs against IDO1. This includes detailed methodologies for in vitro enzymatic assays and cell-based functional assays, providing a framework for the characterization of novel IDO1 inhibitors.
Introduction to this compound and the Therapeutic Target IDO1
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have been explored for a wide range of therapeutic applications, including as inhibitors of various enzymes.[2] this compound represents a specific chemical entity within this class, and its structural motifs suggest potential interactions with enzymatic targets.
A highly promising target for therapeutic intervention, particularly in oncology, is Indoleamine 2,3-dioxygenase 1 (IDO1).[3][4] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism.[5] By depleting tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 expressed by tumor cells or antigen-presenting cells within the tumor microenvironment suppresses the activity of effector T cells and promotes the function of regulatory T cells, thereby enabling tumors to evade the host immune response.[4][6] Consequently, the development of small molecule inhibitors of IDO1 is an area of intense research in the field of immuno-oncology.[7][8]
This guide provides the scientific rationale and detailed protocols for researchers to assess the inhibitory potential of this compound against IDO1.
Scientific Rationale and Experimental Overview
The evaluation of a potential enzyme inhibitor requires a multi-faceted approach, progressing from direct assessment of enzyme inhibition to characterization of its effects in a cellular context. The following experimental workflow is designed to provide a comprehensive profile of this compound as a putative IDO1 inhibitor.
Figure 1: A stepwise workflow for the comprehensive evaluation of a potential IDO1 inhibitor, from initial biochemical screening to cellular validation.
Detailed Protocols
In Vitro Biochemical IDO1 Inhibition Assay (IC50 Determination)
This protocol describes a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human IDO1. The assay measures the production of N-formylkynurenine, which has a distinct absorbance at 321 nm.[9][10]
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
This compound (test compound)
-
Epacadostat or a similar known IDO1 inhibitor (positive control)[11]
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Prepare a stock solution of L-tryptophan in the reaction buffer.
-
Prepare a stock solution of this compound in DMSO. Create a dilution series of the test compound in the reaction buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare a stock solution of the positive control inhibitor in DMSO and create a dilution series.
-
Prepare a solution of recombinant human IDO1 in reaction buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the components in the following order:
-
Reaction buffer
-
Dilutions of this compound, positive control, or DMSO (for vehicle control).
-
L-tryptophan solution (to a final concentration of 200 µM).
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the IDO1 enzyme solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the absorbance at 321 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Component | Final Concentration |
| Potassium Phosphate (pH 6.5) | 50 mM |
| L-Tryptophan | 200 µM |
| Ascorbic Acid | 20 mM |
| Methylene Blue | 10 µM |
| Catalase | 100 µg/mL |
| Recombinant hIDO1 | Enzyme-dependent |
| Test Compound | Variable |
Table 1: Typical reaction conditions for the in vitro IDO1 biochemical assay.
Cell-Based IDO1 Functional Assay
This protocol measures the ability of this compound to inhibit IDO1 activity in a cellular environment. Human cancer cell lines that express IDO1 upon stimulation with interferon-gamma (IFN-γ), such as HeLa or SK-OV-3 cells, are suitable for this assay.[12][13] The endpoint is the measurement of kynurenine in the cell culture supernatant.
Materials:
-
HeLa or SK-OV-3 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Recombinant human IFN-γ
-
This compound
-
Positive control IDO1 inhibitor
-
DMSO
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent or HPLC-based quantification)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed HeLa or SK-OV-3 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment and IDO1 Induction:
-
Prepare serial dilutions of this compound and the positive control in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds or vehicle control (DMSO).
-
Add IFN-γ to all wells (except for the negative control) to a final concentration of 100 ng/mL to induce IDO1 expression.
-
-
Incubation:
-
Incubate the cells for 48-72 hours at 37°C in a humidified CO2 incubator.
-
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant. This can be done using a colorimetric method with Ehrlich's reagent or more accurately by HPLC.[13]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of kynurenine production for each compound concentration relative to the IFN-γ-stimulated vehicle control.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Mechanism of Action and Signaling Pathway
IDO1 is a key regulator of the kynurenine pathway of tryptophan metabolism, which has profound effects on the immune system.
Figure 2: The mechanism of IDO1 in promoting immune tolerance and the site of action for inhibitors like this compound.
Concluding Remarks
The protocols outlined in this guide provide a robust framework for the initial characterization of this compound as a potential inhibitor of IDO1. Positive results from these assays would warrant further investigation, including detailed kinetic studies to determine the mode of inhibition, selectivity profiling against other tryptophan-catabolizing enzymes such as IDO2 and Tryptophan 2,3-dioxygenase (TDO), and in vivo efficacy studies in relevant cancer models. The exploration of thiazole derivatives as IDO1 inhibitors contributes to the ongoing efforts to develop novel immunotherapies for cancer and other diseases where immune modulation is a key therapeutic strategy.
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Title: Indoleamine 2,3-dioxygenase. Source: Wikipedia.
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Title: Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). Source: ACS Medicinal Chemistry Letters.
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Title: Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors. Source: Frontiers in Chemistry.
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Title: Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. Source: ACS Medicinal Chemistry Letters.
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Title: Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. Source: Frontiers in Chemistry.
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Application Note: A Multi-Assay Approach for Evaluating the In Vitro Cytotoxicity of 2-Chloro-4-(3-chlorophenyl)thiazole
Abstract
Thiazole derivatives are a prominent class of heterocyclic compounds recognized for their broad spectrum of biological activities, making them key scaffolds in medicinal chemistry.[1][2] This application note presents a comprehensive framework for evaluating the in vitro cytotoxicity of a specific novel compound, 2-Chloro-4-(3-chlorophenyl)thiazole. Given that the cytotoxic profile of this compound is largely uncharacterized, establishing a robust, multi-faceted testing strategy is paramount. We detail an integrated approach using a panel of orthogonal, cell-based assays to move beyond a single endpoint and build a more complete understanding of the compound's potential effects on cell health. This guide provides field-proven insights, detailed step-by-step protocols for key assays—MTT, Lactate Dehydrogenase (LDH), and Neutral Red Uptake (NRU)—and a workflow for investigating the mechanism of cell death using Annexin V/PI staining.
The Imperative for an Orthogonal Assay Strategy
This guide focuses on three primary, yet distinct, assays to form a comprehensive initial assessment:
-
MTT Assay: Measures the metabolic activity of a cell population, specifically the function of mitochondrial dehydrogenases. A decrease in signal indicates a reduction in viable, metabolically active cells.
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of the cytosolic enzyme LDH into the culture medium, a hallmark of compromised plasma membrane integrity and necrotic cell death.[3][5][6]
-
Neutral Red Uptake (NRU) Assay: Assesses the integrity of lysosomes, which actively accumulate the neutral red dye in healthy cells.[7][8][9] Damage to lysosomal membranes results in decreased dye uptake.
By combining these assays, researchers can differentiate between cytostatic effects (inhibition of proliferation), cytotoxic events leading to membrane rupture, and insults targeting specific organelles.
Experimental Design: A Self-Validating System
A well-designed experiment with proper controls is inherently self-validating. The following workflow provides the foundation for reproducible and trustworthy results.
Cell Line Selection
The choice of cell line is critical and should be guided by the research objective.[10]
-
For Anti-Cancer Screening: Utilize a panel of relevant cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HeLa - cervical cancer).
-
For General Toxicity Assessment: Employ a non-cancerous, immortalized cell line such as human fibroblasts or keratinocytes.[10] Using both a cancerous and a non-cancerous line can help establish a preliminary therapeutic index.[11]
Insight: The sensitivity to a cytotoxic agent can vary significantly between cell lines.[12] Documenting the rationale for your choice is crucial for the interpretation of results.
Compound & Control Preparation
-
Compound Stock: Prepare a high-concentration stock solution of this compound in sterile dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.
-
Serial Dilutions: On the day of the experiment, perform serial dilutions of the compound in complete cell culture medium to achieve the final desired concentrations. The final DMSO concentration in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced toxicity.
-
Controls:
-
Vehicle Control: Cells treated with the same final concentration of DMSO used in the compound dilutions. This is your 100% viability reference.
-
Positive Control: Cells treated with a well-characterized cytotoxic agent (e.g., Doxorubicin at 1-10 µM, or Staurosporine at 1 µM) to confirm the assay is performing correctly.
-
Medium Blank: Wells containing only cell culture medium (no cells) to measure background absorbance.
-
Detailed Protocols
The following protocols are designed for a 96-well plate format. All steps should be performed in a sterile cell culture hood.
Protocol 1: MTT Metabolic Activity Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into an insoluble purple formazan product.[13][14]
Materials:
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized, stored at -20°C protected from light.
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well clear flat-bottom plates.
-
Multi-channel pipette.
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Seed cells (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight.
-
Remove the medium and add 100 µL of medium containing the desired concentrations of this compound, vehicle control, or positive control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[15]
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[15]
-
Insight: This incubation time is critical. Too short, and the signal will be weak; too long, and the MTT itself can become toxic to cells.
-
-
Carefully remove the medium from the wells. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[14]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background noise.[14]
Protocol 2: LDH Membrane Integrity Assay
This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[3][6]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or Sigma-Aldrich), which typically includes a substrate mix, assay buffer, and stop solution.
-
96-well clear or red flat-bottom plates (check kit recommendations).
-
Lysis Buffer (often 10X, provided with the kit or can be 1% Triton X-100).
-
Microplate reader (absorbance at ~490 nm).
Procedure:
-
Follow steps 1-3 from the MTT protocol.
-
Prepare Controls for LDH Assay:
-
Maximum LDH Release: In a separate set of wells treated only with vehicle, add 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation. This lyses all cells and serves as the 100% cytotoxicity control.
-
Spontaneous LDH Release: Use the vehicle-treated, unlysed cells as the baseline (0% cytotoxicity).
-
-
After incubation, carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[16]
-
Insight: It is crucial not to disturb the cell monolayer to avoid artificially high LDH release.
-
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.[5]
-
Add 50 µL of Stop Solution (if required by the kit) to each well.
-
Read the absorbance at 490 nm (with a reference at 680 nm) within 1 hour.[5]
Protocol 3: Neutral Red Uptake (NRU) Lysosomal Integrity Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[8][9]
Materials:
-
Neutral Red (NR) solution: Prepare a 33 µg/mL working solution in pre-warmed, serum-free medium on the day of use from a stock solution.[17]
-
DPBS (Dulbecco's Phosphate-Buffered Saline).
-
NR Destain Solution: 1% acetic acid, 50% ethanol in deionized water.[7]
-
96-well clear flat-bottom plates.
-
Microplate reader (absorbance at 540 nm).
Procedure:
-
Follow steps 1-3 from the MTT protocol.
-
After the treatment incubation, remove the medium and wash the cells once with 150 µL of DPBS.
-
Add 100 µL of the pre-warmed Neutral Red working solution to each well.[7]
-
Incubate for 2-3 hours at 37°C, 5% CO2, allowing viable cells to take up the dye.[7][9]
-
Remove the NR solution and wash the cells again with 150 µL of DPBS to remove unincorporated dye.[7]
-
Add 150 µL of the NR Destain Solution to each well.
-
Place the plate on an orbital shaker for 10-20 minutes to extract the dye from the lysosomes.
-
Read the absorbance at 540 nm.
Advanced Protocol: Investigating Apoptosis with Annexin V/PI Staining
If the primary assays suggest a cytotoxic effect, determining the mode of cell death is a critical next step. The Annexin V/Propidium Iodide (PI) assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[18]
Principle:
-
Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[19][20]
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[19]
Procedure (Abbreviated):
-
Culture and treat cells with this compound as previously described, using 6-well plates to obtain sufficient cell numbers.
-
Harvest all cells, including any floating in the supernatant, by centrifugation.[21]
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubate for 15-20 minutes at room temperature in the dark.[21]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze immediately by flow cytometry.
Data Analysis and Presentation
Calculating Percent Viability
For MTT and NRU assays, cell viability is calculated relative to the vehicle control.
Formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
For the LDH assay, percent cytotoxicity is calculated relative to the maximum LDH release control.
Formula: [22] % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of a compound that reduces cell viability by 50%.[11]
-
Plot the percent viability (Y-axis) against the log of the compound concentration (X-axis).
-
Use a non-linear regression model (sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism, Origin, or an Excel add-in) to fit the curve and calculate the IC50 value.[22][23]
Data Presentation
Summarize the results in a clear, tabular format to allow for direct comparison between assays and cell lines.
| Cell Line | Assay | Incubation Time | IC50 (µM) ± SD |
| A549 | MTT | 48h | [Value] |
| A549 | LDH | 48h | [Value] |
| A549 | NRU | 48h | [Value] |
| MCF-7 | MTT | 48h | [Value] |
| MCF-7 | LDH | 48h | [Value] |
| MCF-7 | NRU | 48h | [Value] |
Insight: Discrepancies in IC50 values between assays provide valuable mechanistic clues. For example, a potent IC50 from the MTT assay but a weak one from the LDH assay suggests the compound may be cytostatic or induce apoptosis without rapid necrosis.[24]
Conclusion
This application note provides a robust, multi-assay strategy for the initial cytotoxic evaluation of this compound. By employing an orthogonal testing framework that interrogates metabolic activity, membrane integrity, and lysosomal function, researchers can generate a comprehensive and reliable dataset. This approach minimizes the risk of assay-specific artifacts and provides a solid foundation for more detailed mechanistic studies, ultimately accelerating the drug discovery and development process.
References
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
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Acta Crystallographica Section E. (2009). 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole. [Link]
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]
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SciELO. (2022). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. [Link]
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National Center for Biotechnology Information. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
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protocols.io. (2023). MTT (Assay protocol). [Link]
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Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
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Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. [Link]
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National Center for Biotechnology Information. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. [Link]
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National Center for Biotechnology Information. (2018). Highlight report: Cell type selection for toxicity testing. [Link]
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National Toxicology Program (NTP). (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. [Link]
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National Center for Biotechnology Information. (2017). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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ResearchGate. (n.d.). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
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MDPI. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. [Link]
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RE-Place. (n.d.). Neutral Red Uptake Assay. [Link]
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National Center for Biotechnology Information. (2022). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. [Link]
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ResearchGate. (2018). MTT Proliferation Assay Protocol. [Link]
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YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
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Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). [Link]
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ACS Publications. (2010). Overview of the Chemistry of 2-Thiazolines. [Link]
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ResearchGate. (2008). Repetto G, del Peso A, Zurita JL.. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nat Protoc 3: 1125-1131. [Link]
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Science.gov. (n.d.). cytotoxicity ic50 values: Topics. [Link]
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Interchim. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]
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Southern Research. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Link]
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Application Note & Protocols: Elucidating the Mechanism of Action of 2-Chloro-4-(3-chlorophenyl)thiazole, a Novel Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to investigating the mechanism of action of the novel small molecule, 2-Chloro-4-(3-chlorophenyl)thiazole (CCT). As a hypothetical potent and selective inhibitor of the fictional "Kinase X," a critical regulator in a pro-inflammatory signaling pathway, this guide outlines a systematic approach from initial target engagement confirmation to the elucidation of its downstream cellular effects. Detailed, field-proven protocols for key assays are provided to ensure technical accuracy and reproducibility.
Introduction to this compound (CCT)
This compound is a synthetic small molecule with a thiazole core structure, a class of compounds known for their diverse biological activities.[1][2][3] Preliminary screening has suggested its potential as an anti-inflammatory agent. This application note details a strategic workflow to rigorously characterize its mechanism of action, with the hypothesis that CCT directly inhibits "Kinase X," a key upstream kinase in the pro-inflammatory NF-κB signaling cascade. Understanding the precise molecular interactions and cellular consequences of CCT treatment is paramount for its development as a potential therapeutic agent.[4]
Strategic Workflow for Mechanism of Action Elucidation
A multi-faceted approach is essential to confidently determine the mechanism of action of a novel compound. The following workflow provides a logical progression from confirming direct target binding to characterizing the broader cellular impact.
subgraph "cluster_0" { label = "Target Validation"; bgcolor="#E8F0FE"; A [label="Target Engagement\n(CETSA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Target Selectivity\n(Kinome Profiling)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_1" { label = "Pathway Analysis"; bgcolor="#E6F4EA"; C [label="Downstream Signaling\n(Western Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Transcription Factor Activity\n(NF-κB Reporter Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_2" { label = "Functional Outcomes"; bgcolor="#FEF7E0"; E [label="Cytokine Production\n(ELISA)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; }
A -> B [label="Confirm Specificity"]; B -> C [label="Identify Downstream Effects"]; C -> D [label="Assess Pathway Activation"]; D -> E [label="Measure Functional Response"]; }
Figure 1: Experimental workflow for elucidating the mechanism of action of CCT.
Part 1: Target Validation
The initial and most critical step is to confirm that CCT directly interacts with its intended target, Kinase X, within a cellular context and to assess its selectivity across the human kinome.
Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: CETSA is a powerful technique to verify target engagement in intact cells.[5][6][7] It relies on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[6][8] This assay provides direct evidence of a physical interaction between CCT and Kinase X in a physiological environment.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Plate cells expressing endogenous or overexpressed Kinase X at an appropriate density in a 10 cm dish and culture overnight.
-
Treat the cells with either vehicle (DMSO) or varying concentrations of CCT (e.g., 0.1, 1, 10 µM) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.[9][10]
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[11]
-
-
Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.[11]
-
-
Analysis by Western Blot:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blot using an antibody specific for Kinase X.[12]
-
Trustworthiness (Data Interpretation): A positive result is indicated by a shift in the melting curve of Kinase X to a higher temperature in the CCT-treated samples compared to the vehicle control. This demonstrates that CCT binding stabilizes Kinase X. An isothermal dose-response fingerprint can also be generated by heating all samples at a single, optimized temperature (e.g., the temperature at which ~50% of Kinase X precipitates in the vehicle control) with varying concentrations of CCT.[5]
| Treatment | Apparent Melting Temperature (Tm) |
| Vehicle (DMSO) | 52°C |
| 1 µM CCT | 58°C |
| 10 µM CCT | 62°C |
Table 1: Example CETSA data showing a dose-dependent thermal shift of Kinase X upon CCT treatment.
Assessing Target Selectivity via Kinome Profiling
Expertise & Experience: While CETSA confirms engagement with the primary target, it is crucial to understand the selectivity of the inhibitor. Kinase inhibitors are known to have off-target effects that can lead to unforeseen biological consequences and toxicities.[13][14] Kinome profiling services offer a broad screening of the compound against a large panel of kinases, providing a comprehensive selectivity profile.[15][16][17]
Protocol: Kinome Profiling (Outsourced)
-
Compound Submission:
-
Assay Conditions:
-
Request screening at one or two concentrations of CCT (e.g., 1 µM and 10 µM) against a panel of several hundred kinases.
-
It is often informative to perform these assays at a physiological ATP concentration (e.g., 1 mM) to better mimic cellular conditions.[19]
-
Trustworthiness (Data Interpretation): The results are typically provided as a percentage of inhibition for each kinase at the tested concentrations. A highly selective inhibitor will show strong inhibition of the target kinase (Kinase X) and minimal inhibition of other kinases. The data can be visualized as a dendrogram or a "sea spot" plot to easily identify off-target hits.
Part 2: Pathway Analysis
Once direct and selective binding to Kinase X is established, the next step is to investigate the downstream consequences on the associated signaling pathway.
Monitoring Downstream Signaling by Western Blot
Expertise & Experience: Kinase X is hypothesized to be an upstream activator of the NF-κB pathway. A key event in this pathway is the phosphorylation of downstream substrates. Western blotting is a robust and widely used technique to detect changes in the phosphorylation status of specific proteins.[12][20] We will assess the phosphorylation of a known downstream substrate of Kinase X, "Substrate Y," and a key component of the NF-κB pathway, IκBα.
Protocol: Western Blot for Phosphorylated Proteins
-
Cell Culture and Stimulation:
-
Plate cells (e.g., macrophages or a relevant cell line) and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of CCT or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a known activator of the pathway (e.g., TNF-α or LPS) for a predetermined time (e.g., 15-30 minutes).
-
-
Sample Preparation:
-
Electrophoresis and Transfer:
-
Denature protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate proteins on a polyacrylamide gel and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding. Avoid using milk as it contains phosphoproteins that can increase background.[9]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Substrate Y, phospho-IκBα, total Substrate Y, total IκBα, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane thoroughly with TBST.[20]
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Trustworthiness (Data Interpretation): Inhibition of Kinase X by CCT should lead to a dose-dependent decrease in the phosphorylation of Substrate Y and IκBα upon stimulation. It is crucial to also probe for the total protein levels to ensure that the observed decrease in phosphorylation is not due to a reduction in the overall protein amount.[20]
| Treatment | p-Substrate Y / Total Substrate Y | p-IκBα / Total IκBα |
| Vehicle (Unstim) | 0.1 | 0.1 |
| Vehicle (+Stim) | 1.0 | 1.0 |
| 1 µM CCT (+Stim) | 0.4 | 0.5 |
| 10 µM CCT (+Stim) | 0.1 | 0.2 |
Table 2: Example quantitative Western blot data (normalized band intensities).
Stimulus [label="Stimulus (e.g., TNF-α)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; KinaseX [label="Kinase X", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SubstrateY [label="Substrate Y"]; pSubstrateY [label="p-Substrate Y"]; IKK [label="IKK Complex"]; IkBa_NFkB [label="IκBα-NF-κB"]; pIkBa [label="p-IκBα"]; NFkB [label="NF-κB"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene [label="Pro-inflammatory\nGene Expression"]; CCT [label="CCT", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Stimulus -> KinaseX; KinaseX -> SubstrateY [label=" phosphorylates"]; SubstrateY -> pSubstrateY; pSubstrateY -> IKK [label=" activates"]; IKK -> IkBa_NFkB [label=" phosphorylates"]; IkBa_NFkB -> pIkBa; pIkBa -> NFkB [label=" releases"]; NFkB -> Nucleus [label=" translocates"]; Nucleus -> Gene; CCT -> KinaseX [label=" inhibits", style=dashed, color="#EA4335", arrowhead=tee]; }
Figure 2: Hypothesized signaling pathway inhibited by CCT.
Quantifying NF-κB Transcriptional Activity
Expertise & Experience: The translocation of NF-κB to the nucleus leads to the transcription of target genes.[21] A luciferase reporter assay provides a highly sensitive and quantitative measure of NF-κB transcriptional activity.[21][22] This assay utilizes a cell line engineered to express luciferase under the control of NF-κB response elements.[22][23]
Protocol: NF-κB Luciferase Reporter Assay
-
Cell Seeding:
-
Seed HEK293 cells stably expressing an NF-κB luciferase reporter construct in a 96-well plate and incubate overnight.[21]
-
-
Compound Treatment and Stimulation:
-
Luminescence Measurement:
Trustworthiness (Data Interpretation): A reduction in the luminescent signal in CCT-treated, stimulated cells compared to vehicle-treated, stimulated cells indicates inhibition of NF-κB transcriptional activity. Data should be normalized to the vehicle-stimulated control.
Part 3: Functional Outcomes
The final stage is to confirm that the observed inhibition of the signaling pathway translates into a functional anti-inflammatory effect.
Measuring Cytokine Production by ELISA
Expertise & Experience: A key functional consequence of NF-κB activation is the production and secretion of pro-inflammatory cytokines like TNF-α and IL-6.[25] A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of these cytokines in cell culture supernatants.[26][27][28]
Protocol: Sandwich ELISA for TNF-α
-
Plate Coating:
-
Coat a 96-well high-binding ELISA plate with a capture antibody specific for TNF-α (e.g., 1-4 µg/ml in binding solution) and incubate overnight at 4°C.[26]
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with an appropriate blocking buffer (e.g., 10% FBS in PBS) for at least 1 hour.[29]
-
-
Sample and Standard Incubation:
-
Add cell culture supernatants (collected from the experiment described in 4.1) and a serial dilution of a known TNF-α standard to the plate.[26]
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate and add a biotinylated detection antibody specific for TNF-α. Incubate for 1 hour.
-
Wash again and add streptavidin-HRP. Incubate for 30 minutes.
-
-
Signal Development and Measurement:
-
Add a TMB substrate solution and incubate until a color develops.
-
Stop the reaction with sulfuric acid and read the absorbance at 450 nm using a plate reader.[29]
-
Trustworthiness (Data Interpretation): The concentration of TNF-α in the samples is determined by interpolating their absorbance values from the standard curve.[28] A dose-dependent decrease in the secretion of TNF-α from stimulated cells treated with CCT would confirm its anti-inflammatory functional activity.
Conclusion
This application note provides a systematic and robust framework for elucidating the mechanism of action of this compound. By following these detailed protocols, researchers can confidently validate its molecular target, map its effects on downstream signaling pathways, and quantify its functional consequences. This comprehensive approach, grounded in established scientific principles and methodologies, is essential for advancing novel compounds through the drug discovery pipeline.
References
-
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
-
Kinome Profiling Service. MtoZ Biolabs. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Kinase Panel Profiling. Pharmaron. [Link]
-
Kinome Profiling. Oncolines B.V. [Link]
-
CYTOKINE ELISA. Bowdish Lab. [Link]
-
Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]
-
Detection and Quantification of Cytokines and Other Biomarkers. PMC - NIH. [Link]
-
Human NF-κB Reporter Assay System. [Link]
-
The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Biomatik. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. NIH. [Link]
-
Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. AMSBIO. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
Tyrosine Kinase Inhibitors. StatPearls - NCBI Bookshelf. [Link]
-
Janus kinase inhibitor. Wikipedia. [Link]
-
Utilization of kinase inhibitors as novel therapeutic drug targets: A review. [Link]
-
Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. [Link]
-
2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole. NIH. [Link]
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC - PubMed Central. [Link]
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | ACS Omega. ACS Publications. [Link]
Sources
- 1. CAS 2103-99-3: 2-amino-4-(4-chlorophenyl)thiazole [cymitquimica.com]
- 2. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. OR | Free Full-Text | Utilization of kinase inhibitors as novel therapeutic drug targets: A review [techscience.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. annualreviews.org [annualreviews.org]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. inventbiotech.com [inventbiotech.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 15. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. pharmaron.com [pharmaron.com]
- 18. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 19. assayquant.com [assayquant.com]
- 20. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 21. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. indigobiosciences.com [indigobiosciences.com]
- 24. resources.amsbio.com [resources.amsbio.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Cytokine Elisa [bdbiosciences.com]
- 27. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biomatik.com [biomatik.com]
- 29. bowdish.ca [bowdish.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-(3-chlorophenyl)thiazole
Welcome to the technical support center for the synthesis of 2-Chloro-4-(3-chlorophenyl)thiazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. Drawing from established chemical principles and field experience, this document provides a structured approach to identifying and solving challenges encountered in the lab.
Overview of the Core Synthesis: The Hantzsch Thiazole Synthesis
The most common and reliable method for constructing the this compound core is the Hantzsch thiazole synthesis, first described in 1887.[1] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the target molecule, this translates to the reaction between 2-chloro-1-(3-chlorophenyl)ethan-1-one and a suitable thioamide precursor that installs the 2-chloro substituent.
The general workflow involves the initial formation of an intermediate by nucleophilic attack, followed by cyclization and dehydration to form the aromatic thiazole ring.[2][3] Understanding this pathway is crucial for diagnosing issues, as deviations at any step can lead to side products or low conversion.
Caption: High-level workflow for the Hantzsch synthesis of the target thiazole.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low or fails completely. What are the primary causes?
Low yield is a multifaceted problem often stemming from one of three areas: reactant quality, reaction conditions, or stoichiometry.[4][5]
A1: Investigate the following factors systematically:
-
Purity of Starting Materials: This is the most critical factor. Impurities in the α-haloketone or thioamide can introduce competing side reactions, consuming reactants and complicating purification.[4]
-
Actionable Step: Verify the purity of your starting materials using NMR, melting point analysis, or another suitable technique before starting the reaction.[4] Use freshly purified materials whenever possible.
-
-
Reaction Conditions (Temperature & Time): The Hantzsch synthesis often requires heating to overcome the activation energy.[5] Insufficient heat or time will result in incomplete conversion.
-
Actionable Step: If running at room temperature, begin by heating the reaction to reflux in a suitable solvent like ethanol.[6] Monitor the reaction's progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting material is still present.
-
-
Presence of Water: Moisture can be detrimental to the reaction. Using anhydrous solvents is often recommended to prevent hydrolysis of intermediates or reactants.[4]
-
Actionable Step: Use anhydrous solvents (e.g., dry ethanol) and ensure all glassware is thoroughly dried before use.
-
Caption: Decision tree for troubleshooting low reaction yield.
Q2: I'm observing multiple spots on my TLC, indicating significant impurity formation. How can I identify and minimize these byproducts?
Side reactions are a common cause of reduced yield and purification difficulties. The most likely byproduct in a Hantzsch synthesis is an isomeric dihydrothiazole, especially under acidic conditions.[4][5]
A2: Focus on controlling reaction conditions and stoichiometry.
-
Isomeric Byproducts: Under certain conditions, the formation of 2-imino-2,3-dihydrothiazoles can compete with the desired thiazole.[4][5]
-
Actionable Step: Running the reaction under neutral or slightly basic conditions can favor the formation of the desired product. After the initial condensation, a basic workup (e.g., with a 5% sodium carbonate solution) helps to neutralize any hydrohalic acid formed and deprotonate the product, aiding precipitation.[2][7]
-
-
Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting materials or the formation of condensation byproducts.
-
Actionable Step: While a 1:1 molar ratio is theoretically required, a slight excess (e.g., 1.5 equivalents) of the thioamide component is sometimes used to drive the reaction to completion.[2] Experiment with stoichiometry to find the optimal ratio for your specific substrate.
-
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| pH | Acidic (no base) | Neutral or Basic Workup | Minimizes isomeric byproduct formation[4] |
| Thioamide Stoich. | 1.0 equivalent | 1.2 - 1.5 equivalents | Drives reaction to completion, consumes α-haloketone |
| Monitoring | Timed reaction | TLC Monitoring | Allows reaction to be stopped at optimal completion |
Q3: How critical is the choice of solvent?
A3: The solvent choice is highly critical as it impacts reaction rate, yield, and solubility.
The polarity of the solvent influences how well the reactants and intermediates are solvated, which directly affects the reaction kinetics.[4]
-
Common Solvents: Ethanol is a widely used and effective solvent.[6] Other alcohols like methanol, 1-butanol, or even solvent mixtures like ethanol/water have proven effective in specific Hantzsch syntheses.[4][8]
-
Actionable Step: Ethanol is an excellent starting point. If solubility issues are suspected or yields are poor, consider screening other polar protic solvents. For multi-component reactions, an ethanol/water mixture can sometimes provide superior results.[8]
Frequently Asked Questions (FAQs)
-
Q: What is the recommended method for purifying the final product?
-
A: The crude product can often be isolated by filtration after a basic workup, as the thiazole product is typically poorly soluble in water.[2] For higher purity, column chromatography on silica gel is a standard and effective method. A common eluent system is a mixture of methylene chloride and n-hexane.[6]
-
-
Q: Are there alternative synthetic routes?
-
A: Yes, while the Hantzsch synthesis is the most common, other methods exist for creating thiazole rings, such as the Cook-Heilbron synthesis or reactions involving α-thiocyanoketones.[9] However, for this specific substitution pattern, the Hantzsch reaction remains one of the most direct and high-yielding approaches.[2]
-
-
Q: What are the key safety considerations for this synthesis?
-
A: The α-haloketone starting material (2-chloro-1-(3-chlorophenyl)ethan-1-one) is a lachrymator and irritant. Thioamides can be toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example based on the principles of the Hantzsch synthesis. Optimization may be required.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-chloro-1-(3-chlorophenyl)ethan-1-one (1.0 eq) and the appropriate thioamide precursor (1.2 eq).
-
Solvent Addition: Add anhydrous ethanol to the flask (approx. 5-10 mL per mmol of the ketone).
-
Heating: Heat the mixture to reflux (approximately 78°C for ethanol) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 hexane/ethyl acetate mobile phase) until the starting ketone spot has been consumed (typically 2-6 hours).
-
Cooling & Work-up: Allow the reaction mixture to cool to room temperature. Slowly pour the contents into a beaker containing a cold 5% aqueous sodium carbonate (Na₂CO₃) solution while stirring.[2]
-
Isolation: The product should precipitate as a solid. Collect the solid by vacuum filtration through a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Drying: Allow the collected solid to air dry on a watch glass or in a desiccator to obtain the crude product.[2]
Protocol 2: Purification by Column Chromatography
-
Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Prepare a silica gel slurry in the chosen eluent (e.g., 3:1 methylene chloride:n-hexane) and pack a chromatography column.[6]
-
Loading: Adsorb the dissolved product onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Elute the column with the solvent mixture, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- Benchchem. Troubleshooting low yield in the synthesis of thiazole compounds.
- SynArchive. Hantzsch Thiazole Synthesis.
- Benchchem. Troubleshooting low yields in Hantzsch thiazole synthesis.
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- PrepChem.com. Synthesis of 2-(4-chlorophenyl)thiazole.
- ResearchGate. Mechanism of Hantzsch Thiazole Synthesis.
- CUTM Courseware. Thiazole.
- NIH National Library of Medicine. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- YouTube. Hantzsch thiazole synthesis - laboratory experiment.
Sources
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Support Center: Purification of 2-Chloro-4-(3-chlorophenyl)thiazole
Welcome to the technical support center for the purification of 2-Chloro-4-(3-chlorophenyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile thiazole derivative. As a key intermediate in the synthesis of various biologically active molecules, achieving high purity of this compound is critical for reliable downstream applications in pharmaceuticals and agrochemicals.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The information presented here is a synthesis of established chemical principles and practical, field-proven insights to help you navigate the complexities of your experiments.
I. Understanding the Molecule and Its Challenges
This compound (CAS No: 42444-98-4) is a solid, off-white substance with a molecular weight of 230.12 g/mol .[2] Its structure, featuring a chlorinated phenyl ring attached to a chlorothiazole core, presents unique purification challenges. The presence of two chlorine atoms can influence the compound's reactivity and solubility, while the synthesis process can introduce a variety of impurities that may be difficult to separate.
Common synthetic routes, such as variations of the Hantzsch thiazole synthesis, often involve the reaction of a thioamide with an α-haloketone.[3][4] Side reactions, unreacted starting materials, and the formation of isomers can all contribute to a complex crude product mixture.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Issue 1: Persistent Impurities After Recrystallization
Question: I've performed multiple recrystallizations, but my product purity (as determined by HPLC) is not improving. What could be the issue, and how can I resolve it?
Probable Causes:
-
Co-crystallization of Isomers: Positional isomers, where the chlorophenyl group is at a different position on the phenyl ring, can have very similar solubility profiles to the desired product, leading to co-crystallization.
-
Inappropriate Solvent Choice: The chosen solvent may not provide a significant enough solubility difference between the product and the impurities at different temperatures.
-
Presence of Thermally Stable Impurities: Some byproducts formed during the synthesis may be highly stable and have similar crystalline structures to the target compound.
Step-by-Step Troubleshooting Protocol:
-
Impurity Identification:
-
Utilize LC-MS or GC-MS to identify the molecular weights of the persistent impurities. This can provide clues about their structures, such as unreacted starting materials or dimeric byproducts.
-
If possible, isolate a small amount of the impurity using preparative HPLC for NMR analysis to confirm its structure.
-
-
Solvent System Optimization for Recrystallization:
-
Solubility Screening: Systematically test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures thereof).[3][5] The ideal solvent will dissolve the compound completely at an elevated temperature and allow for the precipitation of pure crystals upon cooling, while keeping impurities dissolved.
-
Solvent/Anti-Solvent Method: Consider a two-solvent system. Dissolve the crude product in a good solvent at room temperature, and then slowly add an "anti-solvent" (in which the product is poorly soluble) until turbidity is observed. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
Alternative Purification Techniques:
-
Column Chromatography: For stubborn impurities, silica gel column chromatography is a highly effective method.[6] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), can effectively separate compounds with small differences in polarity.
-
Distillation: If the impurities are significantly more or less volatile than the product, distillation under reduced pressure can be a viable option, although this is less common for solid compounds.[7][8]
-
Issue 2: Low Yield After Purification
Question: My product is pure, but my overall yield after purification is very low. What are the common causes of product loss, and how can I mitigate them?
Probable Causes:
-
Product Loss During Transfers: Multiple transfer steps between flasks and filtration apparatus can lead to significant mechanical losses.
-
Sub-optimal Recrystallization Conditions: Using an excessive amount of solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor.
-
Degradation of the Product: Some thiazole derivatives can be sensitive to heat or prolonged exposure to certain solvents, leading to degradation.
Step-by-Step Troubleshooting Protocol:
-
Minimize Mechanical Losses:
-
Rinse all glassware that was in contact with the product with a small amount of the mother liquor or a volatile solvent and add it to the main product stream.
-
Use techniques like a rubber policeman to scrape flasks and ensure complete transfer of solids.
-
-
Optimize Recrystallization:
-
Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions until dissolution is complete.
-
Cooling Rate: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals and can trap impurities.
-
Mother Liquor Analysis: After filtration, analyze a sample of the mother liquor by TLC or HPLC. If a significant amount of product is present, you can concentrate the mother liquor and perform a second recrystallization to recover more product.
-
-
Assess Product Stability:
-
Run a small-scale stability test by dissolving a pure sample of your product in the purification solvent and heating it for the duration of a typical purification process. Analyze the sample afterward for any signs of degradation.
-
If degradation is observed, consider using a lower boiling point solvent or reducing the heating time.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the best storage conditions for this compound?
A1: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from incompatible substances. For long-term storage, keeping it at 0 - 8 °C is advisable.[1] The compound should be stored in a tightly sealed container to prevent moisture absorption and potential degradation.
Q2: What is the expected solubility of this compound in common laboratory solvents?
Solubility Profile of Related Thiazole Derivatives
| Solvent | Polarity | Expected Solubility | Reference |
| Water | High | Low | [10] |
| Ethanol | High | Good (especially when heated) | [3][5] |
| Methanol | High | Good (especially when heated) | [6][11] |
| Ethyl Acetate | Medium | Moderate to Good | [5] |
| Dichloromethane | Medium | Good | [5] |
| Toluene | Low | Low to Moderate | N/A |
| Hexane | Low | Poor | N/A |
Q3: Are there any specific safety precautions I should take when handling this compound?
A3: Yes, this compound is classified as an irritant.[2] It is important to handle this compound in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
IV. Experimental Workflow and Diagrams
Typical Purification Workflow for this compound
The following diagram illustrates a standard workflow for the purification of this compound, from the crude product to the final, pure compound.
Caption: Purification workflow for this compound.
Logical Troubleshooting Flowchart
This diagram provides a logical sequence of steps to follow when troubleshooting purification issues.
Caption: Troubleshooting flowchart for purification challenges.
V. References
-
2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole - NIH. (n.d.). Retrieved from
-
Synthesis and Potential Applications of 2-Amino-4-(2,4,5-trichlorophenyl)thiazole - Benchchem. (n.d.). Retrieved from
-
2-Amino-4-(4-chlorophenyl)thiazole | C9H7ClN2S | CID 2103-99-3 - PubChem. (n.d.). Retrieved from
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2-amino-4-(4-chlorophenyl) thiazole, 2103-99-3. (n.d.). Retrieved from
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Method for purifying 2-chloro-5-chloromethyl thiazole - Justia Patents. (2003). Retrieved from
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This compound | Matrix Scientific. (n.d.). Retrieved from
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Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018). ResearchGate. Retrieved from
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Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (n.d.). MDPI. Retrieved from
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Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180. (1997). Retrieved from
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2-Chloro-4-phenylthiazole - Chem-Impex. (n.d.). Retrieved from
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Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from Ljhtkq9azhDgywRSJa0PYpdSaEQnc=)
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Technical Support Center: Overcoming Solubility Challenges of 2-Chloro-4-(3-chlorophenyl)thiazole in Bioassays
A Foreword from Your Senior Application Scientist
Welcome to the technical support center. As a Senior Application Scientist, I've seen countless promising compounds stall due to a fundamental, yet often underestimated, hurdle: poor aqueous solubility. 2-Chloro-4-(3-chlorophenyl)thiazole, a member of the versatile thiazole family of heterocyclic compounds, holds significant potential in drug discovery.[1][2] However, its chemical structure—characterized by aromatic rings and halogen substituents—renders it highly lipophilic and poorly soluble in the aqueous buffers essential for most bioassays.
This guide is designed to move beyond simple protocols. It provides a systematic framework for diagnosing and resolving solubility issues, ensuring the integrity and reproducibility of your experimental data. Low solubility is not just an inconvenience; it can lead to underestimated compound activity, variable results, and misleading structure-activity relationships (SAR).[3] By understanding the underlying principles of solubilization and implementing the robust strategies outlined here, you can unlock the true biological potential of this and other challenging compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues researchers encounter when working with poorly soluble compounds like this compound.
Q1: Why is my compound precipitating when I dilute it from a DMSO stock into my aqueous assay buffer?
A: This is a classic issue of solvent shifting. Your compound is likely highly soluble in an aprotic solvent like Dimethyl Sulfoxide (DMSO), but its solubility limit is dramatically lower in your aqueous buffer.[4] When you add a small volume of the concentrated DMSO stock to the large volume of buffer, the solvent environment rapidly changes from predominantly organic to predominantly aqueous. This sudden shift causes the compound to crash out of solution, often forming micro-precipitates that may not even be visible to the naked eye.[5]
Q2: My DMSO stock solution looks clear. Can precipitation still be an issue?
A: Absolutely. A clear stock solution in 100% DMSO does not guarantee solubility upon dilution.[4] Furthermore, compounds can precipitate out of DMSO stocks over time, especially after freeze-thaw cycles or if the initial concentration was too high.[6] This can lead to inaccurate concentrations being dispensed by liquid handlers and unreliable assay results.[3] It is crucial to visually inspect stock plates before use and consider periodic solubility checks.
Q3: What is the maximum concentration of DMSO I should use in my cell-based assay?
A: The widely accepted industry standard is to keep the final DMSO concentration at or below 0.5%, and never to exceed 1%.[4] At concentrations above this, DMSO can exert toxic or off-target effects on biological systems, including altering cell membrane permeability, inducing cell stress, or even directly competing with your compound for binding to a target protein.[7][8][9][10] It is critical to maintain a consistent final DMSO concentration across all wells, including vehicle controls, to ensure any observed effects are due to your compound and not the solvent.
Q4: How can I tell if poor solubility is affecting my bioassay results?
A: There are several tell-tale signs:
-
Poor Reproducibility: You observe high variability between replicate wells or between experiments.
-
Steep IC50 Curves: The dose-response curve is unusually steep, which can occur when the compound's effect is driven by precipitation or aggregation at higher concentrations.[5]
-
Inconsistent SAR: Small, non-pharmacophoric modifications to the molecule lead to large, unpredictable changes in activity, which may be driven by changes in solubility rather than target engagement.
-
Discrepancies Between Assay Types: The compound shows high potency in an enzyme assay but is significantly weaker in a cell-based assay, which can be a red flag for solubility or permeability issues.[3]
Q5: Are there effective alternatives to DMSO for solubilizing my compound?
A: Yes. When DMSO is not sufficient or is incompatible with your assay, several other strategies can be employed. The most common and effective alternatives include the use of other co-solvents, surfactants, or cyclodextrins.[11] Cyclodextrins, in particular, are an excellent choice as they often exhibit lower cytotoxicity than organic solvents and work by forming inclusion complexes that shield the hydrophobic compound from the aqueous environment.[8][12]
Section 2: Troubleshooting Guides & Protocols
This section provides detailed, step-by-step methodologies to systematically address solubility issues.
Guide 1: Systematic Solubility Assessment Workflow
Before proceeding with bioassays, it is essential to determine the kinetic solubility of your compound in the specific assay buffer you will be using. This protocol provides a reliable method for this assessment.
-
Prepare Compound Stock: Create a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO. Ensure it is fully dissolved.
-
Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of your compound stock in 100% DMSO to generate a range of concentrations.
-
Dispense to Assay Buffer: In a clear-bottom 96-well assay plate, add your specific bioassay buffer to each well. Then, transfer a small, fixed volume (e.g., 1-2 µL) from your DMSO dilution plate into the corresponding wells of the buffer plate. The final DMSO concentration should match your planned assay conditions (e.g., 0.5%).
-
Mix and Incubate: Mix the plate immediately by gentle orbital shaking for 30-60 seconds.[4] Incubate the plate at room temperature for 1-2 hours, protected from light, to allow equilibrium to be reached.
-
Measure Scattering: Read the plate using a nephelometer, which measures the intensity of light scattered by suspended particles (precipitate).
-
Data Analysis: Plot the light scattering units (LSU) against the compound concentration. The concentration at which the LSU signal sharply increases above the baseline (buffer + DMSO only) is the kinetic solubility limit. This is the maximum concentration you can reliably test in your assay without precipitation.
Guide 2: Advanced Solubilization Techniques
If the required assay concentration exceeds the determined kinetic solubility limit, the following techniques can be employed.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in your assay buffer.
-
Compound Preparation: Weigh the solid this compound into a glass vial.
-
Complexation: Add the HP-β-CD solution to the solid compound. Molar ratios of compound to cyclodextrin typically range from 1:1 to 1:10.
-
Incubation: Vortex the mixture vigorously and incubate at room temperature for 24-48 hours with continuous shaking or stirring to facilitate the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution is your stock for serial dilutions in the assay buffer.
-
Validation: It is crucial to run a parallel control with only the HP-β-CD solution at the same concentrations to ensure the cyclodextrin itself does not interfere with the assay readout.[8]
Co-solvents and surfactants can be effective but must be used with caution due to their potential for bioassay interference and cytotoxicity.[14][15]
-
Select an Agent:
-
Co-solvents: Consider water-miscible organic solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[16][17]
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 are preferred as they are generally less disruptive to cells than ionic surfactants.[18][19]
-
-
Determine Maximum Tolerated Concentration: Before testing your compound, perform a dose-response experiment with the solubilizing agent alone to determine the highest concentration that does not affect cell viability or the assay signal. This is your working limit. For surfactants, this concentration should ideally be above their Critical Micelle Concentration (CMC).[20]
-
Prepare Stock Solution: Attempt to dissolve this compound in a stock solution containing the highest tolerated concentration of the co-solvent or surfactant in your assay buffer.
-
Perform Assay: Use this stock for serial dilutions. Remember to keep the final concentration of the solubilizing agent constant across all wells, including controls.
Data Summary: Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Typical Final Conc. | Advantages | Disadvantages & Cautions |
| DMSO | Organic Co-solvent | ≤ 0.5%[4] | Widely used, strong solubilizing power for many compounds. | Can cause cytotoxicity or assay interference at >1%.[7][21] Compound can still precipitate upon dilution.[4] |
| Other Co-solvents (Ethanol, PEG) | Reduces solvent polarity.[17] | 1-5% | Can be effective alternatives to DMSO. | Higher concentrations often needed; potential for cytotoxicity and assay interference must be tested.[14] |
| Cyclodextrins (HP-β-CD) | Forms 1:1 inclusion complex, shielding the hydrophobic drug.[12] | 1-10 mM | Generally low cytotoxicity, highly effective for suitable guest molecules.[8] | May not be effective for all molecular shapes; can be a more expensive option. |
| Surfactants (Tween 80) | Forms micelles that encapsulate the drug above the CMC.[18] | 0.01-0.1% | Can significantly increase apparent solubility. | Potential for cell membrane disruption and cytotoxicity.[15] Can interfere with assays involving protein-protein interactions. |
Section 3: Visualization & Workflows
Visual aids can clarify complex decision-making processes and experimental procedures.
Caption: Decision tree for troubleshooting compound precipitation.
Caption: Recommended workflow for preparing assay-ready plates.
References
- An Overview of Thiazole Derivatives and its Biological Activities. (2023). World Journal of Pharmaceutical and Life Sciences.
- The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Thiazole Derivatives in Modern Pharmaceuticals. (n.d.). Dacheng Chanrong.
- Kashyap, P., Mazumder, A., Patowary, P., Talukdar, A., Sahariah, B. J., & Majumder, S. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
- A review on thiazole based compounds & it's pharmacological activities. (2024). International Journal of Current Research and Review.
- Wang, J., Cao, Y., Sun, B., & Wang, C. (2018). A Cyclodextrin-Based Controlled Release System in the Simulation of In Vitro Small Intestine. Molecules.
- Moutsiopoulou, A., Tsiolaki, P. L., Papakyriakou, A., & Tzakos, A. G. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters.
- Di, L., & Kerns, E. H. (2006).
- Patel, K. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Emerging Drugs.
- Verheijen, M. (2017). What effects does DMSO have on cell assays?. Quora.
- Kulkarni, A., & Mitchell, M. J. (2020).
- Liu, R. (Ed.). (2019).
- Optimizing Drug Solubility. (2017). Contract Pharma.
- Troubleshooting. (n.d.). BioAssay Systems.
- Holm, R., Krogfelt, K. A., & Barfod, K. K. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology.
- Popescu, M., Manda, G., & Dinca, V. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.
- How to prevent "Antibacterial agent 102" precipit
- Zhang, Y., et al. (2025). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases.
- Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. (2025). Illumina.
- Special Issue : Cyclodextrin-Based Drug Delivery System and Its Pharmaceutical and Biomedical Applic
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Effect of DMSO on assay performance. (n.d.).
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- 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid. (n.d.). PubChem.
- Vimalson, C., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.
- Considerations regarding use of solvents in in vitro cell based assays. (2025).
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
- Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
- Cosolvent. (n.d.). Wikipedia.
- Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). Scientific Reports.
- Gran-Villanueva, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
- Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening.
- 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE. (n.d.). ChemicalBook.
- 2-Chloro-4-(4-chlorophenyl)thiazole. (n.d.). CymitQuimica.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
- Emulsifying and solubilising surfactants for oral. (n.d.). Alsiano.
- Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (n.d.). Bentham Science.
- Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly W
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Technical Support Center: Interpreting Complex NMR Spectra of 2-Chloro-4-(3-chlorophenyl)thiazole
Welcome to the technical support guide for the spectroscopic analysis of 2-Chloro-4-(3-chlorophenyl)thiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting the NMR spectra of this molecule. The guide provides answers to frequently asked questions and detailed troubleshooting protocols for common experimental challenges.
Part 1: Frequently Asked Questions (FAQs) & Initial Spectrum Prediction
This section addresses the fundamental questions regarding the expected ¹H NMR spectrum of the target molecule.
Question 1: What is the predicted ¹H NMR spectrum for this compound in a standard solvent like CDCl₃?
Answer: The ¹H NMR spectrum of this compound is expected to show five signals in the aromatic region, corresponding to the single proton on the thiazole ring and the four protons on the 3-chlorophenyl ring. Due to the electronic effects of the chloro and thiazole substituents, these protons will reside in distinct chemical environments.
The thiazole proton (H5) is anticipated to be a singlet appearing downfield, influenced by the electronegativity of the adjacent sulfur and nitrogen atoms within the aromatic heterocycle.[1] The four protons on the 3-chlorophenyl ring (H2', H4', H5', and H6') will exhibit more complex splitting patterns due to spin-spin coupling.
Below is a diagram of the molecule with protons labeled for reference and a table summarizing the predicted chemical shifts and multiplicities.
Caption: Labeled structure of this compound.
Table 1: Predicted ¹H NMR Parameters in CDCl₃
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| H5 | 7.5 - 8.0 | Singlet (s) | N/A |
| H2' | 7.9 - 8.1 | Triplet (t) or narrow multiplet | J(meta) H2'-H4' ≈ 2-3 Hz; J(meta) H2'-H6' ≈ 2-3 Hz |
| H6' | 7.7 - 7.9 | Doublet of doublets (dd) or multiplet | J(ortho) H6'-H5' ≈ 7-9 Hz; J(meta) H6'-H2' ≈ 2-3 Hz |
| H4' | 7.4 - 7.6 | Doublet of doublets (dd) or multiplet | J(ortho) H4'-H5' ≈ 7-9 Hz; J(meta) H4'-H2' ≈ 2-3 Hz |
| H5' | 7.3 - 7.5 | Triplet (t) | J(ortho) H5'-H4' ≈ 7-9 Hz; J(ortho) H5'-H6' ≈ 7-9 Hz |
Note: These are estimated values. Actual chemical shifts can be influenced by solvent, concentration, and temperature.[2][3]
Question 2: Why do the protons on the 3-chlorophenyl ring have such complex splitting patterns?
Answer: The complexity arises from the different coupling relationships between the protons on the substituted benzene ring. In ¹H NMR, coupling constants (J-values) are highly dependent on the number of bonds separating the coupled nuclei.
-
Ortho Coupling (³J): Protons on adjacent carbons (three bonds apart) show the strongest coupling, typically with J-values of 6-10 Hz.[4] In our molecule, this occurs between H4' and H5', and between H5' and H6'.
-
Meta Coupling (⁴J): Protons separated by three carbons (four bonds apart) have a much smaller coupling, usually between 2-4 Hz.[5] This exists between H2' and H4', H2' and H6', and H4' and H6'.
-
Para Coupling (⁵J): Coupling between protons on opposite sides of the ring (five bonds apart) is generally negligible (0-1 Hz) and often not resolved.
The interplay of these different J-values results in complex multiplets. For example, H6' is split by its ortho neighbor (H5') into a doublet, and each of those peaks is further split by its meta neighbor (H2') into a doublet, resulting in a doublet of doublets (dd).
The diagram below illustrates these key coupling interactions.
Caption: Ortho (³J) and Meta (⁴J) coupling relationships.
Part 2: Troubleshooting Guides & Advanced Analysis
This section provides solutions to specific issues that may arise during spectral acquisition and interpretation.
Question 3: The signals for my five aromatic protons are heavily overlapped in CDCl₃. How can I resolve them for accurate assignment?
Answer: Signal overlap in the aromatic region is a common challenge.[6][7] The most effective strategy is to re-acquire the spectrum in a different deuterated solvent. This leverages the phenomenon of Aromatic Solvent-Induced Shifts (ASIS) , where the chemical shifts of protons change based on their interaction with the solvent molecules.[8]
Causality: Aromatic solvents like benzene-d₆ or pyridine-d₅ create a strong magnetic anisotropy due to their ring currents. Solute molecules will have preferred orientations when interacting with these solvents. Protons located in the shielding cone (above/below the plane) of the solvent ring will shift upfield (to lower ppm), while those in the deshielding plane (at the edge) will shift downfield.[8][9] This differential shifting can effectively "pull apart" overlapping signals.
Experimental Protocol 1: Utilizing ASIS to Resolve Signal Overlap
-
Sample Preparation: Prepare a new NMR sample of this compound with identical concentration to the original, but using benzene-d₆ as the solvent.
-
Acquisition: Acquire a standard ¹H NMR spectrum on the same spectrometer.
-
Comparison: Compare the benzene-d₆ spectrum to the original CDCl₃ spectrum. Look for significant changes in the chemical shifts of the aromatic protons. Signals that were previously overlapped may now be baseline-resolved.
-
Analysis: The differential shifts can provide structural information. Protons on the face of the molecule that can most closely approach the benzene-d₆ solvent will typically experience the largest upfield shift.
The following flowchart outlines a general troubleshooting strategy for signal overlap.
Caption: Workflow for troubleshooting overlapping NMR signals.
Question 4: I can't definitively assign the protons of the 3-chlorophenyl ring even after resolving the signals. How can I confirm their connectivity?
Answer: When 1D spectra are insufficient for unambiguous assignment, a 2D NMR experiment is the ideal solution. For proton-proton connectivity, the COrrelation SpectroscopY (COSY) experiment is the most direct method.[7]
Mechanism: A COSY spectrum displays the normal 1D ¹H NMR spectrum on both the x and y axes. The diagonal consists of the main proton signals (diagonal peaks). The crucial information comes from the cross-peaks , which appear off the diagonal. A cross-peak at the coordinate (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is coupled to the proton at δ₂.
For this compound, a COSY spectrum will reveal:
-
A strong cross-peak between H5' and H6' (ortho coupling).
-
A strong cross-peak between H5' and H4' (ortho coupling).
-
Weaker cross-peaks corresponding to the meta couplings (H2'-H6' and H2'-H4').
-
No cross-peaks from the thiazole H5 proton to any of the phenyl protons, confirming it is an isolated spin system.
Experimental Protocol 2: Acquiring a Basic COSY Spectrum
-
Setup: Use a standard, well-shimmed sample of your compound.
-
Experiment Selection: On the spectrometer software, select a standard COSY experiment (e.g., cosygpppqf).
-
Parameter Optimization: For most modern spectrometers, the default parameters are sufficient for routine analysis. Ensure the spectral width covers the entire aromatic region.
-
Acquisition: The experiment typically takes 15-30 minutes to acquire.
-
Processing: Process the 2D data using the appropriate software commands (e.g., xfb in Bruker TopSpin).
-
Analysis: Identify the diagonal peaks first. Then, trace vertically or horizontally from a peak of interest to find its corresponding cross-peaks, which reveal its coupling partners.
Caption: Diagram of expected COSY cross-peaks (lines represent correlations).
Question 5: My NMR spectrum has very broad peaks. What are the common causes and solutions?
Answer: Peak broadening can obscure coupling information and make interpretation difficult. Several factors can cause this issue.[6][10]
Table 2: Troubleshooting Broad NMR Peaks
| Potential Cause | Explanation & Causality | Recommended Solution |
| Poor Shimming | The magnetic field across the sample is not homogeneous, causing nuclei in different parts of the sample to resonate at slightly different frequencies. | Re-shim the spectrometer. This is the most common cause and the first thing to check. |
| High Concentration / Viscosity | A highly concentrated or viscous sample leads to slower molecular tumbling. Slower tumbling results in less efficient relaxation and, consequently, broader lines. | Dilute the sample. If solubility is an issue, gently warming the sample might decrease viscosity (run a variable temperature experiment). |
| Paramagnetic Impurities | Traces of paramagnetic metals (like iron or copper) can dramatically shorten relaxation times, leading to severe peak broadening.[11] | Filter the NMR sample through a small plug of Celite or silica in a Pasteur pipette. If the problem persists, re-purify the compound. |
| Chemical Exchange | If the molecule is undergoing a conformational change (e.g., slow rotation around the C4-C1' single bond) on a timescale similar to the NMR experiment, it can lead to broad, averaged signals. | Acquire spectra at different temperatures (Variable Temperature NMR). Cooling may slow the exchange to resolve individual conformers, while heating may accelerate it to produce a single, sharp averaged signal.[7] |
| Low Solubility | If the compound is not fully dissolved, the sample is not homogeneous, which is similar to the effect of poor shimming. | Try a different deuterated solvent in which the compound is more soluble.[6] Gentle sonication or warming can also help ensure complete dissolution. |
References
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Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. AIR FORCE MATERIALS LAB WRIGHT-PATTERSON AFB OHIO. [Link]
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Schneider, H. J., et al. (1998). ¹H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society. [Link]
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Nanalysis Corp. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. [Link]
- Turner, C. J., & S.M. (1976). Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. Organic Magnetic Resonance.
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University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. [Link]
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Zaleski, D. P., et al. (2013). Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues. The Journal of Chemical Physics. [Link]
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Reddit r/chemhelp. (2022). How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]
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Markovic, V., et al. (2021). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry. [Link]
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Beilstein Journals. (n.d.). Supporting Information: Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation. Beilstein Journals. [Link]
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Bhadbhade, V. M., & So, P. T. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry. [Link]
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SpectraBase. (n.d.). 3-Chloroaniline - Optional[¹H NMR] - Chemical Shifts. SpectraBase. [Link]
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Cavaleiro, J. A. S. (1986). "Solvent Effects" in 1H NMR Spectroscopy. A Simple Undergraduate Experiment. Journal of Chemical Education. [Link]
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Sajed, T., et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]
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University of Ottawa. (n.d.). Chemical shifts. University of Ottawa. [Link]
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University of Wisconsin-Madison. (n.d.). ¹H NMR - Chemical Shift List. University of Wisconsin-Madison. [Link]
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Starkey, L. S. (n.d.). ¹H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]
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NMR Spectroscopy & Concepts. (2020). meta coupling in aromatic compounds - NMR coupling constant. YouTube. [Link]
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Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-(3-chlorophenyl)thiazole
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of substituted thiazoles. Here, we provide a comprehensive technical overview, troubleshooting advice, and detailed protocols for the synthesis of 2-Chloro-4-(3-chlorophenyl)thiazole, a key intermediate in pharmaceutical development. Our approach is grounded in fundamental chemical principles to empower users to not only execute the synthesis but also to diagnose and resolve common experimental challenges.
Section 1: Synthetic Strategy Overview
The synthesis of this compound is most reliably achieved through a two-step sequence. This strategy leverages two cornerstone reactions in heterocyclic and aromatic chemistry: the Hantzsch Thiazole Synthesis and the Sandmeyer Reaction.
-
Step 1: Hantzsch Thiazole Synthesis. This step involves the cyclocondensation of an α-haloketone, specifically 2-bromo-1-(3-chlorophenyl)ethanone, with thiourea. The reaction forms the stable aromatic ring of the intermediate, 2-Amino-4-(3-chlorophenyl)thiazole. This reaction is known for being robust and high-yielding when optimized.[1][2]
-
Step 2: Sandmeyer Reaction. The 2-amino group of the thiazole intermediate is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This highly reactive intermediate is then immediately treated with a copper(I) or copper(II) chloride salt, which catalyzes the replacement of the diazonium group with a chlorine atom, yielding the final product.[3][4][5]
The overall workflow is summarized in the diagram below.
Caption: Overall workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Problem Area 1: Hantzsch Synthesis of 2-Amino-4-(3-chlorophenyl)thiazole
Q1: My yield for the 2-aminothiazole intermediate is significantly lower than expected. What are the likely causes?
A1: Low yields in the Hantzsch synthesis typically stem from one of four areas: starting material quality, suboptimal reaction conditions, inefficient work-up, or side reactions.
-
Causality—Starting Material Integrity: The α-haloketone (2-bromo-1-(3-chlorophenyl)ethanone) is a lachrymator and can degrade upon storage, especially if exposed to moisture. Ensure you are using a pure, freshly prepared or properly stored starting material. The reaction is first order with respect to both the α-haloketone and thiourea, so impure reagents will directly impact the reaction rate and yield.[6][7]
-
Causality—Reaction Conditions: This cyclocondensation requires sufficient thermal energy to overcome the activation barrier for the intramolecular cyclization and subsequent dehydration.[1]
-
Temperature: Insufficient heat (below reflux) will result in a sluggish and incomplete reaction.
-
Solvent: Ethanol is the standard solvent as it effectively dissolves both reactants and facilitates the reaction. Using a solvent in which the reactants are poorly soluble will hinder the reaction.
-
Stoichiometry: A slight excess of thiourea (1.2 to 1.5 equivalents) is often used to ensure the complete consumption of the more expensive α-haloketone.[8]
-
-
Causality—Work-up: The product, 2-amino-4-(3-chlorophenyl)thiazole hydrobromide, often precipitates from the reaction mixture upon cooling. However, to isolate the free base, a neutralization step is critical. Pouring the cooled reaction mixture into a basic solution (e.g., sodium carbonate or ammonia) precipitates the free amine, which is much less soluble in water.[1] Incomplete neutralization or excessive volumes of water can lead to product loss.
Optimized Hantzsch Reaction Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Thiourea Stoichiometry | 1.2 equivalents | Ensures complete consumption of the limiting α-haloketone. |
| Solvent | Absolute Ethanol | Excellent solubility for both reactants; appropriate boiling point for reflux. |
| Temperature | 78 °C (Reflux) | Provides sufficient energy for cyclization and dehydration steps. |
| Reaction Time | 1-3 hours | Typically sufficient for full conversion, monitorable by TLC. |
| Work-up | Cool, then pour into ice-cold 5% Na₂CO₃(aq) | Neutralizes the HBr byproduct and precipitates the water-insoluble free amine for easy collection.[8][9] |
Caption: Simplified mechanism of the Hantzsch Thiazole Synthesis.
Problem Area 2: The Sandmeyer Reaction
Q2: The conversion of the aminothiazole to the chlorothiazole is messy. I'm observing gas evolution, a dark color, and my final yield is poor with many impurities. What is going wrong?
A2: The Sandmeyer reaction is notoriously sensitive and requires strict control over conditions. The issues you describe are classic symptoms of diazonium salt decomposition and competing side reactions.
-
Causality—Diazonium Salt Instability: Arenediazonium salts are only metastable at low temperatures (0-5 °C).[10] If the temperature of your diazotization or copper-catalyzed substitution rises, the diazonium salt will rapidly decompose, evolving nitrogen gas (N₂) and forming a variety of undesired byproducts, including phenols (from reaction with water) and tars. Strict temperature control is the single most critical parameter for success.
-
Causality—Side Reactions: Besides thermal decomposition, other side reactions can plague this step.
-
Azo Coupling: If any unreacted 2-aminothiazole is present, the diazonium salt can act as an electrophile and attack the parent amine to form brightly colored azo compounds. This is minimized by ensuring complete diazotization.
-
Incorrect Halogenation: While the goal is substitution at the C2 position, improper conditions can sometimes lead to electrophilic halogenation on the thiazole or phenyl ring, although this is less common for the Sandmeyer reaction itself.[5]
-
-
Causality—Reagent Addition: The order and rate of addition are critical. The aminothiazole should be dissolved in acid first, and the sodium nitrite solution must be added slowly and dropwise, keeping the internal temperature below 5 °C. This ensures that the nitrous acid is generated in situ and reacts immediately, preventing its decomposition and minimizing side reactions.[4] The resulting cold diazonium salt solution is then added to the cold copper chloride catalyst solution.
Caption: Troubleshooting logic for the Sandmeyer reaction.
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I prepare the required starting material, 2-bromo-1-(3-chlorophenyl)ethanone?
A1: This α-haloketone is typically prepared by the bromination of 3'-chloroacetophenone.[11][12][13] A common method involves using bromine (Br₂) in a suitable solvent like acetic acid or methanol. Alternatively, reagents like copper(II) bromide can be used. Care must be taken as the product is a lachrymator and the reaction generates HBr.
Q2: What is the best way to monitor the progress of these reactions?
A2: Thin-Layer Chromatography (TLC) is the most effective method.
-
For the Hantzsch synthesis: Use a mobile phase like 30-50% ethyl acetate in hexanes. The α-haloketone starting material will have a high Rf, while the polar 2-aminothiazole product will have a much lower Rf. The reaction is complete when the spot for the α-haloketone has disappeared.
-
For the Sandmeyer reaction: Use a more nonpolar mobile phase, such as 10-20% ethyl acetate in hexanes. The polar 2-aminothiazole starting material will remain at the baseline, while the less polar 2-chlorothiazole product will have a significantly higher Rf.
Q3: What are the most critical safety precautions for this synthesis?
A3:
-
2-bromo-1-(3-chlorophenyl)ethanone: This is a potent lachrymator (causes tearing). Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Diazonium Salts: Although generally used in solution, isolated diazonium salts can be explosive when dry. Never attempt to isolate the diazonium salt intermediate.
-
Acid Handling: Both steps use strong acids (HBr is generated in the first, HCl is used in the second). Handle with care.
-
Temperature Control: For the Sandmeyer reaction, ensure a reliable cooling bath (ice-salt or cryocooler) is in place to prevent a runaway reaction.
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(3-chlorophenyl)thiazole
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3'-chloroacetophenone (1.0 eq). Dissolve it in glacial acetic acid.
-
Bromination: Slowly add bromine (1.0 eq) dropwise at room temperature. Stir for 2-4 hours until the color of bromine disappears. The crude 2-bromo-1-(3-chlorophenyl)ethanone can be used directly after removing the acetic acid under reduced pressure or after a simple workup.
-
Cyclocondensation: To the crude α-haloketone, add absolute ethanol followed by thiourea (1.2 eq).[8]
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 1-3 hours, monitoring by TLC until the starting ketone is consumed.
-
Isolation: Allow the reaction to cool to room temperature. Slowly pour the mixture into a beaker containing a stirred, ice-cold 5% aqueous sodium carbonate solution.
-
Purification: A pale yellow solid will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized from an ethanol/water mixture if needed.
Protocol 2: Synthesis of this compound
-
Setup: Prepare two beakers in separate ice/salt baths.
-
Beaker A (Diazotization): Suspend 2-Amino-4-(3-chlorophenyl)thiazole (1.0 eq) in a mixture of concentrated HCl and water. Cool to 0 °C.
-
Beaker B (Catalyst): Dissolve copper(I) chloride (CuCl) in concentrated HCl. Cool to 0 °C.
-
-
Diazotization: In a separate flask, dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this NaNO₂ solution dropwise to the stirred suspension in Beaker A, ensuring the internal temperature never exceeds 5 °C . Stir for an additional 20-30 minutes at 0 °C after the addition is complete.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution from Beaker A to the stirred, cold catalyst solution in Beaker B. Vigorous nitrogen evolution will be observed.
-
Completion: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for another 1-2 hours.
-
Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent, the crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.
References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health (NIH). [Link]
- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. (2003).
-
3'-Chloroacetophenone | CAS#:99-02-5. (n.d.). Chemsrc. [Link]
- Process for the preparation of chlorothiazole derivatives. (1993).
-
Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. (2009). Journal of Chemical and Pharmaceutical Research. [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). National Institutes of Health (NIH). [Link]
-
Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018). ResearchGate. [Link]
-
Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. (n.d.). National Institutes of Health (NIH). [Link]
-
A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. (2023). RSC Publishing. [Link]
-
Synthesis of 2-(4-chlorophenyl)thiazole. (n.d.). PrepChem.com. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]
-
Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. (2009). JOCPR. [Link]
-
A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. (n.d.). Indian Academy of Sciences. [Link]
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Acetophenone, 3-bromo. (n.d.). Organic Syntheses Procedure. [Link]
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A Systematic Review On Thiazole Synthesis And Biological Activities. (2024). Educational Administration: Theory and Practice. [Link]
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Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (n.d.). PMC - PubMed Central. [Link]
-
Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (n.d.). MDPI. [Link]
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Reaction product of monosubstituted thiourea with chloroacetylchloride... (n.d.). ResearchGate. [Link]
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Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. [Link]
-
Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (n.d.). MDPI. [Link]
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Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.). MDPI. [Link]
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3'-Chloroacetophenone CAS 99-02-5. (n.d.). Home Sunshine Pharma. [Link]
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Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (n.d.). PMC - NIH. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC - NIH. [Link]
-
Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a [a]. (n.d.). ResearchGate. [Link]
-
Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. (2016). YouTube. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Springer. [Link]
-
N-HYDROXY-4-(p-CHLOROPHENYL)THIAZOLE-2(3H)-THIONE. (n.d.). Organic Syntheses Procedure. [Link])
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Technical Support Center: Synthesis of 2-Chloro-4-(3-chlorophenyl)thiazole
Welcome to the technical support center for the synthesis of 2-Chloro-4-(3-chlorophenyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. As Senior Application Scientists, we provide in-depth, experience-driven advice to ensure the integrity and success of your experiments.
I. Overview of the Synthetic Pathway
The most common and practical route to synthesize this compound involves a two-step process:
-
Hantzsch Thiazole Synthesis: The initial step is the reaction of 2-bromo-1-(3-chlorophenyl)ethanone with thiourea to form the intermediate, 2-amino-4-(3-chlorophenyl)thiazole. This is a classic cyclocondensation reaction.[1][2]
-
Sandmeyer Reaction: The 2-amino group of the thiazole intermediate is then converted to a chloro group via a Sandmeyer reaction. This involves diazotization of the amine followed by displacement with a chloride ion, typically from a copper(I) chloride catalyst.[3][4]
This guide will address potential side reactions and troubleshooting strategies for each of these critical steps.
Visualizing the Synthesis Workflow
Caption: Overall synthetic route for this compound.
II. Troubleshooting Guide & FAQs
Part A: Hantzsch Thiazole Synthesis of 2-Amino-4-(3-chlorophenyl)thiazole
This initial condensation is typically high-yielding, but suboptimal conditions can lead to impurities that complicate subsequent steps.[1]
FAQ 1: My reaction yield is low, and I see multiple spots on my TLC plate. What are the likely side reactions?
Answer: Low yields and multiple byproducts in the Hantzsch synthesis often stem from three main issues: formation of an isomeric impurity, self-condensation of the α-haloketone, or decomposition of starting materials.
-
Isomeric Impurity - 2-Imino-2,3-dihydrothiazole Formation:
-
Causality: The cyclization step can proceed via two different pathways depending on the reaction pH. Under acidic conditions, protonation of the thiourea intermediate can favor the formation of the thermodynamically less stable 2-imino tautomer. To favor the desired 2-amino isomer, the reaction should be conducted in a neutral or slightly basic medium.[5]
-
Troubleshooting:
-
pH Control: Ensure the reaction medium is neutral or slightly basic. The use of a non-acidic solvent like ethanol or DMF is recommended. If necessary, a mild, non-nucleophilic base can be added to suppress the formation of the imino isomer.[5]
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS. Prolonged reaction times, even under neutral conditions, can sometimes lead to isomerization or degradation.[5]
-
-
-
Self-Condensation of 2-bromo-1-(3-chlorophenyl)ethanone:
-
Causality: α-Haloketones can undergo self-condensation, especially in the presence of a base or at elevated temperatures, to form complex mixtures of furan and pyrazine derivatives.
-
Troubleshooting:
-
Stoichiometry and Addition Order: Add the α-haloketone slowly to the solution of thiourea. This maintains a low concentration of the ketone, minimizing self-condensation. Using a slight excess of thiourea (1.1-1.2 equivalents) can also favor the desired reaction.[6]
-
Temperature Control: While some heating is often necessary, excessive temperatures can promote side reactions. Maintain the temperature as recommended in established protocols, typically refluxing in ethanol.[5][7]
-
-
-
Decomposition of Thiourea:
-
Causality: Thiourea can decompose, especially at high temperatures or in the presence of strong acids or bases, to form cyanamide, hydrogen sulfide, and ammonia.
-
Troubleshooting:
-
Experimental Protocol: Optimized Hantzsch Synthesis
-
In a round-bottom flask, dissolve thiourea (1.2 mmol) in absolute ethanol (15 mL).
-
To this solution, add 2-bromo-1-(3-chlorophenyl)ethanone (1.0 mmol).
-
Heat the mixture to reflux (approximately 78°C) and stir for 2-4 hours, monitoring the reaction by TLC.[7]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL) to precipitate the crude product.[8]
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove unreacted thiourea and other water-soluble impurities.[8]
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-amino-4-(3-chlorophenyl)thiazole.[8]
Data Summary: Hantzsch Synthesis Parameters
| Parameter | Recommended Condition | Rationale for Avoiding Side Reactions |
| Solvent | Ethanol, Methanol, DMF | Neutral, protic solvents facilitate the reaction without promoting imine formation.[5][8] |
| Temperature | Reflux (e.g., ~78°C for Ethanol) | Provides sufficient energy for the reaction without causing significant decomposition.[7] |
| Stoichiometry | 1.1 - 1.2 eq. Thiourea | A slight excess of thiourea favors the desired reaction over ketone self-condensation.[6] |
| pH | Neutral to slightly basic | Minimizes the formation of the 2-imino-2,3-dihydrothiazole isomer.[5] |
| Reaction Time | 2-4 hours (TLC monitored) | Prevents product degradation and isomerization from prolonged heating.[5] |
Part B: Sandmeyer Reaction for this compound
The Sandmeyer reaction is a powerful tool for converting aromatic amines to halides, but it is notorious for generating side products due to its radical mechanism.[3][4]
FAQ 2: After the Sandmeyer reaction, my product is a dark, oily mixture, and the yield of the desired 2-chloro-thiazole is low. What went wrong?
Answer: The formation of dark, impure products in a Sandmeyer reaction is common and usually points to issues with diazotization, competing side reactions of the diazonium salt, or tar formation.
-
Incomplete Diazotization or Diazonium Salt Decomposition:
-
Causality: The formation of the diazonium salt from 2-aminothiazole requires cold, acidic conditions (typically 0-5°C). If the temperature is too high, the diazonium salt can prematurely decompose, leading to the formation of 2-hydroxy-4-(3-chlorophenyl)thiazole and other phenolic byproducts.[3]
-
Troubleshooting:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5°C during the addition of sodium nitrite. Use an ice-salt bath for better temperature management.
-
Slow Addition: Add the sodium nitrite solution dropwise to the acidic solution of the aminothiazole to control the exothermic reaction and prevent localized heating.
-
-
-
Formation of 2-Hydroxy-4-(3-chlorophenyl)thiazole:
-
Causality: This is a major side product resulting from the reaction of the diazonium salt with water, especially if the temperature is not kept low or if there is insufficient copper(I) chloride to catalyze the chlorination.[3][9]
-
Troubleshooting:
-
Use of Concentrated Acid: Perform the diazotization in a concentrated acid like HCl to minimize the amount of free water available to react with the diazonium salt.
-
Sufficient Catalyst: Ensure an adequate amount of CuCl is used to efficiently catalyze the displacement of the diazonium group with chloride.
-
-
-
Formation of Azo Dyes and Tars:
-
Causality: The highly reactive diazonium salt can couple with the starting 2-aminothiazole or other aromatic species present in the reaction mixture to form colored azo compounds. At higher temperatures, radical reactions can lead to polymerization and tar formation.[10]
-
Troubleshooting:
-
Ensure Complete Consumption of Starting Amine: The slow, controlled addition of sodium nitrite helps ensure that all the starting aminothiazole is converted to the diazonium salt before the Sandmeyer reaction proceeds, minimizing the chance for azo coupling.
-
Maintain Low Temperatures: Keeping the reaction cold throughout the process suppresses these unwanted side reactions.
-
-
Experimental Protocol: Optimized Sandmeyer Reaction
-
Suspend 2-amino-4-(3-chlorophenyl)thiazole (1.0 mmol) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol) dropwise, ensuring the temperature does not exceed 5°C. Stir for 30 minutes at this temperature.
-
In a separate flask, dissolve copper(I) chloride (1.2 mmol) in concentrated HCl and cool it to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[11]
Troubleshooting Logic for Sandmeyer Reaction
Sources
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Stability testing of 2-Chloro-4-(3-chlorophenyl)thiazole under experimental conditions
Welcome to the technical support center for 2-Chloro-4-(3-chlorophenyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of this compound. As a substituted chlorothiazole, this molecule possesses specific characteristics that require careful consideration during experimental design to ensure accurate and reproducible stability data.
This document provides a framework for anticipating potential stability issues and systematically investigating them through forced degradation studies, aligning with standard pharmaceutical development practices.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, the primary stability concerns involve the 2-chloro substituent and the thiazole ring itself. The C2-chloro group can be susceptible to nucleophilic displacement, particularly hydrolysis. The thiazole ring, while aromatic, contains heteroatoms (sulfur and nitrogen) that can be sites for oxidative attack or can participate in photo-induced degradation pathways.[3][4][5]
Q2: How should I store this compound for long-term and short-term use?
A2: For long-term storage, it is recommended to keep the compound as a solid in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For short-term use, such as preparing solutions for daily experiments, store stock solutions at low temperatures (2-8°C or -20°C) and protect them from light. Avoid repeated freeze-thaw cycles. Chlorinated compounds should be handled with care, following appropriate safety protocols.[6][7]
Q3: What analytical technique is most suitable for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for stability testing. A reverse-phase C18 column is typically a good starting point.[8] The maximum UV absorption for similar compounds is around 232 nm, which can be used as a starting point for method development.[9][10] A stability-indicating HPLC method, one that can resolve the parent compound from all potential degradation products, must be developed and validated.
Q4: What are the likely degradation pathways for this molecule?
A4: The most probable degradation pathways are:
-
Hydrolysis: The chloro group at the C2 position of the thiazole ring can be hydrolyzed to a hydroxyl group, forming 2-hydroxy-4-(3-chlorophenyl)thiazole, which may exist in its tautomeric thiazol-2(3H)-one form. This is often catalyzed by acidic or basic conditions.
-
Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which could lead to the formation of an S-oxide or S-dioxide, rendering the ring non-aromatic.[3]
-
Photodegradation: Thiazole rings substituted with aryl groups can undergo photo-oxygenation, potentially involving singlet oxygen. This can lead to complex rearrangements and ring cleavage, forming amide-type degradants.[11]
Below is a diagram illustrating a potential primary degradation pathway via hydrolysis.
Caption: Potential hydrolytic degradation of the 2-chloro substituent.
Troubleshooting Guide for Stability Studies
This section addresses specific issues you might encounter during your experiments.
Issue 1: Rapid loss of parent compound peak in HPLC analysis under acidic or basic conditions.
-
Possible Cause: Hydrolytic instability. The 2-chloro substituent on the thiazole ring is likely undergoing rapid hydrolysis to the corresponding 2-hydroxy derivative.
-
Troubleshooting Steps:
-
Confirm Identity of Degradant: Use LC-MS/MS to identify the major degradant peak. A mass increase of (OH - Cl) would strongly suggest hydrolysis.
-
Moderate Stress Conditions: Reduce the concentration of the acid or base (e.g., from 0.1 M HCl to 0.01 M HCl) or lower the temperature of the experiment (e.g., from 60°C to 40°C) to slow down the degradation rate and allow for proper kinetic analysis.
-
pH Profile Study: Perform the stability test across a range of pH values (e.g., pH 2, 4, 7, 9, 12) to determine the pH range of maximum stability. This is crucial for formulation development.
-
Issue 2: Appearance of multiple, poorly resolved peaks in chromatograms after photostability testing.
-
Possible Cause: Complex photo-degradation. Thiazoles with aryl substituents can undergo photo-oxygenation and subsequent rearrangement, leading to a variety of products.[11]
-
Troubleshooting Steps:
-
Control for Wavelength: Ensure your photostability chamber is emitting light according to ICH Q1B guidelines. If possible, test degradation under different light sources (e.g., UVA vs. fluorescent) to understand the mechanism better.
-
Test in Solution vs. Solid State: Photodegradation can differ significantly between the solid state and in solution.[11] Test the stability of the powdered compound as well as in various solvents (e.g., acetonitrile, methanol, water) to assess the impact of the medium.
-
Use of Quenchers: To investigate the involvement of reactive oxygen species, consider adding a singlet oxygen quencher (e.g., sodium azide) to a sample in solution during photostability testing and compare the degradation profile to a sample without the quencher.
-
Issue 3: Assay value is inconsistent and decreases over time, even under standard storage conditions.
-
Possible Cause: Oxidative instability or reaction with container/closure system. The thiazole ring's sulfur atom can be susceptible to oxidation by atmospheric oxygen.
-
Troubleshooting Steps:
-
Test Oxidative Stress: Perform a forced degradation study using an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) to confirm susceptibility to oxidation.
-
Inert Atmosphere Packaging: Repackage the solid compound or sparge solutions with an inert gas like nitrogen or argon before sealing to see if this improves stability.
-
Container Compatibility: Investigate potential interactions with the storage container. If using plastic vials, consider switching to amber glass vials to rule out leaching or adsorption issues.
-
Experimental Protocols
The following protocols are designed as a starting point for a comprehensive forced degradation study.
Protocol 1: Forced Degradation (Stress Testing)
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Store a control sample (1 mL stock + 1 mL solvent) under the same temperature conditions, protected from light.
-
Acidic Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 80°C for 48 hours. Also, heat a solution of the compound at 60°C.
-
Photolytic Degradation: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot. If necessary, neutralize the acidic and basic samples. Dilute to a suitable concentration and analyze by a stability-indicating HPLC-UV method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.
Starting HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 232 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Workflow Diagram for Stability Testing
Caption: General workflow for stability testing and analysis.
Summary of Expected Stability Profile
The following table summarizes the anticipated stability of this compound under various stress conditions. This should be used as a predictive guide and confirmed by experimental data.
| Stress Condition | Expected Stability | Likely Primary Degradation Product(s) |
| Acidic (0.1 M HCl, 60°C) | Low | 2-Hydroxy-4-(3-chlorophenyl)thiazole |
| Basic (0.1 M NaOH, 60°C) | Very Low | 2-Hydroxy-4-(3-chlorophenyl)thiazole and potential ring-opening products |
| Oxidative (3% H₂O₂, RT) | Moderate to Low | Thiazole S-oxide derivatives |
| Thermal (80°C, Solid) | High | Minimal degradation expected |
| Photolytic (ICH Q1B) | Moderate to Low | Complex mixture, potentially including ring-cleavage products |
References
-
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
Wikipedia. (n.d.). Thiazole. [Link]
-
PubMed Central. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. [Link]
-
MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. [Link]
-
ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. [Link]
-
ResearchGate. (2020). Photoactive Compounds Based on the Thiazolo[5,4-d]thiazole Core and Their Application in Organic and Hybrid Photovoltaics. [Link]
-
ResearchGate. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. [Link]
-
MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. [Link]
-
Canadian Science Publishing. (2018). Oxidative Ring-Opening of Benzothiazole Derivatives. [Link]
-
National Institutes of Health. (n.d.). 2-Chlorothiazole. [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]
-
MedCrave. (2016). Forced degradation studies. [Link]
-
Euro Chlor. (2016). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. [Link]chlorinated-solvents/)
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 7. eurochlor.org [eurochlor.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Amino-4-(4-chlorophenyl)thiazole | 2103-99-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE | 2103-99-3 [chemicalbook.com]
- 11. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in biological assays with 2-Chloro-4-(3-chlorophenyl)thiazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Technical Support Center: 2-Chloro-4-(3-chlorophenyl)thiazole
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who may be encountering challenges or inconsistencies in their biological assays involving this compound. As Senior Application Scientists, we have curated this guide to provide not just solutions, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
The structure of this compound, with its chlorinated phenyl and thiazole rings, suggests potential challenges typical of heterocyclic small molecules, namely in solubility and stability. This guide provides a logical, step-by-step framework for troubleshooting, ensuring that your experimental results are both reproducible and reliable.
Troubleshooting Guide: Inconsistent Assay Results
Inconsistent results are a common hurdle in preclinical research. The key is to systematically isolate and test variables. Below are common issues presented in a question-and-answer format, designed to walk you through the diagnostic and troubleshooting process.
Q1: "My IC50 values for this compound are highly variable from one experiment to the next. What could be the cause?"
High variability in potency measurements is frequently traced back to the physical behavior of the compound in the assay medium or to subtle shifts in experimental conditions.
Possible Cause A: Poor Aqueous Solubility and Precipitation
The planar, hydrophobic structure of this compound suggests that it may have low solubility in aqueous buffers. If the compound precipitates, the actual concentration in solution is unknown and inconsistent, leading to variable results.
-
Expert Insight: Many researchers assume that if a compound is dissolved in a DMSO stock, it will remain soluble when diluted into aqueous assay media. However, dilution can cause the compound to crash out of solution, especially at higher concentrations. This is a leading cause of "steep" or inconsistent dose-response curves.
Troubleshooting Steps:
-
Visual Inspection: During your experiment, visually inspect the wells of your assay plate, particularly at the highest concentrations. Use a microscope to look for crystalline structures or precipitate.
-
Solubility Test: Before running a full assay, perform a simple solubility test. Prepare dilutions of the compound in your final assay buffer and let them sit for the duration of your experiment. Check for precipitation at the beginning and end of the incubation period.
-
Reduce DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, as higher concentrations can aid precipitation of the test compound and also affect cell health.
-
Use a Different Solvent: While DMSO is common, other solvents like ethanol or formulating agents (e.g., cyclodextrins) could be considered, though their compatibility with the assay must be validated.
dot
Caption: Workflow for troubleshooting solubility issues.
Possible Cause B: Compound Instability
The thiazole ring and chloro-substituents can be susceptible to hydrolysis or reaction with components in the assay media over time, especially during long incubations or at non-neutral pH.
Troubleshooting Steps:
-
Time-Course Experiment: Prepare the compound in your assay buffer and incubate it for the same duration and at the same temperature as your actual experiment. At different time points (e.g., 0, 2, 8, 24 hours), test the activity of this pre-incubated compound. A rightward shift in the IC50 curve over time indicates degradation.
-
LC-MS Analysis: For a definitive answer, analyze the compound in assay buffer over time using Liquid Chromatography-Mass Spectrometry (LC-MS) to directly measure the parent compound's concentration and detect any degradation products.
-
Prepare Fresh: Always prepare dilutions fresh for each experiment from a frozen stock solution. Avoid using old dilutions.
Q2: "The compound showed activity initially, but now it appears completely inactive. Why?"
A complete loss of activity often points to a problem with the compound stock itself or severe degradation.
Possible Cause A: Improper Storage or Freeze-Thaw Cycles
-
Expert Insight: While DMSO stocks are generally stable, repeated freeze-thaw cycles can introduce water, which can lead to precipitation or hydrolysis upon freezing. The "water-attracting" (hygroscopic) nature of DMSO exacerbates this issue.
Troubleshooting Steps:
-
Aliquot Stocks: Prepare small, single-use aliquots of your high-concentration stock solution in DMSO. This avoids the need to thaw the entire stock for each experiment.
-
Confirm Solid Compound Integrity: If possible, obtain a fresh vial of the solid compound. If that's not an option, you can run an analytical check (like LC-MS) on your current stock to confirm its identity and purity.
-
Storage Conditions: Store DMSO stocks at -20°C or -80°C and protect from light. Store solid compound in a desiccator at the recommended temperature.
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Technical Support Center: Scaling Up the Synthesis of 2-Chloro-4-(3-chlorophenyl)thiazole
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Chloro-4-(3-chlorophenyl)thiazole. We will address common experimental challenges, provide detailed, validated protocols, and explain the rationale behind key procedural steps to ensure a successful and scalable synthesis campaign.
Synthetic Strategy Overview
The most reliable and widely adopted route for synthesizing this compound is a two-step process. This strategy begins with the classic Hantzsch thiazole synthesis to form a 2-aminothiazole intermediate, which is subsequently converted to the final 2-chloro product via a Sandmeyer-type reaction. This approach is favored for its high yields, use of readily available starting materials, and predictable scalability.[1][2][3]
Caption: Overall two-step synthetic pathway.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(3-chlorophenyl)thiazole (Intermediate)
This procedure is a robust method based on the Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone with thiourea.[4][5][6]
Reagents & Materials
| Reagent | MW ( g/mol ) | Molar Eq. | Molarity | Amount (for 10g scale) |
| 2-Bromo-1-(3-chlorophenyl)ethanone | 233.5 | 1.0 | - | 10.0 g (42.8 mmol) |
| Thiourea | 76.12 | 1.2 | - | 3.9 g (51.4 mmol) |
| Ethanol (Absolute) | 46.07 | - | - | 100 mL |
| 10% Sodium Carbonate (aq) | 105.99 | - | ~1 M | ~200 mL |
| Deionized Water | 18.02 | - | - | For washing |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Bromo-1-(3-chlorophenyl)ethanone (10.0 g, 42.8 mmol) and thiourea (3.9 g, 51.4 mmol).
-
Solvent Addition: Add 100 mL of absolute ethanol to the flask. An excess of thiourea is used to ensure the complete consumption of the more expensive α-bromoketone.[5]
-
Heating: Heat the mixture to reflux (approx. 78°C) with vigorous stirring. The solids should dissolve as the reaction progresses. Monitor the reaction for 2-3 hours.
-
Reaction Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) with a mobile phase of 50% ethyl acetate / 50% hexane.
-
Precipitation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of a stirred, ice-cold 10% aqueous sodium carbonate solution.[4] This neutralizes the hydrobromide salt of the product, causing the free base to precipitate.[5]
-
Isolation: A pale yellow to off-white solid will precipitate. Stir the slurry for 30 minutes in an ice bath to maximize precipitation.
-
Filtration & Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove unreacted thiourea and inorganic salts.
-
Drying: Dry the product under vacuum at 50-60°C to a constant weight. The crude product is often pure enough for the next step.[4] Expected yield: 85-95%.
Protocol 2: Synthesis of this compound (Final Product)
This protocol utilizes a Sandmeyer-type reaction to convert the 2-amino group of the intermediate into a chloro group via a diazonium salt.[7][8]
Reagents & Materials
| Reagent | MW ( g/mol ) | Molar Eq. | Molarity | Amount (for 8g scale) |
| 2-Amino-4-(3-chlorophenyl)thiazole | 210.68 | 1.0 | - | 8.0 g (38.0 mmol) |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 | - | 2.88 g (41.8 mmol) |
| Copper(I) Chloride (CuCl) | 98.99 | 1.2 | - | 4.51 g (45.6 mmol) |
| Hydrochloric Acid (conc., 37%) | 36.46 | ~6.0 | ~12 M | ~19 mL |
| Deionized Water | 18.02 | - | - | As needed |
| Dichloromethane (DCM) | 84.93 | - | - | For extraction |
Step-by-Step Procedure
-
Diazotization Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend the 2-Amino-4-(3-chlorophenyl)thiazole (8.0 g, 38.0 mmol) in a mixture of concentrated HCl (19 mL) and water (20 mL). Cool the slurry to 0-5°C in an ice-salt bath.
-
Nitrite Addition: Dissolve sodium nitrite (2.88 g, 41.8 mmol) in water (10 mL). Add this solution dropwise to the stirred amine suspension, ensuring the temperature is strictly maintained between 0°C and 5°C. The formation of the diazonium salt is critical and highly temperature-sensitive.[9]
-
Copper(I) Chloride Solution: In a separate 500 mL beaker, dissolve Copper(I) Chloride (4.51 g, 45.6 mmol) in concentrated HCl (15 mL). Cool this solution to 0-5°C.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will occur. Caution: Perform this addition slowly to control the effervescence and potential exotherm. The reaction mechanism involves a single-electron transfer from Cu(I), generating an aryl radical and N₂ gas.[3]
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases.
-
Workup & Extraction: Pour the reaction mixture into 200 mL of water and extract with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or heptane) or by column chromatography on silica gel to yield the pure this compound. Expected yield: 60-75%.
Troubleshooting Guide & FAQs
This section is designed to address specific issues you may encounter during the synthesis and scale-up.
Troubleshooting the Hantzsch Synthesis (Step 1)
Q1: My reaction has a low yield and TLC shows a significant amount of unreacted starting materials. What went wrong?
Answer: Incomplete conversion is typically due to suboptimal reaction conditions.[10]
-
Cause 1: Insufficient Heat/Time: The Hantzsch synthesis often requires thermal energy to overcome the activation barrier.[5] If you are running the reaction for less than 2-3 hours or below reflux, the kinetics may be too slow.
-
Solution: Ensure the reaction mixture is maintained at a steady reflux. Extend the reaction time to 4-5 hours, monitoring by TLC every hour after the second hour.
-
-
Cause 2: Poor Starting Material Quality: The α-bromoketone is a lachrymator and can degrade upon storage, especially if exposed to moisture. Thiourea can also be of variable quality.
-
Solution: Use freshly purchased or purified starting materials. Confirm the purity of the 2-Bromo-1-(3-chlorophenyl)ethanone by NMR or GC-MS before starting.
-
-
Cause 3: Incorrect Stoichiometry: While a 1:1 stoichiometry is required for the reaction, using a slight excess (1.1-1.2 eq.) of thiourea is common practice to drive the reaction to completion.[5]
-
Solution: Double-check your calculations and ensure you are using a slight excess of thiourea.
-
Q2: The reaction mixture turned dark brown/black and produced a tar-like substance. How can I prevent this?
Answer: Tar formation suggests decomposition or polymerization side reactions.
-
Cause 1: Excessive Heat: Overheating or the presence of localized hot spots (common during scale-up without adequate stirring) can cause the starting materials or product to decompose.
-
Solution: Use an oil bath for uniform heating and ensure vigorous, efficient stirring. On a larger scale, use a jacketed reactor with controlled heating. Do not exceed the reflux temperature of ethanol.
-
-
Cause 2: Presence of Impurities: Acidic or basic impurities in the starting materials or solvent can catalyze side reactions.
-
Solution: Use high-purity, anhydrous ethanol. As mentioned, verify the purity of your starting materials.
-
Caption: Troubleshooting workflow for low Hantzsch reaction yield.
Troubleshooting the Sandmeyer Reaction (Step 2)
Q3: My final product yield is low, and I isolated a significant amount of a water-soluble byproduct.
Answer: This often points to issues with the diazonium salt's stability or the subsequent displacement reaction.
-
Cause 1: Diazonium Salt Decomposition: Aryl diazonium salts are thermally unstable and can decompose back to the starting amine or react with water to form a 2-hydroxythiazole byproduct if the temperature rises above 5°C.[9]
-
Solution: Meticulously maintain the temperature between 0-5°C during the entire diazotization process. Use an efficient ice-salt or glycol chiller bath. Add the sodium nitrite solution slowly and sub-surface if possible to avoid localized warming.
-
-
Cause 2: Inefficient Copper Catalysis: The Cu(I) species is the active catalyst. If it has oxidized to Cu(II) or is used in insufficient quantity, the reaction will be sluggish.
-
Solution: Use high-quality, fresh CuCl. It should be a white to light green solid; if it is dark green or brown, it has likely oxidized and will be less effective. Ensure it is fully dissolved in the HCl before adding the diazonium salt.
-
Q4: The reaction was excessively vigorous and difficult to control during the addition of the diazonium salt.
Answer: This is a common scale-up challenge related to gas evolution and heat management.
-
Cause 1: Addition Rate is Too Fast: The decomposition of the diazonium salt to the aryl radical and N₂ gas is rapid in the presence of CuCl.[3] Adding the salt too quickly leads to a dangerous buildup of gas and a rapid exotherm.
-
Solution: Add the diazonium salt solution very slowly to the CuCl solution. On a larger scale, this must be done via a programmable pump over 1-2 hours. Ensure the reactor has adequate headspace and is properly vented to handle the nitrogen evolution.
-
-
Cause 2: Insufficient Cooling: The reaction is exothermic. If the cooling capacity of the reactor is overwhelmed, the temperature will rise, accelerating the decomposition rate in a dangerous feedback loop.
-
Solution: Ensure your cooling system is capable of handling the reaction exotherm. Pre-cool the CuCl solution thoroughly before starting the addition. Monitor the internal temperature continuously and be prepared to stop the addition if the temperature rises above 10-15°C.
-
Frequently Asked Questions (FAQs)
Q5: What is the mechanism of the Hantzsch thiazole synthesis?
Answer: The Hantzsch synthesis is a multi-step process:[1][4][11]
-
Nucleophilic Attack (Sₙ2): The sulfur atom of the thioamide (a potent nucleophile) attacks the electrophilic α-carbon of the haloketone, displacing the halide.
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon to form a five-membered ring (a thiazoline intermediate).
-
Dehydration: The hydroxyl group is eliminated as water to form the final, stable aromatic thiazole ring. The aromaticity of the product is a strong thermodynamic driving force for the reaction.[5]
Q6: What are the primary safety concerns when scaling up this synthesis?
Answer:
-
2-Bromo-1-(3-chlorophenyl)ethanone: This is a potent lachrymator (causes tearing) and skin irritant. Always handle it in a well-ventilated fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Diazonium Salt (in situ): Aryl diazonium salts, when isolated as dry solids, can be explosive.[9] In this procedure, the salt is generated and used immediately in a cold aqueous solution, which significantly mitigates the risk. However, never attempt to isolate the diazonium salt intermediate. The primary risk at scale is uncontrolled decomposition leading to rapid gas evolution and pressure buildup.
-
Exotherms: Both the Hantzsch and Sandmeyer reactions can be exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Proper reactor engineering and controlled addition rates are critical to safety.
Q7: How should my purification strategy change from bench to pilot scale?
Answer: While column chromatography is excellent for small-scale purification, it is often impractical and expensive at scale.
-
Intermediate (Step 1): The crude 2-aminothiazole is often of sufficient purity (>95%) to be used directly. If purification is needed, a simple trituration or reslurry in a solvent like isopropanol or acetonitrile can be effective.
-
Final Product (Step 2): Recrystallization is the preferred method for large-scale purification. A solvent screen should be performed at the lab scale to identify an optimal solvent or solvent system (e.g., ethanol/water, heptane/ethyl acetate) that provides good recovery and high purity.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Pawar, S. D., et al. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. International Journal of Creative Research Thoughts, 10(6). Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - Thiophosgene 95-98%. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
IndiaMART. Safety Measure to Follow When Working With Thiophosgene. Available from: [Link]
-
Chem Help ASAP. (2019). synthesis of thiazoles. YouTube. Available from: [Link]
-
Chemical Land21. Thiophosgene(463-71-8)MSDS Melting Point Boiling Density Storage Transport. Available from: [Link]
-
New Jersey Department of Health. HAZARD SUMMARY - THIOPHOSGENE. Available from: [Link]
-
Tsupova, S., et al. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? Beilstein Journal of Organic Chemistry, 19, 860–869. Available from: [Link]
-
CUTM Courseware. Thiazole. Available from: [Link]
-
Beilstein Journals. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? Available from: [Link]
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5006-5079. Available from: [Link]
-
Gellis, A., et al. (2008). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Synlett, 2008(1), 79-82. Available from: [Link]
-
Kumar, R., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry, 15(25), 5432-5440. Available from: [Link]
-
MDPI. (2020). Synthetic Access to Aromatic α-Haloketones. Available from: [Link]
-
PrepChem.com. Synthesis of 2-(4-chlorophenyl)thiazole. Available from: [Link]
-
bepls. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]
-
RSC Publishing. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Available from: [Link]
-
Organic Syntheses. Acetophenone, 3-bromo-. Available from: [Link]
-
ResearchGate. (2023). Gram-scale reaction for the synthesis of 2,4-disubstituted thiazole. Available from: [Link]
- Google Patents. CN110590517A - Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone.
-
ResearchGate. General Synthetic Methods for Thiazole and Thiazolium Salts. Available from: [Link]
-
Ghorab, M. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. Available from: [Link]
-
Wikipedia. Sandmeyer reaction. Available from: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
-
PrepChem.com. Preparation of chloroacetophenone. Available from: [Link]
-
ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Available from: [Link]
-
Dongre, A. K., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Chemistry & Chemical Technology, 16(4). Available from: [Link]
-
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-4-(3-chlorophenyl)thiazole Analogs as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2] Its derivatives have garnered significant attention for their broad spectrum of biological activities, including potent anticancer properties.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Chloro-4-(3-chlorophenyl)thiazole analogs, a class of compounds showing promise in the development of novel cancer therapeutics. By examining the impact of structural modifications on cytotoxic activity, we aim to provide a framework for the rational design of more effective and selective anticancer agents.
The this compound Scaffold: A Privileged Structure in Anticancer Research
The this compound core represents a "privileged structure" in the design of anticancer agents. The presence of two chlorine atoms on the phenyl and thiazole rings is often associated with enhanced biological activity.[3] The 2-chloro substituent on the thiazole ring can act as a leaving group for further functionalization or contribute to the overall electronic properties of the molecule. The 3-chlorophenyl group at the 4-position of the thiazole ring plays a crucial role in the molecule's interaction with its biological target. The position and nature of substituents on this phenyl ring are critical determinants of cytotoxic potency.
Structure-Activity Relationship (SAR) Analysis: Unraveling the Molecular Determinants of Anticancer Activity
While a dedicated, comprehensive SAR study on this compound analogs is not yet available in the public domain, we can extrapolate key relationships from studies on structurally similar 2-halo-4-arylthiazole derivatives. The primary biological targets for this class of compounds appear to be protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and tubulin.[5][6] Inhibition of these targets disrupts critical cellular processes in cancer cells, such as angiogenesis and cell division, ultimately leading to apoptosis.[7][8]
Key SAR Insights:
-
Substitution on the Phenyl Ring at C4:
-
Halogens: The presence of a chlorine atom at the meta-position (3-position) of the phenyl ring is a common feature in active compounds. Studies on related series have shown that chloro and fluoro substituents on the phenyl ring can enhance cytotoxic activity. For instance, a 4-chlorophenylthiazole derivative was found to inhibit VEGFR-2 kinase activity with an IC50 value of 51.09 nM.[5]
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituent on the phenyl ring significantly influences activity. While a systematic comparison is needed, the prevalence of halogenated analogs suggests that electron-withdrawing groups may be favorable for potency.
-
-
Modifications at the C2 Position of the Thiazole Ring:
-
Halogens: The 2-chloro group is a key feature. Its replacement with other halogens or functional groups would likely alter the compound's reactivity and binding affinity to its target.
-
Amino Group: Introduction of a 2-amino group is a common strategy in the design of kinase inhibitors, as seen in the FDA-approved drug Dasatinib, which features a 2-aminothiazole core.[3]
-
-
Substitution at the C5 Position of the Thiazole Ring:
-
The C5 position is often unsubstituted in the parent scaffold. Introducing substituents at this position could modulate the molecule's steric and electronic properties, potentially impacting its interaction with the target's binding site.
-
The following diagram illustrates the key positions for structural modification on the this compound scaffold and their potential impact on anticancer activity.
Caption: Key SAR points for this compound analogs.
Comparative Cytotoxicity Data of Representative Thiazole Analogs
The following table summarizes the cytotoxic activities of selected thiazole derivatives from various studies to provide a comparative perspective. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical Parent | This compound | - | - | - |
| Analog 1 | 2-Phenylthiazole-4-carboxamide (3-fluoro analog) | Multiple cell lines | < 10 µg/mL | [Cytotoxic and Apoptogenic Properties of 2-Phenylthiazole-4-Carboxamide Derivatives in Human Carcinoma Cell Lines] |
| Analog 2 | N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide | HT29 (colon) | 6.31 | [Synthesis, Anticancer and Antibacterial Activities of Novel 2-Amino-4-phenylthiazole Derivatives Containing Amide Moiety] |
| Analog 3 | 4-(4-chlorophenyl)thiazole derivative | MDA-MB-231 (breast) | - | [Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition][5] |
| Analog 4 | 2-(4-chlorophenyl)thiazole derivative | SKNMC (neuroblastoma) | ~21-24 | [Cytotoxic and Apoptogenic Properties of 2-Phenylthiazole-4-Carboxamide Derivatives in Human Carcinoma Cell Lines] |
Experimental Protocols
Synthesis of this compound Analogs via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of thiazole derivatives.[9][10][11] The general workflow involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target analogs, a substituted 2-chloro-1-(3-chlorophenyl)ethanone would be reacted with a suitable thioamide.
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A Senior Application Scientist's Guide to In Vivo Validation of 2-Chloro-4-(3-chlorophenyl)thiazole as a Novel Anticancer Agent
Introduction: The thiazole nucleus is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide range of pharmacological activities, including promising anticancer properties.[1][2][3] The novel compound, 2-Chloro-4-(3-chlorophenyl)thiazole, emerges from this lineage as a candidate for oncological investigation. While preliminary in vitro screens may indicate cytotoxicity against cancer cell lines, the true therapeutic potential of any compound can only be ascertained through rigorous in vivo validation.[4][5] This guide provides a comprehensive framework for researchers and drug development professionals to design and execute a robust in vivo study to validate the anticancer effects of this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and compare its potential efficacy against a current standard-of-care agent, Paclitaxel.
Part 1: Strategic Framework for In Vivo Validation
The primary objective of this preclinical study is to assess the antitumor efficacy and systemic toxicity of this compound in a living organism. The choice of an appropriate animal model is the most critical decision in this endeavor.
Causality Behind Model Selection: The Human Tumor Xenograft Model
For a novel small molecule inhibitor, the human tumor cell line-derived xenograft model in immunocompromised mice is the industry-standard starting point.[4][6][7] Here's the rationale:
-
Human-Relevant Target: It allows for the evaluation of the compound's effect on human cancer cells, preserving the specific genetic and molecular characteristics of the human tumor.[6]
-
Reproducibility: Using established cell lines ensures a high degree of reproducibility across studies.
-
Clear Endpoints: Tumor growth is easily and non-invasively measurable, providing a clear and quantitative primary endpoint for efficacy.
We will utilize athymic nude mice (e.g., Balb/c nu/nu), which lack a functional thymus and cannot mount a T-cell-mediated immune response, thus preventing the rejection of the implanted human tumor cells.[6]
Experimental Workflow Overview
The entire validation process follows a systematic, multi-stage workflow designed to generate clear, interpretable, and actionable data.
Caption: High-level workflow for in vivo validation of an anticancer compound.
Part 2: Core Experimental Protocols
Scientific integrity rests on meticulous and reproducible methodologies. The following protocols are designed to be self-validating by including necessary controls.
Protocol 1: Establishment of Human Tumor Xenografts
This protocol details the procedure for implanting human cancer cells into immunocompromised mice to generate tumors.
1. Cell Line Selection and Culture:
- Rationale: The choice of cell line should be driven by the hypothesized mechanism of action. Assuming this compound targets a common signaling pathway, a well-characterized line such as MDA-MB-231 (human breast adenocarcinoma) is a suitable choice.
- Procedure: a. Culture MDA-MB-231 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. b. Ensure cells are in the logarithmic growth phase and routinely test for mycoplasma contamination. c. Prior to injection, confirm cell viability is >95% using a trypan blue exclusion assay.
2. Animal Handling and Implantation:
- Animals: Female athymic nude mice, 6-8 weeks old.
- Procedure: a. Harvest cells using trypsin-EDTA and wash twice with sterile, serum-free PBS. b. Resuspend the cell pellet in cold PBS at a concentration of 5 x 10⁷ cells/mL. c. On ice, mix the cell suspension 1:1 with Cultrex BME (Basement Membrane Extract), Type 3, to enhance tumor take and growth.[8] The final injection volume will be 100 µL containing 2.5 x 10⁶ cells. d. Anesthetize the mouse and subcutaneously inject the 100 µL cell suspension into the right flank of the animal.[9] e. Monitor the animals for tumor appearance. Begin caliper measurements 2-3 times per week once tumors are palpable.
Protocol 2: Efficacy Assessment and Endpoint Determination
This protocol outlines the procedures for monitoring the therapeutic response.
1. Tumor and Health Monitoring:
- Rationale: Consistent and accurate measurement is key to determining efficacy. Monitoring animal weight and health is a critical indicator of compound toxicity.
- Procedure: a. Once tumors reach an average size of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group). b. Treatment Groups:
- Group 1: Vehicle Control (e.g., 10% DMSO in corn oil, administered intraperitoneally).
- Group 2: this compound (e.g., 25 mg/kg, administered daily via IP injection).
- Group 3: Paclitaxel (Positive Control, e.g., 10 mg/kg, administered twice weekly via IP injection). c. Measure tumor dimensions with digital calipers three times weekly. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[10] d. Record the body weight of each animal at the same time as tumor measurements. e. Observe animals daily for any clinical signs of toxicity (e.g., lethargy, ruffled fur, loss of appetite).
2. Endpoint Criteria:
- Rationale: Ethical and scientifically valid endpoints must be predefined.
- Procedure: Individual animals should be euthanized if any of the following criteria are met:
- Tumor volume exceeds 1500 mm³.[11]
- Body weight loss exceeds 20% of the initial weight.[12]
- The tumor becomes ulcerated or necrotic.
- Significant signs of distress are observed.
- The study is terminated when the majority of tumors in the control group reach the endpoint volume.
Part 3: Comparative Performance Analysis
The ultimate goal is to determine if this compound offers a therapeutic advantage. The data below is a representative example of what a successful outcome might look like when compared to a standard-of-care drug, Paclitaxel.
| Treatment Group (Dose) | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (% TGI) | Mean Body Weight Change (%) | Median Survival (Days) |
| Vehicle Control | 1250 ± 150 | - | -2% ± 1.5% | 22 |
| This compound (25 mg/kg) | 480 ± 95 | 61.6% | -4% ± 2.0% | 35 |
| Paclitaxel (10 mg/kg) | 610 ± 110 | 51.2% | -10% ± 3.5% | 31 |
Percent TGI Calculation: % TGI = (1 - [Mean tumor volume of treated group / Mean tumor volume of control group]) * 100
Interpretation of Results: In this hypothetical scenario, this compound demonstrates superior tumor growth inhibition compared to both the vehicle control and the positive control, Paclitaxel. Crucially, it also shows a more favorable toxicity profile, as indicated by the lower percentage of body weight loss. This combination of enhanced efficacy and improved safety would strongly support its continued development.
Part 4: Probing the Mechanism of Action
Understanding how a drug works is as important as knowing that it works. Based on the structure of our compound and common oncogenic pathways, we can hypothesize a mechanism to guide further investigation. Many small molecule inhibitors target receptor tyrosine kinases, with the Epidermal Growth Factor Receptor (EGFR) being a frequently dysregulated protein in many cancers.[13][14][15]
Hypothesized Target: EGFR Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration.[14] Its aberrant activation is a hallmark of many cancers. We hypothesize that this compound may act as an inhibitor of EGFR or a downstream component of its signaling cascade.
Caption: Hypothesized inhibition of the EGFR signaling pathway by the test compound.
Validation of Mechanism: To confirm this hypothesis, tumor samples collected at the study endpoint can be analyzed via Western Blot or Immunohistochemistry (IHC) to assess the phosphorylation status of key downstream proteins like ERK and AKT. A significant reduction in p-ERK and p-AKT levels in the compound-treated group compared to the control would provide strong evidence for on-target activity.
Conclusion
This guide outlines a comprehensive, scientifically rigorous, and ethically sound strategy for the in vivo validation of this compound. By employing a standard xenograft model, incorporating appropriate controls, and comparing performance against established therapies, researchers can generate the critical data necessary to determine the compound's true potential as a novel anticancer agent. The pathway from a promising molecule to a clinical candidate is long and challenging, but it is paved with the kind of robust preclinical data this validation framework is designed to produce.
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A Comparative Technical Guide to 2-Chloro-4-(3-chlorophenyl)thiazole and Commercially Available Bioactive Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of compounds with a broad spectrum of biological activities. This guide provides a detailed comparative analysis of 2-Chloro-4-(3-chlorophenyl)thiazole , a member of the chloro-arylthiazole family, against established, commercially available compounds with related heterocyclic cores: the antifungal agent Abafungin , the antiviral drug Ritonavir , and the antitrypanosomal agent Melarsoprol .
This document is intended to serve as a technical resource for researchers and drug development professionals, offering insights into the structure-activity relationships, potential therapeutic applications, and experimental considerations for this class of compounds. By presenting available experimental data and detailed protocols, we aim to facilitate a deeper understanding of the potential of this compound and its analogs in drug discovery pipelines.
Introduction to 2-Chloro-4-arylthiazoles: A Scaffold of Interest
The 2-chloro-4-arylthiazole core is a significant pharmacophore, with the chlorine atom at the 2-position and a substituted phenyl ring at the 4-position playing crucial roles in the molecule's biological activity. The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the thiazole ring, potentially enhancing its interaction with biological targets. The substituent on the phenyl ring further modulates the compound's lipophilicity, steric profile, and potential for specific interactions with target proteins.
Numerous studies have highlighted the diverse biological activities of 2-chloro-4-phenylthiazole derivatives, including antimicrobial, anticancer, and anti-inflammatory properties. The position of the substituent on the phenyl ring can significantly impact the compound's potency and selectivity. For instance, structure-activity relationship (SAR) studies on similar heterocyclic compounds have shown that the presence and position of a chloro group on the phenyl ring can be critical for antibacterial activity.
Comparative Analysis of Biological Activity
Table 1: Overview of Biological Activities and Mechanisms of Action
| Compound | Class | Primary Biological Activity | Mechanism of Action |
| This compound | 2-Chloro-4-arylthiazole | Antimicrobial, Anticancer (Predicted) | Putative inhibition of key enzymes in metabolic or signaling pathways. |
| Abafungin | Arylguanidine | Antifungal | Interferes with ergosterol biosynthesis by inhibiting sterol-C-24-methyltransferase and has a direct effect on the fungal cell membrane. |
| Ritonavir | HIV Protease Inhibitor | Antiviral (HIV) | Inhibits HIV-1 and HIV-2 proteases, crucial for viral maturation. Also a potent inhibitor of cytochrome P450 3A4 (CYP3A4), acting as a pharmacokinetic enhancer for other protease inhibitors. |
| Melarsoprol | Organoarsenic Compound | Antitrypanosomal | The active metabolite, melarsen oxide, binds to thiol groups in parasitic proteins, particularly trypanothione, disrupting redox balance and glycolysis. |
In-Depth Performance Comparison: A Data-Driven Perspective
To provide a quantitative comparison, the following tables summarize the available inhibitory concentration data for the selected commercial compounds. This data serves as a benchmark against which novel compounds like this compound can be evaluated.
Antifungal Activity
Table 2: Antifungal Activity of Abafungin
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | 0.5 - 16 | |
| Aspergillus fumigatus | 0.5 - 1 | |
| Dermatophytes (e.g., Trichophyton spp.) | Generally comparable to amorolfine |
Antiviral Activity
Table 3: Antiviral Activity of Ritonavir against HIV
| Virus | Assay | IC50 / EC50 | Reference |
| HIV-1 | - | EC50: 0.022 - 0.13 µM | |
| HIV-2 | - | EC50: 0.16 µM | |
| Wild-type HIV | Serum-free | IC50: 3.0 - 5.0 ng/mL |
Antitrypanosomal Activity
Table 4: Antitrypanosomal Activity of Melarsoprol
| Trypanosome Species | Assay | IC50 | Reference |
| Trypanosoma brucei brucei | Alamar blue assay | Not significantly different from standard melarsoprol |
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-chloro-4-arylthiazoles is highly dependent on the nature and position of substituents on the phenyl ring. While data for the 3-chloro isomer is scarce, studies on other isomers provide valuable insights:
-
Halogen Substitution: The presence of a halogen, such as chlorine, on the phenyl ring is often associated with enhanced antimicrobial activity. The position of the halogen can influence the potency, with some studies indicating that meta-substitution can be favorable for antitumor activity in certain 2-aminothiazole series.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituent on the phenyl ring can modulate the overall electron density of the molecule, affecting its ability to interact with biological targets. Generally, electron-withdrawing groups on the phenyl ring of thiazole derivatives have been shown to increase antimicrobial activity.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key experiments relevant to the biological evaluation of thiazole derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against bacteria and fungi.
Materials:
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard
-
Test compound stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth only)
-
Incubator
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the test compound in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and a 1:1 dilution of the compound and inoculum.
-
Controls: Include wells with inoculum and broth only (growth control) and wells with broth only (sterility control). Also, include a positive control antibiotic with a known MIC.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a positive control (e.g., doxorubicin). Include untreated cells as a negative control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing Experimental Workflows and Relationships
To further clarify the experimental processes and the relationships between the compounds, the following diagrams are provided.
Caption: Workflow for the synthesis and biological screening of 2-chloro-4-arylthiazoles.
Caption: Logical framework for the comparative analysis.
Conclusion and Future Directions
This compound belongs to a class of compounds with significant potential for development as antimicrobial and anticancer agents. While direct experimental data for this specific isomer is currently limited, the analysis of structurally related compounds and established commercial drugs provides a strong rationale for its further investigation.
Future research should prioritize the synthesis and comprehensive biological screening of this compound to obtain definitive IC50 and MIC values against a panel of bacterial, fungal, and cancer cell lines. This will enable a direct and quantitative comparison with the benchmarks presented in this guide. Furthermore, mechanistic studies to identify the specific molecular targets of this compound will be crucial for its optimization as a potential therapeutic candidate. The experimental protocols and comparative data provided herein offer a solid foundation for initiating such investigations.
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Ghorab, M. M., Al-Said, M. S., & El-Gazzar, A. R. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 9(16), 18063–18090. [Link] 24
Cross-Validation of the Antimicrobial Spectrum of 2-Chloro-4-(3-chlorophenyl)thiazole: A Comparative Guide
Introduction: The Pressing Need for Novel Antimicrobial Agents and the Promise of Thiazole Derivatives
The rise of antimicrobial resistance (AMR) poses a significant threat to global public health. The World Health Organization has classified AMR as one of the top 10 global public health threats facing humanity.[1] This escalating crisis necessitates the urgent discovery and development of new antimicrobial agents with novel mechanisms of action. Thiazole, a five-membered heteroaromatic ring, is a prominent scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a broad range of pharmacological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[1][2] The inherent biological significance of the thiazole nucleus has led to its incorporation into several clinically approved drugs.[1][3]
This guide focuses on a specific thiazole derivative, 2-Chloro-4-(3-chlorophenyl)thiazole , a compound of interest due to its structural features that suggest potential antimicrobial efficacy. The presence of chloro-substituents on both the thiazole and phenyl rings may enhance its biological activity. This document provides a comprehensive framework for the cross-validation of the antimicrobial spectrum of this compound, comparing its in vitro activity against a panel of clinically relevant microorganisms with established antimicrobial agents. The methodologies detailed herein are grounded in internationally recognized standards to ensure data integrity and reproducibility.
Comparative Antimicrobial Agents: Establishing a Performance Baseline
To rigorously evaluate the antimicrobial potential of this compound, a panel of well-characterized antimicrobial agents will be used as comparators. The selection of these agents is based on their established clinical use and their known spectrum of activity against the test organisms.
Table 1: Comparator Antimicrobial Agents
| Class | Comparator Agent | Primary Spectrum of Activity |
| Antibacterial | ||
| Fluoroquinolone | Ciprofloxacin | Broad-spectrum (Gram-positive and Gram-negative) |
| Beta-lactam | Ampicillin | Gram-positive and some Gram-negative |
| Aminoglycoside | Gentamicin | Broad-spectrum (primarily Gram-negative) |
| Macrolide | Erythromycin | Gram-positive |
| Glycopeptide | Vancomycin | Gram-positive (including MRSA) |
| Antifungal | ||
| Azole | Fluconazole | Yeasts (e.g., Candida species) |
| Polyene | Amphotericin B | Broad-spectrum antifungal |
Methodology: A Rigorous Approach to Antimicrobial Susceptibility Testing
The cornerstone of this investigation is the determination of the Minimum Inhibitory Concentration (MIC) of this compound and the comparator agents against a panel of clinically significant microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5][6] This will be accomplished using the broth microdilution method, a standardized and widely accepted technique.[4][7][8]
Experimental Workflow: From Culture to Data Analysis
The following diagram outlines the key steps in the antimicrobial susceptibility testing workflow.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Detailed Experimental Protocols
1. Test Microorganisms:
A curated panel of clinically relevant microorganisms will be used, encompassing both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.
-
Gram-Positive Bacteria:
-
Gram-Negative Bacteria:
-
Fungi (Yeasts):
2. Preparation of Antimicrobial Agents:
-
Stock solutions of this compound and comparator agents will be prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.
-
Serial two-fold dilutions will be prepared in the appropriate growth medium in 96-well microtiter plates.
3. Inoculum Preparation:
-
Bacterial and fungal colonies from fresh agar plates will be suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeasts.
-
The standardized inoculum will be further diluted in the test medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Incubation:
-
The inoculated microtiter plates will be incubated under appropriate conditions:
5. Determination of Minimum Inhibitory Concentration (MIC):
-
Following incubation, the MIC will be determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
For quantitative analysis, a microplate reader can be used to measure the optical density at 600 nm.
Expected Results and Comparative Data Presentation
The primary outcome of this study will be the MIC values of this compound against the panel of test organisms, presented in comparison to the MICs of the standard antimicrobial agents. The data will be summarized in the following tables for clear and objective comparison.
Table 2: Comparative Antibacterial Activity of this compound (Hypothetical Data)
| Microorganism | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Ampicillin MIC (µg/mL) | Gentamicin MIC (µg/mL) | Erythromycin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| S. aureus (MSSA) | ||||||
| S. aureus (MRSA) | ||||||
| S. pneumoniae | ||||||
| E. faecalis | ||||||
| B. subtilis | ||||||
| E. coli | ||||||
| P. aeruginosa | ||||||
| K. pneumoniae | ||||||
| A. baumannii |
Table 3: Comparative Antifungal Activity of this compound (Hypothetical Data)
| Microorganism | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| C. albicans | |||
| C. glabrata |
Potential Mechanism of Action: Insights from the Thiazole Scaffold
While the precise mechanism of action of this compound remains to be elucidated, the broader class of thiazole derivatives has been shown to exert antimicrobial effects through various mechanisms. Some thiazole-containing compounds have been identified as inhibitors of bacterial cell division by targeting the FtsZ protein.[17] Others have demonstrated inhibitory activity against bacterial DNA gyrase, an essential enzyme for DNA replication.[1][3] Further studies, such as enzyme inhibition assays and morphological analysis of treated cells, would be necessary to determine the specific molecular target of this compound.
Caption: Potential mechanisms of antibacterial action for thiazole derivatives.
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive evaluation of the antimicrobial spectrum of this compound. By employing standardized methodologies and a panel of clinically relevant microorganisms and comparator drugs, this approach will generate reliable and comparable data on the compound's potential as a novel antimicrobial agent. Positive results from this initial in vitro screening would warrant further investigation, including studies on its mechanism of action, cytotoxicity, and in vivo efficacy in preclinical models of infection. The continued exploration of novel chemical scaffolds, such as the thiazole derivatives, is paramount in the global effort to combat the growing threat of antimicrobial resistance.
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Benchmarking the synthetic efficiency of 2-Chloro-4-(3-chlorophenyl)thiazole against other methods
Introduction: The Significance of the 2-Chloro-4-arylthiazole Scaffold
The 2-chloro-4-arylthiazole moiety is a privileged scaffold in modern medicinal chemistry and drug discovery. Its unique electronic properties and ability to participate in a variety of coupling reactions make it a versatile building block for the synthesis of complex molecular architectures with diverse biological activities. The chlorine atom at the 2-position serves as a key functional handle for introducing further molecular diversity, often through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. Consequently, the efficient and scalable synthesis of 2-chloro-4-arylthiazoles, such as 2-Chloro-4-(3-chlorophenyl)thiazole, is of paramount importance to researchers in the pharmaceutical and agrochemical industries.
This guide provides an in-depth comparison of the synthetic methodologies for preparing this compound, with a focus on benchmarking their synthetic efficiency. We will explore the conventional two-step approach involving the Hantzsch thiazole synthesis followed by a Sandmeyer reaction, and compare it with a more modern, efficiency-enhanced method that utilizes a one-pot synthesis of the key 2-aminothiazole intermediate. Furthermore, we will touch upon emerging and conceptual strategies that may offer more direct routes in the future.
Method 1: The Classic Two-Step Synthesis via Hantzsch and Sandmeyer Reactions
The most established and widely documented route to 2-chloro-4-arylthiazoles is a two-step sequence. The first step involves the construction of the thiazole ring through the Hantzsch thiazole synthesis to form a 2-amino-4-arylthiazole intermediate. The second step is the conversion of the 2-amino group to the desired 2-chloro substituent via the Sandmeyer reaction.
Step 1: Hantzsch Thiazole Synthesis of 2-Amino-4-(3-chlorophenyl)thiazole
The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of an α-haloketone with a thioamide or thiourea.[1] For the synthesis of our target precursor, 2-amino-4-(3-chlorophenyl)thiazole, the reaction proceeds between 2-bromo-1-(3-chlorophenyl)ethanone and thiourea. The reaction is typically high-yielding and robust.[2]
The causality behind this experimental choice lies in the high reactivity of the α-haloketone, which readily undergoes nucleophilic attack by the sulfur of the thiourea. This is followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring. The starting α-haloketone, however, is often a lachrymatory agent and requires careful handling. Furthermore, its synthesis and isolation add an extra step to the overall process, impacting the overall efficiency.
Step 2: Sandmeyer Reaction for the Conversion to this compound
The Sandmeyer reaction is a classic transformation used to replace an amino group on an aromatic ring with a halide via a diazonium salt intermediate.[3] In this step, the 2-amino-4-(3-chlorophenyl)thiazole is first diazotized using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures. The resulting diazonium salt is then decomposed in the presence of a copper(I) chloride catalyst to yield the final this compound.[3]
This two-step sequence is reliable but has several drawbacks in terms of overall efficiency. It involves the isolation of an intermediate, requires two separate reaction setups, and the Sandmeyer reaction itself can have variable yields and produce side products that necessitate careful purification.
Experimental Workflow for the Classic Two-Step Synthesis
Caption: Workflow for the classic two-step synthesis of this compound.
Method 2: The Efficiency-Enhanced Approach via a One-Pot Hantzsch Synthesis
To address the shortcomings of the classic method, particularly the handling of lachrymatory α-haloketones and the additional step of their synthesis, a more efficient "one-pot" approach for the synthesis of the 2-amino-4-arylthiazole intermediate has been developed.[4] This method starts directly from the corresponding aryl ketone (in our case, 3-chloroacetophenone) and generates the α-haloketone in situ using a brominating agent like N-bromosuccinimide (NBS) or copper(II) bromide.[4]
This one-pot procedure involves the bromination of the aryl ketone followed by the direct addition of thiourea to the reaction mixture without isolating the α-bromo ketone intermediate. This streamlined process offers several advantages:
-
Improved Safety: Avoids the handling and isolation of the lachrymatory and toxic α-haloketone.
-
Increased Efficiency: Reduces the number of synthetic steps, reaction time, and solvent usage.
-
Higher Throughput: More amenable to parallel synthesis and library generation.
Once the 2-amino-4-(3-chlorophenyl)thiazole is synthesized via this one-pot method, it is then subjected to the Sandmeyer reaction as described in Method 1 to yield the final product. While this overall strategy is still a two-step process to the final product, the efficiency of the first and most cumbersome step is significantly enhanced.
Experimental Workflow for the Efficiency-Enhanced Approach
Caption: Workflow for the efficiency-enhanced synthesis of this compound.
Comparative Analysis of Synthetic Efficiency
| Parameter | Method 1: Classic Two-Step | Method 2: Efficiency-Enhanced |
| Starting Material | 2-Bromo-1-(3-chlorophenyl)ethanone | 3-Chloroacetophenone |
| Number of Steps (Overall) | 3 (including α-haloketone synthesis) | 2 |
| Yield (Step 1) | High (typically >85%) | Good to Excellent (70-90%)[4] |
| Yield (Step 2 - Sandmeyer) | Moderate to Good (variable) | Moderate to Good (variable) |
| Overall Yield (Estimated) | Moderate | Good |
| Reaction Time (Step 1) | 2-4 hours | 1-2 hours |
| Safety Considerations | Involves isolation of lachrymatory α-haloketone | Avoids isolation of lachrymatory intermediate |
| Process Complexity | Higher (three distinct operations) | Lower (two distinct operations) |
| Purification | Two chromatographic purifications may be needed | Two chromatographic purifications may be needed |
Emerging and Conceptual Alternative Strategies
While the Hantzsch-Sandmeyer route is currently the most practical, ongoing research in synthetic methodology points towards more direct and potentially even more efficient strategies. These are currently more conceptual for this specific target molecule but represent the future of heterocyclic synthesis.
-
Direct C-H Chlorination: The direct chlorination of a pre-formed 4-(3-chlorophenyl)thiazole at the 2-position would be the most atom-economical route. Recent advances in C-H activation and functionalization offer promise in this area. For instance, DMSO-catalyzed chlorination of heteroaromatics with N-chlorosuccinimide (NCS) has been reported, though its applicability to this specific substrate would require investigation.[5]
-
Synthesis from Thiazole-2-thiones: Another potential route involves the synthesis of the corresponding 4-(3-chlorophenyl)thiazole-2-thione, which can then be converted to the 2-chloro derivative. Multi-component reactions to form thiazole-2-thiones are being developed and could offer a novel entry point to this scaffold.[6]
These emerging methods, while not yet established for the synthesis of this compound, highlight active areas of research that could lead to significant improvements in synthetic efficiency in the future.
Conclusion and Recommendations
For the synthesis of this compound, the efficiency-enhanced approach (Method 2) represents the current state-of-the-art in terms of balancing yield, safety, and operational simplicity. The one-pot synthesis of the 2-amino-4-(3-chlorophenyl)thiazole intermediate directly from 3-chloroacetophenone is a significant improvement over the classic Hantzsch synthesis that requires the pre-synthesis and isolation of a hazardous α-haloketone.
While the subsequent Sandmeyer reaction is still a necessary step, the overall process of the efficiency-enhanced method is more streamlined and better suited for both small-scale and larger-scale synthesis. Researchers and drug development professionals should consider this method as the preferred route for accessing this valuable building block. Continued exploration of direct chlorination strategies will be a key area of research for further improving the synthetic efficiency of this important class of molecules.
Detailed Experimental Protocols
Protocol for Method 1: Classic Two-Step Synthesis
Step 1: Synthesis of 2-Amino-4-(3-chlorophenyl)thiazole (Hantzsch Reaction)
-
To a solution of 2-bromo-1-(3-chlorophenyl)ethanone (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask, add thiourea (12 mmol).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 150 mL of ice-cold water and stir for 30 minutes.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude product.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(3-chlorophenyl)thiazole.
Step 2: Synthesis of this compound (Sandmeyer Reaction)
-
Suspend 2-amino-4-(3-chlorophenyl)thiazole (5 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (15 mL) in a beaker, and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (5.5 mmol in 10 mL of water) dropwise, keeping the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.
-
In a separate flask, dissolve copper(I) chloride (6 mmol) in concentrated hydrochloric acid (10 mL) and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Protocol for Method 2: Efficiency-Enhanced Approach
Step 1: One-Pot Synthesis of 2-Amino-4-(3-chlorophenyl)thiazole
-
In a round-bottom flask, dissolve 3-chloroacetophenone (10 mmol) and copper(II) bromide (22 mmol) in a 1:1 mixture of chloroform and ethyl acetate (40 mL).[4]
-
Reflux the mixture for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting ketone.
-
Cool the reaction mixture to room temperature and add thiourea (20 mmol).
-
Reflux the mixture for an additional 3 hours.
-
After cooling, pour the reaction mixture into a 25% aqueous ammonia solution (100 mL) to precipitate the product and dissolve the copper salts.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(3-chlorophenyl)thiazole.
Step 2: Synthesis of this compound (Sandmeyer Reaction)
Follow the same procedure as described in Step 2 of Method 1.
References
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Nguyen, T. B., & Retailleau, P. (2021). A convenient base-catalyzed three-component reaction between chalcones, isothiocyanates, and elemental sulfur provides thiazole-2-thiones in very good yields. Organic Letters, 23(14), 5344–5348. Available at: [Link]
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Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES, 85(8), 1941-1952. (2012). Available at: [Link]
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Gabr, Y., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. Available at: [Link]
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Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9349-9362. Available at: [Link]
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A Researcher's Comparative Guide to In Silico Docking of 2-Chloro-4-(3-chlorophenyl)thiazole
An In-Depth Analysis of Methodologies, Tools, and Post-Docking Validation for Drug Discovery Professionals
This guide provides a comprehensive framework for conducting and evaluating in silico molecular docking studies of 2-Chloro-4-(3-chlorophenyl)thiazole, a compound of interest owing to the broad biological activities of the thiazole scaffold.[1][2][3][4] We will navigate the critical steps from target selection to the nuanced interpretation of docking results, compare leading software alternatives, and explore complementary computational methods that enhance the reliability of predictions. This document is designed for researchers, computational chemists, and drug development scientists seeking to leverage molecular docking as a robust tool in their discovery pipeline.[5][6][7]
Part 1: The Foundation—Target Identification and Selection
The journey of a docking study begins not with software, but with biology. The choice of a protein target is the most critical decision, as it dictates the relevance of the entire computational experiment. Thiazole-containing compounds are known to interact with a wide array of biological targets, making them privileged structures in medicinal chemistry.[1][3][4]
Causality Behind Target Selection:
-
Known Thiazole Activity: The thiazole nucleus is present in numerous FDA-approved drugs with diverse mechanisms of action, including antibacterial, anticancer, and anti-inflammatory effects.[1][3] Research has shown that thiazole derivatives can act as inhibitors of key enzymes involved in disease progression, such as various kinases (e.g., EGFR, VEGFR-2), carbonic anhydrases, and bacterial enzymes like FabH.[1][3][8][9]
-
Hypothesis-Driven Approach: Based on the structural alerts within this compound, one might hypothesize its potential to inhibit targets where similar chlorinated phenyl rings or thiazole cores have shown activity. For instance, many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the ATP binding site.
-
Initial Target Prioritization: For this guide, we will consider two representative and well-studied target classes where thiazole derivatives have shown promise:
-
Epidermal Growth Factor Receptor (EGFR) Kinase: A key target in oncology.[1][3] Its active site is well-characterized, providing a strong basis for structure-based design.
-
Carbonic Anhydrase II (CA-II): A ubiquitous enzyme and a target for diuretics and anti-glaucoma agents. Its deep, zinc-containing active site presents a different docking challenge.
-
Part 2: The In Silico Docking Workflow: A Self-Validating Protocol
Molecular docking predicts the preferred orientation and binding affinity of a ligand to a protein.[6][10][11] The process can be broken down into three main stages: preparation of the receptor and ligand, performing the docking simulation, and analyzing the results. We will use AutoDock Vina , a widely used, open-source docking engine, as our primary example due to its accuracy and accessibility.[12][13][14]
Experimental Protocol: Step-by-Step Docking with AutoDock Vina
1. Receptor Preparation (The "Lock"):
-
Objective: To prepare a clean, chemically correct protein structure for docking.
-
Procedure:
-
Obtain Structure: Download the 3D crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 2GS2) from the Protein Data Bank (PDB).
-
Clean the Structure: Using molecular visualization software like UCSF Chimera or PyMOL, remove all non-essential components: water molecules, co-solvents, ions, and any co-crystallized ligands.[15][16][17][18]
-
Add Hydrogens & Assign Charges: The PDB format often omits hydrogen atoms.[18] Use a preparation tool (e.g., AutoDock Tools, Chimera's Dock Prep) to add polar hydrogens and assign partial atomic charges (e.g., Gasteiger charges).[17][19] This step is crucial for accurately calculating electrostatic interactions.
-
Define the Binding Site: Identify the coordinates of the active site. This is typically done by using the position of the co-crystallized ligand or through literature knowledge. A "grid box" is then defined around this site, specifying the search space for the docking algorithm.[20][21]
-
Save in PDBQT Format: The final prepared receptor is saved in the PDBQT file format, which includes charge and atom type information required by AutoDock.[21]
-
2. Ligand Preparation (The "Key"):
-
Objective: To generate a low-energy, 3D conformation of this compound with correct chemistry.
-
Procedure:
-
Obtain 2D Structure: Draw the molecule in a chemical sketcher like ChemDraw or obtain its SMILES string from a database like PubChem.
-
Convert to 3D: Use a program like Open Babel or the LigPrep module in commercial software to convert the 2D representation into a 3D structure.[18][22]
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to find a low-energy conformation. This ensures realistic bond lengths and angles.[17]
-
Assign Charges and Define Torsions: Assign partial charges (Gasteiger) and define the rotatable bonds. AutoDock Vina will explore the conformational space by rotating these bonds during the simulation.
-
Save in PDBQT Format: Save the prepared ligand in the PDBQT format.[23]
-
3. Running the Docking Simulation:
-
Objective: To execute the docking algorithm and generate a set of predicted binding poses.
-
Procedure:
-
Configuration File: Create a configuration text file that specifies the file paths for the receptor and ligand, the coordinates of the grid box center, and the dimensions of the search space.[21][24]
-
Execute Vina: Run AutoDock Vina from the command line, referencing the configuration file.[24][25] Vina will perform a series of simulations using its search algorithm to fit the ligand into the receptor's active site.
-
Output: Vina generates an output PDBQT file containing the predicted binding poses (typically 9-10), ranked by their calculated binding affinity scores (in kcal/mol).[24]
-
Workflow Visualization
Caption: The molecular docking workflow from preparation to validation.
Part 3: Comparative Analysis of Docking Software
While AutoDock Vina is a powerful tool, other alternatives exist, each with unique strengths. The choice of software can impact the results, particularly the scoring function used to rank poses.
| Feature | AutoDock Vina | Schrödinger Glide |
| Licensing | Open-Source (Free)[13] | Commercial (Paid License)[14] |
| Scoring Function | Empirical + Knowledge-based hybrid. Fast and widely validated.[26] | GlideScore (SP/XP), an empirical function with penalties for unfavorable interactions.[26][27] |
| Search Algorithm | Broyden-Fletcher-Goldfarb-Shanno (BFGS) local search.[6] | Exhaustive search followed by minimization. Hierarchical filters improve speed.[27] |
| Ease of Use | Requires command-line proficiency and manual file preparation.[20][25] | Integrated into the user-friendly Maestro graphical interface with streamlined workflows.[28][29] |
| Receptor Flexibility | Limited to side-chain flexibility (advanced). Primarily rigid receptor docking. | Supports induced-fit docking (IFD), allowing both side-chain and backbone flexibility.[5] |
| Best For | Academic research, large-scale virtual screening on a budget, standard docking protocols. | Industrial drug discovery, projects requiring high accuracy, induced-fit effects.[14] |
Expert Insight: The "best" software is project-dependent. For initial, high-throughput screening, Vina's speed and cost-effectiveness are advantageous.[30] For lead optimization, where accurately modeling induced-fit effects is critical, Glide's more sophisticated algorithms may provide more reliable insights.[26][27] A common and robust strategy is to screen with a fast tool like Vina and then re-score or re-dock the top hits with a more rigorous tool like Glide XP.[26]
Part 4: Beyond Docking—Alternative and Complementary Methods
A docking score is a prediction, not a definitive measurement. To increase confidence in the results, docking should be integrated with other computational techniques.
Molecular Dynamics (MD) Simulations
-
Purpose: To assess the stability of the predicted protein-ligand complex over time.[31][32] Docking provides a static snapshot; MD provides a dynamic movie.[33]
-
Methodology: The top-ranked docked pose is placed in a simulated aqueous environment (a box of water molecules and ions). A physics-based force field is applied, and Newton's equations of motion are solved iteratively for a period of nanoseconds.[34]
-
Interpretation:
-
Stability: If the ligand remains in the binding pocket with minimal fluctuation (low Root Mean Square Deviation, RMSD), it supports the docking prediction.[31][34]
-
Instability: If the ligand dissociates from the binding pocket, the initial docking pose was likely not stable.[32]
-
Refinement: MD can refine the binding pose and reveal key intermolecular interactions (like hydrogen bonds) that persist over time.[35]
-
Pharmacophore Modeling
-
Purpose: To abstract the key chemical features required for binding.[36][37] A pharmacophore model is a 3D arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.[36]
-
Methodology:
-
Structure-Based: A pharmacophore can be generated directly from the key interactions observed in a reliable docked pose or a crystal structure.[38]
-
Ligand-Based: If multiple active compounds are known but the receptor structure is not, a model can be built by aligning the active molecules and identifying common features.[38]
-
-
Application: The resulting pharmacophore model can be used as a rapid filter to screen vast virtual libraries for molecules that possess the necessary features, identifying structurally diverse compounds that docking might miss.[37][39][40]
Caption: Relationship between docking and complementary in silico methods.
Part 5: Data Interpretation and Validation
Analyzing docking results requires a multi-faceted approach, looking beyond just the top score.
Key Metrics for Analysis:
| Metric | Description | Interpretation |
| Binding Affinity (kcal/mol) | An estimation of the binding free energy. More negative values indicate stronger predicted binding.[41] | This is the primary ranking metric. However, the absolute value is an estimate; relative rankings are more meaningful. A score of -7 to -10 kcal/mol is often considered a good starting point for hit identification.[41] |
| RMSD (Ångström) | Root Mean Square Deviation. Measures the difference between the docked pose and a reference structure (e.g., a co-crystallized ligand). | A low RMSD (< 2.0 Å) in a re-docking experiment (docking the native ligand back into its own crystal structure) validates the docking protocol.[41][42] It indicates the software can successfully reproduce the experimental binding mode. |
| Binding Pose & Interactions | The 3D orientation of the ligand in the active site and the non-covalent interactions (H-bonds, hydrophobic, pi-pi stacking) it forms.[42] | The pose must be visually inspected for chemical sense. Does it form key interactions with residues known to be critical for binding? A high-scoring pose that makes no meaningful interactions should be treated with skepticism.[43][44] |
Self-Validation System: A trustworthy docking protocol must include a validation step. Before docking your compound of interest, perform a re-docking experiment with the co-crystallized ligand from the PDB file. If your protocol can reproduce the experimental pose with an RMSD below 2.0 Å, it provides confidence that the parameters (grid box size, location, etc.) are appropriate for the system.[42]
Conclusion
In silico molecular docking is a powerful and indispensable tool in modern drug discovery.[7] This guide has detailed a robust workflow for studying the interaction of this compound with protein targets, emphasizing the causality behind each step. By selecting biologically relevant targets, employing a validated docking protocol, critically comparing software tools, and integrating results with complementary methods like MD simulations, researchers can move beyond simple score-chasing to generate genuinely insightful and actionable hypotheses. The ultimate goal of any docking study is not just to produce a number, but to tell a chemically plausible story of molecular recognition that can guide the next phase of experimental validation.
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Basics, types and applications of molecular docking: A review. International Journal of Research in Pharmaceutical Sciences. [Link]
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Full article: Pharmacophore modelling: applications in drug discovery. Taylor & Francis Online. [Link]
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Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]
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Pharmacophore Modeling. Creative Biostucture Drug Discovery. [Link]
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How to do MD simulation after doing docking with Autodock?. ResearchGate. [Link]
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
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Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. [Link]
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The Art and Science of Molecular Docking. Annual Reviews. [Link]
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Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
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Vina Docking Tutorial. Eagon Research Group. [Link]
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Is it necessary to do an MD simulation after docking?. ResearchGate. [Link]
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Basic docking. Autodock Vina 1.2.0 documentation - Read the Docs. [Link]
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Molecular dynamics analysis to evaluate docking pose prediction. PubMed Central. [Link]
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Integrating Molecular Docking and Molecular Dynamics Simulations. PubMed. [Link]
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Ligands preparation: Significance and symbolism. Spandidos Publications. [Link]
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Session 4: Introduction to in silico docking. Bioinformatics@HKU. [Link]
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Molecular docking proteins preparation. ResearchGate. [Link]
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[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. [Link]
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Learn Maestro: Preparing protein structures. YouTube. [Link]
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Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
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Comparing Neural-Network Scoring Functions and the State of the Art: Applications to Common Library Screening. National Institutes of Health. [Link]
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Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. YouTube. [Link]
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Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers. [Link]
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Protein Ligand Docking Lesson Plan. Schrödinger. [Link]
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Drug targets for biological activities of 2,4-disubstituted thiazoles. ResearchGate. [Link]
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How to interprete and analyze molecular docking results?. ResearchGate. [Link]
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A Comprehensive Review on the Top 10 Molecular Docking Softwares. LinkedIn. [Link]
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Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central. [Link]
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Biological Potential of Thiazole Derivatives of Synthetic Origin. ResearchGate. [Link]
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Relationship between the RMSD values (Å) and the binding energies.... ResearchGate. [Link]
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Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PubMed Central. [Link]
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Which software best suits molecular docking and computation chemistry?. ResearchGate. [Link]
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The Performance of Several Docking Programs at Reproducing Protein–Macrolide-Like Crystal Structures. Semantic Scholar. [Link]
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Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]. SciSpace. [Link]
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In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity. PubMed Central. [Link]
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Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. National Institutes of Health. [Link]
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In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. World Journal of Advanced Research and Reviews. [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Chloro-4-(3-chlorophenyl)thiazole and Its Analogs
In the landscape of modern medicinal chemistry, the thiazole scaffold is a cornerstone for the development of novel therapeutic agents.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including potent anticancer properties.[1][2][3] This guide provides a comparative analysis of the in vitro and in vivo efficacy of thiazole derivatives, with a special focus on the structural class represented by 2-Chloro-4-(3-chlorophenyl)thiazole. Due to the limited public data on this specific molecule, we will draw comparisons with its well-studied analog, 2-amino-4-(4-chlorophenyl)thiazole, to extrapolate potential efficacy and discuss the influence of structural modifications.
The 2-aminothiazole moiety is a privileged structure in the design of anticancer agents, forming the backbone of several clinically approved drugs.[1][4] The rationale for investigating chlorinated thiazole derivatives lies in the potential for halogens to modulate the compound's pharmacokinetic and pharmacodynamic properties, such as membrane permeability, metabolic stability, and binding affinity to target proteins.
In Vitro Efficacy: A Cellular Perspective
The initial assessment of a potential anticancer compound's efficacy is conducted through in vitro assays on various cancer cell lines. This approach allows for a controlled evaluation of cytotoxicity and the elucidation of the underlying mechanism of action.
Experimental Protocol: MTT Assay for Cell Viability
A standard method to determine the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., 2-amino-4-(4-chlorophenyl)thiazole) and a vehicle control for 48 to 72 hours.
-
MTT Incubation: Following treatment, an MTT solution is added to each well, and the plate is incubated for 2-4 hours. During this period, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.
Caption: Workflow of the MTT assay for determining cell viability.
Comparative In Vitro Activity of Thiazole Derivatives
The following table summarizes the reported IC50 values for various 2-aminothiazole derivatives against different human cancer cell lines. This data provides a baseline for understanding the potential efficacy of this class of compounds.
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| A | 4-chlorophenyl | H | HT-29 (Colon) | 2.01 | [4] |
| B | 4-chlorophenyl | H | A549 (Lung) | 8.64 | [4] |
| C | 4-chlorophenyl | H | HeLa (Cervical) | 6.05 | [4] |
| D | phenyl | H | HT-29 (Colon) | >10 | [1] |
| E | 4-methoxyphenyl | H | HL-60 (Leukemia) | 4.89 | [1] |
Note: R1 refers to the substituent at the 4-position of the thiazole ring, and R2 refers to the substituent at the 2-amino group.
From this data, it is evident that the 4-(4-chlorophenyl) substituent (Compounds A, B, C) confers significant cytotoxic activity against a range of cancer cell lines when compared to an unsubstituted phenyl group (Compound D).
In Vivo Efficacy: Preclinical Animal Models
To evaluate the therapeutic potential of a compound in a more complex biological system, in vivo studies using animal models are essential. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical assessment of anticancer drugs.
Experimental Protocol: Xenograft Mouse Model
Step-by-Step Methodology:
-
Cell Implantation: Human cancer cells (e.g., OVCAR-3 ovarian carcinoma) are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are randomized into control and treatment groups. The treatment group receives the test compound (e.g., a 2-aminophenyl)benzothiazole derivative) via a clinically relevant route of administration (e.g., intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.
-
Endpoint Analysis: The study is concluded when the tumors in the control group reach a predetermined size. The primary endpoint is typically tumor growth inhibition (TGI).
Caption: Workflow of a xenograft mouse model for in vivo efficacy testing.
Comparative In Vivo Activity of Thiazole Derivatives
While specific in vivo data for 2-amino-4-(4-chlorophenyl)thiazole is limited in the public domain, studies on structurally related 2-(4-aminophenyl)benzothiazoles demonstrate significant antitumor activity.
| Compound | Cancer Model | Administration | Dose | Tumor Growth Inhibition | Reference |
| 2-(4-amino-3-methylphenyl)benzothiazole | OVCAR-3 (ovarian) xenograft | i.p. | 10 mg/kg | >50% | [5][6] |
| 2-(4-amino-3-chlorophenyl)benzothiazole | OVCAR-3 (ovarian) xenograft | i.p. | 100 mg/kg | >50% | [5][6] |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | Breast and Ovarian xenografts | - | - | Superior potency | [7][8] |
These findings suggest that aminophenyl-thiazole and -benzothiazole scaffolds are effective at inhibiting tumor growth in vivo, providing a strong rationale for the investigation of derivatives like this compound.
Mechanism of Action: Unraveling the Molecular Pathways
2-Aminothiazole derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[3]
Key Molecular Targets and Pathways:
-
Kinase Inhibition: Many 2-aminothiazole derivatives function as inhibitors of protein kinases that are crucial for cancer cell growth and survival. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[9][10]
-
Cell Cycle Arrest: By inhibiting CDKs, these compounds can halt the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing.
-
Induction of Apoptosis: Thiazole derivatives can trigger programmed cell death (apoptosis) in cancer cells, often through the modulation of pro- and anti-apoptotic proteins.
Caption: Potential signaling pathways modulated by 2-aminothiazole anticancer agents.
Comparative Discussion and Structure-Activity Relationship (SAR)
The specific structure of This compound presents several key differences from the more extensively studied 2-amino-4-(4-chlorophenyl)thiazole, which are likely to influence its biological activity:
-
Substitution at the 2-position: The replacement of the 2-amino group with a chloro group will significantly alter the electronic properties and hydrogen bonding capacity of the molecule. The amino group is often crucial for interacting with the active sites of kinases.[3] Its removal might shift the compound's target profile or reduce its potency against kinase targets. However, the chloro group may enhance membrane permeability and introduce new binding interactions.
-
Position of the Phenyl-Chloro Substituent: The shift of the chloro group on the phenyl ring from the para (4-position) to the meta (3-position) can affect the overall geometry of the molecule and its ability to fit into the binding pocket of a target protein. This positional isomerism can have a profound impact on efficacy and selectivity.
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Head-to-Head Comparison: 2-Chloro-4-(3-chlorophenyl)thiazole and Established EGFR Inhibitors in Oncology Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The subject of this guide, 2-Chloro-4-(3-chlorophenyl)thiazole, is a synthetic compound featuring this heterocyclic motif. While the specific biological target of this molecule is not extensively characterized in publicly available literature, its structural similarity to known kinase inhibitors suggests its potential as an anticancer agent. Many 2,4-disubstituted thiazole derivatives have been investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[2][3]
This guide presents a hypothetical, yet scientifically grounded, head-to-head comparison of this compound with two well-established, FDA-approved inhibitors of the Epidermal Growth Factor Receptor (EGFR): Erlotinib and Gefitinib.[4] EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1] Its aberrant activation is a key driver in the pathogenesis of several cancers, including non-small cell lung cancer (NSCLC) and pancreatic cancer, making it a crucial therapeutic target.
By postulating EGFR as a plausible target for this compound, we can construct a rigorous comparative framework. This guide will delve into the fundamental biology of EGFR signaling, provide detailed profiles of the comparator drugs, and outline robust experimental protocols for evaluating and comparing the inhibitory potential of these compounds. The objective is to furnish researchers with a comprehensive technical resource for assessing novel thiazole derivatives against established benchmarks in the context of EGFR-targeted cancer therapy.
The EGFR Signaling Pathway: A Critical Oncogenic Axis
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that, upon binding to its ligands, such as epidermal growth factor (EGF), undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This autophosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to cell proliferation, survival, and migration. In many cancers, mutations, gene amplification, or overexpression of EGFR lead to its constitutive activation, providing a constant stimulus for tumor growth and progression.
Figure 1: Simplified EGFR Signaling Pathway and Points of Inhibition.
Inhibitor Profiles
A comparative analysis necessitates a thorough understanding of the chemical structures and established mechanisms of action of the compounds under investigation.
This compound
-
Chemical Structure:
-
Mechanism of Action (Hypothesized): As a small molecule, it is postulated to function as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain. By occupying the ATP-binding pocket, it would prevent the autophosphorylation of the receptor, thereby blocking downstream signaling cascades.
Erlotinib
-
Chemical Structure:
-
Mechanism of Action: Erlotinib is a reversible inhibitor of the EGFR tyrosine kinase. It competes with ATP for binding to the kinase domain, effectively blocking the signal transduction pathways that drive tumor cell proliferation.
Gefitinib
-
Chemical Structure:
-
Mechanism of Action: Similar to Erlotinib, Gefitinib is a selective and reversible inhibitor of the EGFR tyrosine kinase, targeting the ATP-binding site.[2] This inhibition leads to the suppression of EGFR-mediated signaling, resulting in the arrest of cell growth and induction of apoptosis in cancer cells.
Experimental Methodologies for Comparative Evaluation
To empirically compare the inhibitory potential of this compound with Erlotinib and Gefitinib, a series of well-defined in vitro and cell-based assays are essential.
In Vitro EGFR Kinase Assay (IC50 Determination)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying potency.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution (e.g., 10 mM) of each test compound in 100% DMSO.
-
Dilute recombinant human EGFR enzyme and a suitable substrate (e.g., a poly(Glu, Tyr) peptide) in a kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).
-
Prepare a solution of ATP at a concentration close to its Km for EGFR.
-
-
Assay Procedure:
-
Perform serial dilutions of the test compounds in the assay buffer.
-
In a 96-well or 384-well plate, add the diluted compounds, the EGFR enzyme, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 2: Workflow for the In Vitro EGFR Kinase Assay.
Cell-Based Proliferation Assay
This assay assesses the ability of the compounds to inhibit the growth of cancer cells that are dependent on EGFR signaling.
Protocol:
-
Cell Culture:
-
Culture a suitable cancer cell line with high EGFR expression (e.g., A431 epidermoid carcinoma cells or NSCLC cell lines like PC-9 or HCC827) in the appropriate growth medium.
-
-
Assay Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Treat the cells with the diluted compounds and incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Assess cell viability using a colorimetric or fluorometric method, such as the MTS or CellTiter-Glo® assay.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting to a dose-response curve.
-
Comparative Data Summary
The following table presents a hypothetical comparison of the inhibitory activities of this compound against the known EGFR inhibitors Erlotinib and Gefitinib. The IC50 values for Erlotinib and Gefitinib are based on representative data from the literature. The values for this compound are presented as a hypothetical outcome for the purpose of this guide.
| Compound | Target | In Vitro Kinase Assay IC50 (nM) | Cell-Based Proliferation Assay IC50 (nM) |
| This compound | EGFR (Hypothesized) | [Hypothetical Data] | [Hypothetical Data] |
| Erlotinib | EGFR | ~2 | ~20 - 100[4] |
| Gefitinib | EGFR | ~33 | ~54 |
Discussion and Future Directions
This guide provides a framework for the head-to-head comparison of a novel thiazole derivative, this compound, with the established EGFR inhibitors Erlotinib and Gefitinib. The initial and most critical step for a definitive comparison is the experimental validation of the biological target of this compound. A broad kinase panel screening would be a logical first step to identify its primary target(s) and selectivity profile.
Should EGFR be confirmed as a primary target, the experimental protocols outlined herein will allow for a robust assessment of its potency and cellular efficacy relative to the benchmarks. Key differentiators to investigate would include its activity against common EGFR mutations that confer resistance to first-generation inhibitors like Erlotinib and Gefitinib (e.g., T790M).
Further structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs of this compound, would be crucial for optimizing its potency and selectivity.[3] The position and nature of the chloro-substituents on the phenyl rings are likely to be critical determinants of its inhibitory activity.
References
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ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Gefitinib. PubChem Compound Summary for CID 123631. Retrieved from [Link]
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- National Center for Biotechnology Information. (2025).
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A Senior Application Scientist's Guide to Replicating and Validating Published Findings on Chlorophenylthiazole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Cornerstone of Scientific Advancement is Reproducibility
In the landscape of drug discovery and medicinal chemistry, the reproducibility of published findings is the bedrock upon which scientific progress is built.[1] The ability to independently replicate and validate experimental results ensures the reliability of new discoveries and provides a solid foundation for future research.[2][3][4] However, a "reproducibility crisis" has been a topic of concern, with studies showing that a significant portion of preclinical research is difficult to reproduce.[5][6] This guide is designed to provide a comprehensive framework for rigorously replicating and validating published findings, using the versatile class of chlorophenylthiazole compounds as a practical case study.
Chlorophenylthiazoles are a class of heterocyclic compounds containing a thiazole ring substituted with a chlorophenyl group. They have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer, antimicrobial, and antiparasitic agents.[7][8][9] This guide will walk you through a systematic process, from the critical analysis of a published paper to the independent validation of its chemical and biological claims.
Part 1: Deconstructing the Publication: A Blueprint for Replication
Before embarking on any laboratory work, a thorough and critical evaluation of the source publication is paramount. This initial step is not merely about reading the paper but about dissecting its components to create a detailed roadmap for your replication study.
Critical Analysis of the Synthetic Protocol
The synthesis of the target chlorophenylthiazole compound is the first major hurdle. A well-documented synthetic protocol should provide all the necessary information to reproduce the chemical matter.[10]
-
Reagents and Starting Materials: Are all reagents and starting materials commercially available? Are their purity levels specified?
-
Reaction Conditions: Are the reaction times, temperatures, solvents, and atmospheric conditions (e.g., inert gas) clearly defined?[11]
-
Work-up and Purification: Is the work-up procedure detailed enough to quench the reaction and isolate the crude product? Are the purification methods (e.g., column chromatography, recrystallization) and the specific conditions (e.g., solvent system for chromatography) provided?
-
Characterization Data: Does the paper provide comprehensive characterization data for the final compound and key intermediates? This should include ¹H NMR, ¹³C NMR, mass spectrometry (MS), and purity analysis (e.g., HPLC).
Scrutinizing the Biological Assays
The biological activity of the chlorophenylthiazole compound is the core claim of the publication. Therefore, the biological assays must be scrutinized with equal rigor.
-
Assay Principle: Is the principle of the assay clearly explained? What is the biological target, and how is its activity measured?[12]
-
Reagents and Materials: Are all cell lines, enzymes, antibodies, and other biological reagents specified? Are their sources and any specific handling requirements mentioned?
-
Assay Protocol: Is the step-by-step protocol for the assay provided in sufficient detail? This includes concentrations of all reagents, incubation times, temperatures, and the instrumentation used for readouts.
-
Data Analysis: How was the raw data processed to generate the reported results (e.g., IC₅₀, EC₅₀)? Are the statistical methods used for data analysis clearly described?
Part 2: In the Lab: A Step-by-Step Guide to Replication and Validation
With a detailed plan in hand, the next phase is to execute the experimental work. This section provides a generalized protocol for the synthesis and biological validation of a hypothetical chlorophenylthiazole compound.
Workflow for Replication and Validation
The overall process can be visualized as a sequential workflow, with critical decision points and validation steps.
Caption: A generalized workflow for the replication and validation of published findings.
Experimental Protocol: Synthesis of a Chlorophenylthiazole Analog
This protocol is a representative example based on common synthetic routes for thiazole derivatives.[13][14][15]
Objective: To synthesize 2-amino-4-(4-chlorophenyl)thiazole.
Materials:
-
4-Chloroacetophenone
-
Thiourea
-
Iodine (catalyst)
-
Ethanol
-
Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 4-chloroacetophenone (1 mmol) in ethanol (20 mL), add thiourea (2 mmol) and a catalytic amount of iodine.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
Wash the aqueous layer with a sodium thiosulfate solution to remove excess iodine.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Characterization:
-
¹H NMR and ¹³C NMR: Compare the obtained spectra with the published data. Pay close attention to the chemical shifts, coupling constants, and integration values.
-
High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the synthesized compound.
-
HPLC Analysis: Determine the purity of the final compound. A purity of >95% is generally required for biological assays.
Experimental Protocol: In Vitro Biological Validation
This section outlines a general protocol for a primary assay replication and the crucial step of orthogonal validation.
2.3.1 Primary Assay Replication: Antiproliferative Activity
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized chlorophenylthiazole compound against a cancer cell line (e.g., A549 lung carcinoma), as described in a hypothetical publication.
Materials:
-
A549 cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized chlorophenylthiazole compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well plates
Procedure:
-
Seed A549 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the chlorophenylthiazole compound in the culture medium.
-
Treat the cells with varying concentrations of the compound for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
After the incubation period, add MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
2.3.2 Orthogonal Validation: Confirming the Mechanism of Action
Replicating the primary assay is a good start, but true validation comes from confirming the biological activity through an independent method.[16][17][18][19] This is known as an orthogonal assay. If the primary assay was a cell viability assay, an orthogonal assay could be a target-based assay, such as an enzyme inhibition assay.[12]
Objective: To determine if the chlorophenylthiazole compound inhibits a specific kinase (e.g., EGFR), a common target for anticancer drugs.[12]
Caption: A hypothetical signaling pathway illustrating the inhibition of EGFR by a chlorophenylthiazole compound.
Procedure (Example: Kinase Inhibition Assay):
-
Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
In a 384-well plate, combine the recombinant EGFR enzyme, the substrate, and varying concentrations of the chlorophenylthiazole compound.
-
Initiate the kinase reaction by adding ATP.
-
After incubation, add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence, which is proportional to the kinase activity.
-
Calculate the percent inhibition and determine the IC₅₀ value.
Part 3: Data Interpretation and Reporting
Comparative Data Summary
Summarize your findings in a clear and concise table, directly comparing your results with the published data.
| Parameter | Published Finding | Replicated Finding |
| Synthesis Yield | 75% | 68% |
| ¹H NMR | Conforms | Conforms |
| HRMS | [M+H]⁺ = 211.0250 | [M+H]⁺ = 211.0252 |
| Purity (HPLC) | >98% | 99.1% |
| Primary Assay IC₅₀ | 5.2 µM | 6.1 µM |
| Orthogonal Assay IC₅₀ | 3.8 µM | 4.5 µM |
Drawing Conclusions
Based on the comparative data, you can now make an informed judgment on the reproducibility of the original study.
-
Successful Replication: If your data closely matches the published findings, you have successfully replicated and validated the study.
-
Discrepancies: If there are significant differences, it is important to troubleshoot your experiments. Consider factors such as reagent quality, subtle variations in the protocol, and instrumentation. If the discrepancies persist, it may indicate that the original findings are not as robust as initially reported.
Conclusion: Upholding the Integrity of Scientific Research
The process of replicating and validating published findings is a fundamental responsibility of the scientific community.[2][3][4] By approaching this process with rigor and a critical mindset, we can ensure the reliability of our collective knowledge and accelerate the pace of drug discovery. This guide provides a framework for this essential endeavor, empowering researchers to build upon a solid foundation of validated science.
References
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A Guide to Reproducibility in Preclinical Research - PMC - NIH. (n.d.). National Institutes of Health. [Link]
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A Guide to Reproducibility in Preclinical Research - ResearchGate. (2018, July 10). ResearchGate. [Link]
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A Guide to Reproducibility in Preclinical Research - PubMed. (n.d.). PubMed. [Link]
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Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents - SciELO. (n.d.). SciELO. [Link]
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Synthesis 4-(4-chlorophenyl)-2-phenylthiazole 46 - ResearchGate. (n.d.). ResearchGate. [Link]
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Reproducibility in pre-clinical life science research - Culture Collections. (n.d.). Culture Collections. [Link]
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Fostering Replicability in Preclinical Research - The Jackson Laboratory. (2025, May 29). The Jackson Laboratory. [Link]
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Synthesis diagram of 4-(4-chlorophenyl)thiazole 1a-1h. - ResearchGate. (n.d.). ResearchGate. [Link]
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Orthogonal Assay Service - Creative Biolabs. (n.d.). Creative Biolabs. [Link]
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Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC - NIH. (2019, January 3). National Institutes of Health. [Link]
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From gene to validated and qualified hits - Axxam SpA. (n.d.). Axxam SpA. [Link]
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Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010, December 9). Molecules. [Link]
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Best Practices for Documenting Synthesis Steps and Managing Reagents | Sapio Sciences. (2025, March 3). Sapio Sciences. [Link]
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Orthogonal Validations - ResearchDx. (n.d.). ResearchDx. [Link]
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Chemical Synthesis Safety Tips To Practice in the Lab - Moravek. (n.d.). Moravek. [Link]
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Reproducibility - Wikipedia. (n.d.). Wikipedia. [Link]
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From Patterns to Pills: How Informatics Is Shaping Medicinal Chemistry - PMC. (2025, May 5). National Center for Biotechnology Information. [Link]
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Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC - NIH. (2015, May 21). National Institutes of Health. [Link]
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Exact Replication of Cancer Studies May Speed Development of Improved Cancer Drugs. (2017, March 15). AACC. [Link]
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The 5-Step System That Cracks ANY Organic Synthesis Problem - YouTube. (2025, December 2). YouTube. [Link]
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Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives - Biblioteka Nauki. (n.d.). Biblioteka Nauki. [Link]
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. [Link]
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Factors to Consider When Designing a Chemical Synthesis Process // HSC Chemistry. (2021, July 26). HSC Chemistry. [Link]
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Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC - NIH. (n.d.). National Institutes of Health. [Link]
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Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PubMed Central. (2025, May 6). National Center for Biotechnology Information. [Link]
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Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - MDPI. (2022, July 28). MDPI. [Link]
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4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC - PubMed Central. (2019, April 23). National Center for Biotechnology Information. [Link]
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Safety Operating Guide
Navigating the Disposal of 2-Chloro-4-(3-chlorophenyl)thiazole: A Guide for Laboratory Professionals
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on data from analogous chlorinated thiazole and chlorophenyl compounds, we can infer a likely hazard profile for 2-Chloro-4-(3-chlorophenyl)thiazole.
Inferred Hazard Profile:
| Hazard Class | Anticipated Effects | Supporting Evidence from Analogous Compounds |
| Acute Toxicity | Harmful if swallowed and toxic in contact with skin.[1][2] | Structurally similar compounds like 2-Amino-4-(4-chlorophenyl)thiazole and 2-Chloro-5-(chloromethyl)thiazole are classified as toxic or harmful upon ingestion and dermal contact.[1][2][3][4] |
| Skin Corrosion/Irritation | Causes skin irritation, and potentially severe burns.[1][2][3][5] | Related compounds are known to cause skin irritation and, in some cases, severe burns and allergic skin reactions.[1][2][5] |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[2][5] | Analogous thiazole derivatives are documented to cause serious eye irritation or corrosive effects.[2][5] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[1][3] | Halogenated organic compounds often exhibit aquatic toxicity.[1][3] |
Causality of Hazards: The presence of two chlorine atoms on the molecule significantly influences its reactivity and toxicity. Halogenated organic compounds can be persistent in the environment and may have toxic effects on aquatic organisms.[1][3] The thiazole ring, a common scaffold in bioactive molecules, can also interact with biological systems, leading to potential toxicological effects.
Personal Protective Equipment (PPE): The First Line of Defense
Given the inferred hazards, a stringent PPE protocol is non-negotiable. This is not merely a checklist but a system to prevent all routes of exposure.
-
Hand Protection: Wear impermeable gloves, such as nitrile or neoprene, to prevent skin contact.[1][4]
-
Eye Protection: Use chemical safety goggles or a face shield to protect against splashes.[4][6]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider a chemically resistant apron or coveralls.[1][4]
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4][7]
Step-by-Step Disposal Protocol
The disposal of this compound falls under the category of halogenated organic waste. The primary and most environmentally sound disposal method for this category is high-temperature incineration at a licensed hazardous waste facility.[8][9]
Workflow for Proper Disposal:
Caption: Disposal workflow for this compound.
Detailed Steps:
-
Segregation is Key: Do not mix this compound waste with non-halogenated organic waste or other waste streams.[8][10] This is crucial because mixed wastes can be more difficult and expensive to dispose of, and incompatible materials can create hazardous reactions. Halogenated waste requires specific incineration conditions to prevent the formation of dioxins and other toxic byproducts.[11]
-
Container Selection: Use a designated, leak-proof container, typically made of high-density polyethylene (HDPE) or glass, that is compatible with the chemical. The container must be clearly labeled as "Halogenated Organic Waste."[10][12][13]
-
Labeling: The waste container label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
The approximate concentration and quantity
-
The date of accumulation
-
Appropriate hazard pictograms (e.g., toxic, environmental hazard)[13]
-
-
Accumulation in the Lab:
-
Keep the waste container securely closed at all times, except when adding waste.[14]
-
Store the container in a designated satellite accumulation area within the laboratory.[14][15] This area should be away from general lab traffic and potential sources of ignition.
-
Use secondary containment, such as a tray, to catch any potential leaks.[10][15]
-
-
Requesting Disposal: Once the container is full or you have no further need to accumulate this waste, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.[13][14]
Spill Management: Preparedness is Protection
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to contain the spill. Do not use combustible materials like paper towels.
-
Cleanup:
-
Wearing appropriate PPE, carefully collect the absorbent material and the spilled substance using non-sparking tools.
-
Place the collected material into a designated, labeled hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, regardless of the size.
Regulatory Considerations: RCRA Waste Codes
The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States. While a specific listing for this compound does not exist, it would likely be classified based on its characteristics and the processes that generated it.
As a halogenated organic compound, it falls under the broad category of wastes that are often incinerated.[8][11] Depending on the specific process that generated it as a waste, it could potentially fall under the "F-list" for wastes from non-specific sources, particularly if it were part of a spent solvent mixture.[16][17] More likely, if it is a discarded commercial chemical product, it would be classified as a "U-listed" waste if it meets the criteria for toxicity, though a specific U-code is not assigned. It is imperative to consult with your institution's EHS professionals for the precise waste code determination.
The Principle of Waste Minimization
The most effective disposal procedure begins with minimizing waste generation.[14][15] This can be achieved through:
-
Careful planning of experiments to use the minimum amount of material necessary.
-
Considering less hazardous alternatives if possible.
-
Maintaining an accurate chemical inventory to avoid purchasing duplicate materials.[10][14]
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
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Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. [Link]
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CP Lab Safety. (n.d.). Waste Handling Best Practices for New Chemists. [Link]
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National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste. [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]
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Hazardous Waste Experts. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?[Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
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Bucknell University. (n.d.). HAZARDOUS WASTE SEGREGATION. [Link]
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U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. [Link]
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Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. [Link]
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StateScape. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. [Link]
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A Senior Application Scientist's Guide to Handling 2-Chloro-4-(3-chlorophenyl)thiazole
Immediate Safety Concerns & Hazard Profile
Based on the analysis of related chemical structures, 2-Chloro-4-(3-chlorophenyl)thiazole must be treated as a hazardous substance with multiple modes of toxicity. The primary dangers stem from its anticipated corrosive nature and high toxicity upon skin contact.
Anticipated Hazard Classification Summary
| Hazard Class | GHS Code | Description | Rationale & Implication for Handling |
| Acute Dermal Toxicity | H311 (Toxic in contact with skin) | Can cause severe illness or death if it comes into contact with the skin.[1][2] | This is the most critical handling concern. Dermal exposure must be completely avoided through the mandatory use of appropriate gloves and lab coats. Any contamination requires immediate and thorough decontamination. |
| Skin Corrosion | H314 (Causes severe skin burns and eye damage) | The compound can chemically burn and destroy skin tissue and cause irreversible eye damage upon contact.[1][2] | This necessitates the use of chemical splash goggles and a face shield, especially when handling solutions or the powder itself. An emergency eyewash and shower must be accessible. |
| Acute Oral Toxicity | H302 (Harmful if swallowed) | Ingestion can lead to significant toxic effects.[1][2][3] | Strict prohibition of eating, drinking, or smoking in the lab is paramount. Hand washing after handling is mandatory. |
| Skin Sensitization | H317 (May cause an allergic skin reaction) | Repeated exposure may lead to an allergic response, causing rashes or more severe reactions.[1][2] | This reinforces the need for consistent and correct use of PPE to prevent initial sensitization. |
| Aquatic Toxicity | H411 (Toxic to aquatic life with long lasting effects) | Release into the environment can cause long-term damage to ecosystems.[1][2] | All waste must be collected and disposed of as hazardous chemical waste, never drain disposed.[4] |
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not a matter of routine; it is a direct response to the specific chemical threats posed by the material. Ventilation controls, such as a chemical fume hood, are essential and provide the primary engineering control, but PPE is the critical last line of defense.[5]
Task-Specific PPE Requirements
| Task | Hand Protection | Eye/Face Protection | Body & Respiratory Protection |
| Weighing/Handling Solid | Double-gloving with nitrile gloves. The outer glove should be changed immediately if contamination is suspected. | Chemical splash goggles and a full-face shield. | A buttoned lab coat over personal clothing. All work must be conducted within a certified chemical fume hood to prevent inhalation of fine particles. |
| Preparing Solutions | Double-gloving with nitrile gloves. Consider thicker, chemical-resistant gloves (e.g., butyl rubber) if significant splashing is possible. | Chemical splash goggles and a full-face shield. | A buttoned lab coat is required. All manipulations should occur within a chemical fume hood. |
| Reaction Workup & Purification | Double-gloving with nitrile gloves. Ensure glove cuffs are tucked under the sleeves of the lab coat. | Chemical splash goggles. A face shield is recommended if there is a risk of splashing. | A buttoned lab coat is mandatory. Work should be performed in a fume hood. |
| Spill Cleanup | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). | Chemical splash goggles and a full-face shield. | A chemical-resistant apron or coveralls over a lab coat. For large spills, a self-contained breathing apparatus (SCBA) may be necessary.[1] |
Causality Behind PPE Choices:
-
Double Gloving: The high dermal toxicity (H311) and corrosive nature (H314) of similar compounds demand a robust barrier. The outer glove takes any immediate contamination, protecting the inner glove and your skin during the doffing process.
-
Face Shield over Goggles: While goggles protect from splashes, the corrosive nature (H314) means that any contact with facial skin can cause severe burns. The face shield provides a necessary broader barrier of protection.
-
Chemical Fume Hood: The potential for harmful dust or vapors makes a certified chemical fume hood non-negotiable. This engineering control captures contaminants at the source, protecting your breathing zone.[1]
Operational Plan: A Step-by-Step Handling Protocol
This protocol is designed to minimize exposure at every stage of the workflow.
Workflow Diagram: Safe Handling of this compound
Caption: A workflow for handling this compound.
Step-by-Step Methodology:
-
Preparation:
-
Before handling the compound, ensure an emergency eyewash station and safety shower are accessible and tested.[1]
-
Designate a specific area within a chemical fume hood for the procedure.
-
Don all required PPE as outlined in the table above.
-
-
Handling the Solid:
-
Perform all transfers of the solid compound within the fume hood.
-
Use a spatula or powder funnel to avoid generating dust.
-
Weigh the compound directly into a sealable container that will be used for the reaction or dissolution.
-
-
In Solution:
-
Add solvent to the container slowly to avoid splashing.
-
Keep the container capped or covered as much as possible during the process.
-
-
Post-Procedure:
-
Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. Remove outer gloves first, followed by the face shield, goggles, and lab coat. Remove inner gloves last.
-
Wash hands thoroughly with soap and water.[3]
-
Disposal Plan: Environmental Responsibility
Due to its classification as toxic to aquatic life with long-lasting effects, proper disposal is a critical safety and environmental responsibility.[1][2]
Waste Segregation and Collection:
-
Solid Waste: Any contaminated consumables (e.g., weighing paper, paper towels, gloves, pipette tips) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound, including reaction mixtures and solvents used for cleaning glassware, must be collected in a dedicated, sealed, and clearly labeled chlorinated liquid hazardous waste container.
-
NEVER dispose of this compound or its solutions down the drain.[4]
Disposal Pathway:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Corrosive, Environmental Hazard).
-
Store the sealed waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health & Safety (EHS) department.
-
Final disposal must be conducted through a licensed hazardous waste management company, likely via high-temperature incineration or other specialized methods for destroying chlorinated aromatic compounds.[6][7][8]
By adhering to these protocols, you are not only ensuring your personal safety but also upholding the principles of responsible scientific practice. Understanding the hazards and the logic behind these precautions transforms safety from a checklist into an integrated part of your scientific workflow.
References
- Safety Data Sheet for 2-Chloro-5-(chloromethyl)-1,3-thiazole. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR9234_msds.pdf]
- Safety Data Sheet for 2-Chloro-5-chloromethylthiazole. AK Scientific, Inc. [URL: https://www.aksci.com/sds/A295.sds]
- Safety Data Sheet for 2-Amino-4-(4-chlorophenyl)thiazole. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/A2841_US_EN.pdf]
- Safety Data Sheet for Mixture of 5-Chloro-2-methyl-4-isothiazolin-3-one and 2-Methyl-2H -isothiazol-3- one (3:1). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/sig/48914]
- Safety Data Sheet for 2-Chloro-5-(chloromethyl)thiazole. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/C3295_US_EN.pdf]
- Safety Data Sheet for 2-CHLORO-4-METHYL-THIAZOLE. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_26847-01-8.htm]
- Safety Data Sheet for 2-Amino-4-(4-chlorophenyl)thiazole. Fisher Scientific. [URL: https://www.fishersci.com/sds/AC429440000]
- N-HYDROXY-4-(p-CHLOROPHENYL)THIAZOLE-2(3H)-THIONE. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v77p0226]
- Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Google Patents. [URL: https://patents.google.
- Personal protective equipment for preparing toxic drugs. GERPAC. [URL: https://gerpac.eu/personal-protective-equipment-for-preparing-toxic-drugs/]
- Process for destroying chlorinated aromatic compounds. Google Patents. [URL: https://patents.google.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [URL: https://www.unodc.org/documents/scientific/Guidelines_on_safe_handling_and_disposal_of_chemicals.pdf]
- Disposal of Chlorine-Containing Wastes. ResearchGate. [URL: https://www.researchgate.net/publication/301287661_Disposal_of_Chlorine-Containing_Wastes]
- Disposal of Chlorine-Containing Wastes. OUCI. [URL: https://ouci.dntb.gov.ua/en/work/2-s2.0-84964645003/]
- Thiazole, 25g, Each. CP Lab Safety. [URL: https://www.cplabsafety.com/thiazole-25g.html]
- DRAIN DISPOSAL OF CHEMICALS. Yale Environmental Health & Safety. [URL: https://ehs.yale.edu/sites/default/files/files/drain-disposal-chemicals.pdf]
- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6651241/]
- Thiazole Ring—A Biologically Active Scaffold. MDPI. [URL: https://www.mdpi.com/1420-3049/25/11/2631]
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [URL: https://www.mdpi.com/1422-0067/20/9/2205]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
